Chlorofluoroacetamide
Description
The exact mass of the compound Chlorofluoroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlorofluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorofluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-fluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKMFCMUJNGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294193 | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-09-4 | |
| Record name | 431-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of chlorofluoroacetamide?
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Chlorofluoroacetamide
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of chlorofluoroacetamide, with a primary focus on the 2-chloro-2-fluoroacetamide isomer. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from safety data sheets and leverages the well-documented characteristics of structural analogs, such as fluoroacetamide and chloroacetamide, to construct a predictive yet scientifically grounded profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's synthesis, spectroscopic characterization, and potential utility as a synthetic building block. A discussion of the isomeric N-chloro-2-fluoroacetamide is also included to provide a broader context of its synthetic potential.
Introduction and Molecular Overview
Chlorofluoroacetamide (C₂H₃ClFNO) is a halogenated amide that presents significant interest for synthetic and medicinal chemistry. The presence of two distinct halogen atoms—chlorine and fluorine—on the α-carbon imparts unique electronic properties and reactivity, making it a potentially valuable, albeit under-explored, chemical entity. This guide will focus on the 2-chloro-2-fluoroacetamide isomer (CAS No. 431-09-4), while also exploring the distinct reactivity profile of its N-chloro isomer.
The core structure combines the features of an acetamide backbone with α-halogenation. The high electronegativity of the fluorine atom is expected to significantly influence the reactivity of the adjacent carbon-chlorine bond and the overall molecular properties. Understanding these properties is crucial for its potential application in areas such as the synthesis of fluorinated molecules and the development of targeted covalent inhibitors in drug discovery.
Isomeric Forms
It is critical to distinguish between the two primary isomers, as their reactivity and applications differ significantly:
-
2-Chloro-2-fluoroacetamide: The halogen atoms are substituted on the α-carbon. Its reactivity is predicted to be dominated by nucleophilic substitution at this carbon.
-
N-Chloro-2-fluoroacetamide: The chlorine atom is attached to the amide nitrogen. This compound is expected to function primarily as an electrophilic chlorinating agent or a precursor to nitrogen-centered radicals.[1][2]
This guide will primarily address the 2-chloro-2-fluoroacetamide isomer, with a dedicated section for the N-chloro variant.
Physicochemical Properties of 2-Chloro-2-fluoroacetamide
Direct experimental data for 2-chloro-2-fluoroacetamide is sparse. The following properties are derived from available safety data sheets and are supplemented by predicted values based on analogous compounds.
| Property | Value / Information | Source / Comment |
| Chemical Formula | C₂H₃ClFNO | [3] |
| CAS Number | 431-09-4 | [3] |
| Molecular Weight | 111.50 g/mol | Calculated |
| Physical State | Liquid | [3] |
| Boiling Point | 72 °C / 1 mmHg | [3] |
| Solubility | Not Available (Expected to be soluble in water and polar organic solvents) | By analogy to similar small amides[4][5] |
| Stability | Considered stable, but may be unstable in the presence of incompatible materials. | [3] |
Predicted Reactivity Profile
The reactivity of 2-chloro-2-fluoroacetamide is governed by the electrophilic nature of the α-carbon, which is substituted with two electron-withdrawing halogen atoms.
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity is expected to be bimolecular nucleophilic substitution (Sₙ2) at the carbon bearing the halogens. The chlorine atom serves as an effective leaving group, and its displacement is facilitated by the strong inductive effect of the adjacent fluorine atom.
This reactivity is of high interest in drug development, particularly for the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[6]
-
Reaction with Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that are predicted to react readily with 2-chloro-2-fluoroacetamide to form stable thioether linkages.[2] This is the cornerstone reaction for covalent modification of cysteine residues in proteins.[6]
-
Reaction with Nitrogen Nucleophiles: Primary and secondary amines are also expected to displace the chloride to form α-aminoacetamides, which are valuable intermediates for the synthesis of various nitrogen-containing compounds.[2]
Caption: Hypothesized metabolic activation and toxicity pathway.
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and characterization of a novel haloacetamide like 2-chloro-2-fluoroacetamide.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the halogenation of 2-fluoroacetamide. This protocol is hypothetical and requires experimental validation.
Caption: A generalized workflow for synthesis and verification.
Protocol for Spectroscopic Characterization
-
Sample Preparation:
-
For NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
For Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For IR: For a liquid sample, acquire the spectrum using a thin film between two salt plates (e.g., NaCl).
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Self-Validation: The number of signals in the ¹³C spectrum should correspond to the two unique carbons in the molecule. The splitting pattern in the ¹H spectrum (doublet) and ¹³C spectrum (large doublet for Cα) must be consistent with coupling to a single fluorine atom.
-
-
Mass Spectrometry Acquisition:
-
Infuse the sample into an ESI-MS or analyze via GC-MS.
-
Self-Validation: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of 111.50. Crucially, the isotopic pattern must show two peaks separated by 2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.
-
-
IR Spectroscopy Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Self-Validation: The spectrum must contain characteristic peaks for the N-H and C=O amide stretches, as well as absorbances in the fingerprint region corresponding to C-F and C-Cl bonds.
-
Conclusion
2-Chloro-2-fluoroacetamide is a molecule with significant, yet largely unexplored, potential in chemical synthesis and drug discovery. While direct experimental data remains scarce, a robust predictive profile of its chemical properties can be constructed through careful analysis of its structure and comparison with well-understood analogs. Its predicted reactivity as an α-haloacetamide makes it a prime candidate for use as a building block in creating covalently binding molecules. However, the inferred toxicology, particularly from the fluoroacetamide moiety, necessitates that all handling and experimentation be conducted with the utmost caution. Future experimental studies are required to validate these predictions and fully unlock the synthetic utility of this unique bifunctionalized compound.
References
- Apollo Scientific. (2022, May 18).
- PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. National Center for Biotechnology Information.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- Benchchem. (2025).
- Benchchem. (2025).
- Wikipedia. (n.d.). Fluoroacetamide.
- PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information.
- Sigma-Aldrich. (2024, September 8).
- Santa Cruz Biotechnology. (n.d.).
- AccuStandard. (n.d.). CAS No. 640-19-7 - 2-Fluoroacetamide.
- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- Benchchem. (2025). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.
- Alpha Systems LLC. (2020, February 10).
- Anshul Specialty Molecules. (2025). 2-Chloro Acetamide.
- PubMed. (2024, September 1).
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE synthesis.
- Chemos GmbH & Co.KG. (2020, August 18).
- CDH Fine Chemical. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Wikipedia. (n.d.). Chloroacetamide.
- ChemicalBook. (n.d.). FLUOROACETAMIDE CAS#: 640-19-7.
- Sigma-Aldrich. (n.d.). Fluoroacetamide 640-19-7.
- National Toxicology Program (NTP). (2018, March 30).
- PubMed. (2013, September 15).
- Google Patents. (1947, February 25). US2416607A - Method of preparing fluoroacetamide.
- Benchchem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide.
- PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.).
- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.
- ResearchGate. (2025, September 14).
Sources
Introduction: The Emergence of a Privileged Covalent Warhead
An In-Depth Technical Guide to the Synthesis and Characterization of α-Chlorofluoroacetamide
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the search for novel reactive groups or "warheads" that offer a balance of stability and selective reactivity is paramount. α-Chlorofluoroacetamide (CFA) has recently emerged as a highly significant electrophilic moiety.[1][2][3] Unlike more aggressive chloroacetamides, the unique electronic properties conferred by the adjacent fluorine atom modulate its reactivity, allowing for precise covalent bond formation with nucleophilic residues, such as cysteine, in target proteins.[2][4] This nuanced reactivity has positioned CFA as a key component in the development of potent and selective inhibitors for challenging therapeutic targets, including viral proteases and mutant kinases.[1][3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and safe handling of α-chlorofluoroacetamide derivatives. It moves beyond simple protocols to explain the underlying chemical principles and rationale that govern experimental design and data interpretation.
Part 1: The Synthetic Strategy for α-Chlorofluoroacetamide Derivatives
The synthesis of α-chlorofluoroacetamides is fundamentally an exercise in amide bond formation. The most direct and widely adopted strategy involves the coupling of a suitable amine nucleophile with an activated form of chlorofluoroacetic acid. This approach is versatile, allowing for the incorporation of the CFA warhead into a wide array of molecular scaffolds.
Retrosynthetic Analysis and Key Precursors
The logical disconnection for an α-chlorofluoroacetamide derivative is the amide C-N bond. This retrosynthetic approach identifies the two primary building blocks:
-
Chlorofluoroacetic Acid : The source of the electrophilic warhead.
-
An Amine : The component providing the core scaffold of the target molecule (this can be ammonia for the parent compound, or a primary/secondary amine for more complex derivatives).
The critical step is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are exceptionally well-suited for this transformation.
Sources
An In-Depth Technical Guide to the Reactivity of the Chlorofluoroacetamide Warhead
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the chlorofluoroacetamide (CFA) warhead, a novel electrophile gaining significant traction in the design of targeted covalent inhibitors (TCIs). We will delve into the fundamental principles governing its reactivity, its unique mechanistic features, and provide detailed experimental protocols for its characterization and application in drug discovery.
Introduction: The Rise of a Tuned Electrophile
Covalent drugs, which form a stable bond with their protein target, offer distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] However, the development of covalent inhibitors has historically been hampered by concerns over off-target reactivity and potential toxicity.[1] The ideal covalent warhead should exhibit minimal intrinsic reactivity to avoid indiscriminate reactions with cellular nucleophiles, yet be exquisitely poised to react with the target cysteine residue within the confines of the protein's binding pocket.
The chlorofluoroacetamide (CFA) moiety has emerged as a promising solution to this challenge.[2] Unlike more reactive electrophiles such as chloroacetamides and acrylamides, the CFA warhead possesses a chemically tuned, weaker intrinsic reactivity.[1][3] This attenuated reactivity is a key feature that contributes to its enhanced target specificity and reduced off-target modification profile, making it an attractive tool for the development of safer and more selective covalent therapeutics.[4]
The Mechanism of Covalent Modification: A Tale of Two Halogens
The covalent reaction between a CFA warhead and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom of the CFA moiety, displacing the chlorine atom as a leaving group.
The presence of both fluorine and chlorine atoms on the α-carbon is crucial to the unique reactivity profile of the CFA warhead. The high electronegativity of the fluorine atom plays a significant role in modulating the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. Computational studies have provided insights into the transition state of this reaction, highlighting the importance of the protein microenvironment in stabilizing the charge distribution and facilitating the reaction.[5][6][7]
The stereochemistry of the CFA warhead can also profoundly influence its reactivity and inhibitory potency. For instance, studies on CFA-based inhibitors of SARS-CoV-2 main protease have shown that the (R)-configuration at the CFA unit is crucial for rapid covalent modification.[1] This highlights the importance of synthesizing and evaluating enantiopure CFA derivatives in drug discovery campaigns.
Key Advantages of the Chlorofluoroacetamide Warhead
The CFA warhead offers several distinct advantages over other commonly used electrophiles in covalent drug design:
| Feature | Chlorofluoroacetamide (CFA) | Acrylamide | Chloroacetamide |
| Intrinsic Reactivity | Weak | Moderate | High |
| Target Specificity | High | Moderate | Low |
| Off-Target Reactivity | Low | Moderate | High |
| Reversibility | Environment-dependent hydrolysis can lead to reversibility | Generally irreversible | Irreversible |
Table 1. Comparative properties of common covalent warheads.
The weaker intrinsic reactivity of the CFA warhead is a direct contributor to its superior target specificity.[8] This "just-right" reactivity minimizes unwanted reactions with abundant cellular thiols like glutathione, leading to a cleaner off-target profile and a potentially wider therapeutic window.[9]
A fascinating and critical feature of the CFA-cysteine adduct is its susceptibility to hydrolysis under certain conditions, which can lead to a reversible covalent interaction.[10] This hydrolysis is environment-dependent; the adduct is stable within the solvent-sequestered environment of a protein's ATP-binding pocket but can be hydrolyzed in more solvent-exposed environments. This unique property can further reduce off-target protein modification and associated toxicities.
Experimental Characterization of CFA Reactivity
A thorough understanding and characterization of the reactivity of a CFA-containing inhibitor are paramount for successful drug development. The following section outlines key experimental protocols.
Synthesis of the Chlorofluoroacetamide Warhead
The synthesis of CFA-containing fragments typically involves the coupling of a suitable amine with a chloro-fluoro-acetylating agent. A common method for the preparation of the key building block, 2-chloro-2-fluoroacetamide, involves the N-chlorination of 2-fluoroacetamide.
Experimental Protocol: Synthesis of N-Chloro-2-fluoroacetamide [5][11]
Materials:
-
2-Fluoroacetamide
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-fluoroacetamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (1.05 eq) in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloro-2-fluoroacetamide.
-
Purify the product by column chromatography on silica gel.
Kinetic Analysis of Covalent Inhibition
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[8][12]
Experimental Protocol: Determination of kinact/KI [12][13]
Materials:
-
Target protein
-
CFA-containing test compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) system
Procedure:
-
Incubate the target protein at a fixed concentration with a range of concentrations of the test compound at 37 °C.
-
At various time points over a period of several hours (e.g., 0 to 7 hours), withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction (e.g., by adding a denaturing agent or by rapid dilution).
-
Analyze the samples by LC-HRAMS to determine the percentage of the protein that has formed a covalent adduct with the inhibitor.
-
For each inhibitor concentration, plot the percentage of binding against time and fit the data to the following equation to determine the observed rate constant (kobs):
-
Binding % = 100 * (1 - e-kobs * time)
-
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following equation to determine kinact and KI:
-
kobs = kinact * [I] / (KI + [I])
-
-
The specificity constant, kinact/KI, can then be calculated.
Caption: Workflow for the determination of kinact/KI.
Mass Spectrometry for Adduct Confirmation and Site Identification
Mass spectrometry is an indispensable tool for confirming the formation of the covalent adduct and identifying the specific cysteine residue that has been modified.[14][15]
Experimental Protocol: LC-MS/MS Analysis of Protein-CFA Adducts [1][15]
Materials:
-
Protein-CFA adduct sample
-
Unmodified protein control
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Q-Exactive)
Procedure:
-
Sample Preparation:
-
Denature the protein samples (adducted and control) by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the samples with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein samples at a 1:50 (w/w) ratio and incubate overnight at 37 °C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixtures with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase HPLC column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of the CFA warhead minus the mass of the chlorine atom on cysteine residues.
-
Identify the modified peptide and the specific cysteine residue that is adducted.
-
Caption: Workflow for LC-MS/MS analysis of protein-CFA adducts.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the selectivity of a covalent inhibitor across the entire proteome.[4][16][17] In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with the CFA-containing inhibitor before being treated with a broad-spectrum, cysteine-reactive probe that is tagged with a reporter group (e.g., biotin or a fluorophore).[10]
Experimental Protocol: Competitive ABPP [10][16]
Materials:
-
Cell lysate or live cells
-
CFA-containing inhibitor
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Reporter tag (e.g., biotin-azide or fluorescent azide for click chemistry)
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE gels and imaging system (for fluorescent probes)
-
LC-MS/MS system (for proteome-wide analysis)
Procedure:
-
Pre-incubate the cell lysate or live cells with varying concentrations of the CFA inhibitor for a defined period.
-
Add the cysteine-reactive probe and incubate to label the remaining accessible cysteine residues.
-
Lyse the cells (if using live cells).
-
Perform a click reaction to attach the reporter tag to the probe-labeled proteins.
-
For fluorescently tagged probes:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a particular band in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that protein.
-
-
For biotin-tagged probes (proteome-wide analysis):
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe. A decrease in the abundance of a protein in the inhibitor-treated samples indicates it is a target of the inhibitor.
-
The Influence of the Microenvironment on Reactivity
The reactivity of the CFA warhead is not solely determined by its intrinsic chemical properties but is also significantly influenced by the local microenvironment of the protein binding pocket.
The Role of pH
The pH of the surrounding environment can have a profound effect on the reaction rate between the CFA warhead and a cysteine residue.[18][19][20][21] The nucleophilicity of the cysteine thiol is dependent on its ionization state; the deprotonated thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (SH).[18][22] The pKa of a typical cysteine residue is around 8.3, meaning that at physiological pH (~7.4), only a small fraction of cysteine residues are in the more reactive thiolate form.[18]
However, the pKa of a cysteine residue within a protein can be significantly perturbed by its local microenvironment.[21] Nearby basic residues can act as general bases, deprotonating the cysteine thiol and increasing its nucleophilicity. Therefore, the rate of covalent modification by a CFA warhead can be significantly enhanced in a protein microenvironment that favors the formation of the thiolate anion.
Protein-Ligand Interactions
The initial non-covalent binding of the CFA-containing inhibitor to the protein target is a critical prerequisite for the subsequent covalent reaction.[2] Favorable interactions between the inhibitor scaffold and the protein binding pocket serve to increase the effective concentration of the warhead in proximity to the target cysteine, thereby accelerating the rate of covalent bond formation. This "proximity-driven" reactivity is a key principle in the design of targeted covalent inhibitors and contributes significantly to their selectivity.
Conclusion and Future Directions
The chlorofluoroacetamide warhead represents a significant advancement in the field of covalent drug discovery. Its finely tuned reactivity offers a compelling solution to the long-standing challenge of achieving high target specificity while minimizing off-target effects. The environment-dependent reversibility of the CFA-cysteine adduct is a particularly noteworthy feature that holds great promise for the development of safer covalent therapeutics.
As our understanding of the intricate interplay between the CFA warhead, the target protein, and the cellular environment continues to grow, we can expect to see the development of even more sophisticated and highly selective covalent inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of the chlorofluoroacetamide warhead in their own drug discovery endeavors.
References
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]
-
Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. SpringerLink. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
-
Transduction of Redox Signaling by Electrophile-Protein Reactions. PMC. [Link]
-
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd.. [Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]
-
Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]
-
Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Publishing. [Link]
-
Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]
-
Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
-
General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
-
Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. ACS Publications. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]
-
Procedure for Protein Identification Using LC-MS/MS. MtoZ Biolabs. [Link]
-
Cysteine Reactivity Across the Sub-Cellular Universe. PMC. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]
-
COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS A DISSERTATION SUBMITTED TO THE DEPARTMENT OF CIVI. Stanford University. [Link]
-
(PDF) The Sn2 Reaction: A Theoretical-Computational. Amanote Research. [Link]
-
Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. SpringerLink. [Link]
-
Combined computational and experimental studies on cysteine-sulfadiazine adduct formation. PMC. [Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]
-
Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration. PMC. [Link]
Sources
- 1. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 66.160.205.160 [66.160.205.160]
- 9. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to Chirality and its Profound Impact on Chlorofluoroacetamide Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality, the "handedness" of a molecule, is a fundamental stereochemical property with profound implications in pharmacology and drug development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit remarkably different biological activities. This guide delves into the critical role of chirality, focusing on its effect on the activity of chlorofluoroacetamide (CFA), a functional group of growing interest in covalent inhibitor design. We will explore the principles of stereoselectivity in drug-receptor interactions, pharmacokinetics, and pharmacodynamics, and provide practical insights into the experimental workflows for chiral separation and analysis. Through a detailed examination of CFA-based inhibitors, this document will illustrate how a specific stereochemical configuration is not merely a structural nuance but a key determinant of therapeutic efficacy and safety.
The Chiral Dimension in Pharmacology: Beyond the Molecular Formula
The biological world is inherently chiral. Amino acids (primarily L-isomers) and sugars (D-isomers) that form the building blocks of life create a stereochemically defined environment. Consequently, when a chiral drug is introduced into the body, its enantiomers can interact differently with chiral biological targets like enzymes and receptors.[1][2][3] This stereoselectivity can lead to significant differences in the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles of the individual enantiomers.[4][5]
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[2] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of understanding and controlling chirality in drug development.[2][6]
Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs, often encouraging the development of single-enantiomer products.[7][8] This has led to the practice of "chiral switching," where a previously marketed racemic mixture (a 1:1 mixture of enantiomers) is re-developed and marketed as a single, more effective enantiomer.[6][7][9][10][11]
The Three-Point Interaction Model: A Basis for Stereoselectivity
The differential interaction of enantiomers with a chiral receptor is often explained by the Easson-Stedman "three-point attachment" model.[12][13] This model postulates that for a receptor to distinguish between two enantiomers, there must be at least three points of interaction. The eutomer is able to establish a complementary three-point binding with the receptor, leading to a biological response. The distomer, being a mirror image, can only bind at two of these points, resulting in a weaker or non-existent interaction.[13][14]
Figure 1: The Easson-Stedman three-point interaction model illustrating stereoselectivity.
Chlorofluoroacetamide: A Chiral Warhead in Covalent Inhibition
Halogenated compounds are of significant interest in medicinal chemistry due to their ability to modulate a molecule's biological activity.[15][16][17][18] The chlorofluoroacetamide (CFA) moiety has recently emerged as a novel and highly effective "warhead" for targeted covalent inhibitors.[19][20] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent pharmacological effects. The CFA group is particularly adept at reacting with cysteine residues in protein active sites.[20]
The carbon atom attached to the chlorine, fluorine, and amide group in CFA is a stereocenter, meaning that CFA-containing molecules are chiral. As we will see, the specific three-dimensional arrangement of these atoms has a dramatic impact on the molecule's ability to inhibit its target.
Stereospecificity in Action: The Case of SARS-CoV-2 Main Protease Inhibition
The critical role of chirality in CFA activity is strikingly demonstrated in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[19][21] Studies on dipeptidic CFA derivatives revealed that the stereochemistry at the CFA warhead is a major determinant of inhibitory potency.[19]
One study identified a potent inhibitor, designated as compound 18 , which exists as four possible stereoisomers due to two chiral centers. Of these, the (R,R)-18 isomer exhibited markedly higher inhibitory activity against Mpro compared to the other three isomers.[19][21] This suggests a highly stereospecific interaction within the enzyme's active site.
Further research on aza-peptide CFA derivatives confirmed these findings. A compound named YH-6 , which has an R configuration at the CFA unit, was found to be a potent inhibitor of SARS-CoV-2 replication, with efficacy comparable to the approved drug nirmatrelvir.[22][23][24] X-ray crystallography revealed that YH-6 forms a covalent bond with the catalytic Cys145 residue in the Mpro active site.[22]
These findings strongly indicate that the precise spatial arrangement of the atoms in the CFA warhead is crucial for optimal positioning and reactivity within the enzyme's active site, leading to efficient covalent modification.
Figure 2: Differential activity of chlorofluoroacetamide enantiomers.
Experimental Workflows for Chiral Analysis
Given the profound impact of chirality on biological activity, the ability to separate and analyze enantiomers is paramount in drug development. Several analytical techniques are employed for this purpose, with chiral chromatography being the most widely used.[25][26][27][28][29]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[28] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Chiral HPLC Method Development for a Novel Chlorofluoroacetamide Derivative
-
Column Screening:
-
Rationale: No single CSP is universally effective for all chiral separations. Therefore, a screening process using a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is the most efficient starting point.[27]
-
Procedure:
-
Prepare a solution of the racemic CFA derivative in a suitable solvent (e.g., methanol, ethanol).
-
Screen a panel of at least 3-5 different chiral columns (e.g., Chiralpak IA, Chiralcel OD-H, Lux Cellulose-1).
-
Use a simple mobile phase, such as a mixture of hexane and isopropanol, for initial screening.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Identify the column that provides the best initial separation (baseline or partial resolution) of the two enantiomers.
-
-
-
Method Optimization:
-
Rationale: Once a suitable column is identified, the separation can be optimized by modifying the mobile phase composition and other chromatographic parameters.
-
Procedure:
-
Mobile Phase Composition: Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components of the mobile phase. Increasing the polar modifier content generally decreases retention times.
-
Additives: Introduce small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape and resolution.
-
Flow Rate: Optimize the flow rate to achieve a balance between resolution and analysis time.
-
Temperature: Adjust the column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.
-
-
-
Method Validation:
-
Rationale: The developed method must be validated to ensure it is accurate, precise, and robust for its intended purpose.
-
Procedure:
-
Specificity: Demonstrate that the method can resolve the enantiomers from any impurities or degradation products.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., mobile phase composition, flow rate, temperature).
-
-
Data Presentation: Comparative Activity of Chlorofluoroacetamide Enantiomers
The results of biological assays comparing the activity of the individual enantiomers and the racemic mixture should be presented in a clear and concise manner.
| Compound | Stereochemistry | Target | IC₅₀ (nM) | Relative Potency |
| YH-6 | R-CFA | SARS-CoV-2 Mpro | 15 | 1 |
| ent-YH-6 | S-CFA | SARS-CoV-2 Mpro | >10,000 | >667 |
| Racemic YH-6 | R/S-CFA | SARS-CoV-2 Mpro | 32 | ~2 |
| (R,R)-18 | (R,R) | SARS-CoV-2 Mpro | 5.6 | 1 |
| (S,S)-18 | (S,S) | SARS-CoV-2 Mpro | >20,000 | >3571 |
| (R,S)-18 | (R,S) | SARS-CoV-2 Mpro | >20,000 | >3571 |
| (S,R)-18 | (S,R) | SARS-CoV-2 Mpro | >20,000 | >3571 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[19][22]
Conclusion and Future Directions
The case of chlorofluoroacetamide powerfully illustrates that chirality is not a mere academic curiosity but a critical determinant of drug activity. The stereospecificity observed in the inhibition of targets like the SARS-CoV-2 main protease underscores the necessity of considering stereochemistry from the earliest stages of drug discovery and development. The development of single-enantiomer drugs, guided by robust chiral separation and analytical techniques, is essential for optimizing therapeutic efficacy and minimizing potential off-target effects and toxicity.[14]
As our understanding of the structural basis of drug-receptor interactions deepens, the rational design of enantiomerically pure compounds will become increasingly central to the creation of safer and more effective medicines. The continued exploration of chiral warheads like chlorofluoroacetamide, coupled with advanced asymmetric synthesis methods, will undoubtedly pave the way for a new generation of precisely targeted therapeutics.[30][31][32][33][34]
References
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]
-
Chiral switch. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Effect of chirality on pharmacokinetics and pharmacodynamics. (1991). PubMed. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]
-
Ye, J., Zhao, M., Niu, L., & Liu, W. (2015). Enantioselective environmental toxicology of chiral pesticides. Chemical Research in Toxicology, 28(3), 325–338. [Link]
-
Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]
-
Role of Chirality in Drugs: An Overview. (2018). PubMed. [Link]
- ENVIRONMENTAL FATE OF CHIRAL PESTICIDES. (n.d.). Google Books.
-
Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. (2022). PMC - NIH. [Link]
-
Chiral Pesticides Selectively Influence the Dissemination of Antibiotic Resistance Genes: An Overlooked Environmental Risk. (2025). ACS Publications. [Link]
-
Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]
-
Chiral Switches: Exploring The Molecular Handedness Behind Next-Gen Pharmaceuticals. (2026). Chemistry World. [Link]
-
Enantioselectivity in environmental safety of current chiral insecticides. (2007). PMC - NIH. [Link]
-
The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025). DrugPatentWatch. [Link]
-
Stereoselectivity of drug-receptor interactions. (2003). PubMed. [Link]
-
Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. (1995). PubMed. [Link]
-
Chiral pesticides: identification, description, and environmental implications. (2012). PubMed. [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2021). PMC - NIH. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). MDPI. [Link]
-
Stereoselectivity in Drug Action and Disposition: An Overview. (2015). ResearchGate. [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2021). Chemical Science (RSC Publishing). [Link]
-
Stereoselectivity of drug-receptor interactions. (2025). ResearchGate. [Link]
-
Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. (2013). PMC - NIH. [Link]
-
How Do Stereoisomers Affect Drug Activity? (2025). YouTube. [Link]
-
Stereochemistry in Drug Action. (2005). PMC - NIH. [Link]
-
Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. (2025). ResearchGate. [Link]
-
Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview. (1986). PubMed. [Link]
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). PMC - NIH. [Link]
-
New frontiers in biological halogenation. (2025). ResearchGate. [Link]
-
Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (2016). ResearchGate. [Link]
- Chiral Drug Separ
-
Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. (2001). PubMed. [Link]
-
Synthesis of chlorofluoroacetamides. (2021). ResearchGate. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed. [Link]
-
Biological activities of natural halogen compounds. (2025). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Kyushu University. [Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). PubMed. [Link]
-
α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). (n.d.). ResearchGate. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. [Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). PMC - PubMed Central. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Separations Techniques. (2020). Regis Technologies. [Link]
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au - ACS Publications. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Switches: Exploring The Molecular Handedness Behind Next-Gen Pharmaceuticals - BoroScience [boroscience.com]
- 7. jocpr.com [jocpr.com]
- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 9. Chiral switch - Wikipedia [en.wikipedia.org]
- 10. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 26. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. phx.phenomenex.com [phx.phenomenex.com]
- 29. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 30. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-2-fluoroacetamide: A Versatile Covalent Warhead in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Pharmacophore
2-Chloro-2-fluoroacetamide, a halogenated amide with the CAS number 431-09-4, has garnered significant attention in medicinal chemistry and drug development.[1][][3][4] Its unique molecular architecture, featuring both a chlorine and a fluorine atom on the alpha-carbon of an acetamide, renders it a potent and versatile electrophilic warhead for the design of targeted covalent inhibitors.[5][6][7] This guide provides a comprehensive overview of the core chemical properties, synthesis, and burgeoning applications of 2-chloro-2-fluoroacetamide, with a particular focus on its role in the development of novel therapeutics.
The primary allure of 2-chloro-2-fluoroacetamide lies in its ability to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active sites of enzymes.[5][7] This mechanism of irreversible inhibition offers several advantages over traditional non-covalent inhibitors, including prolonged duration of action and enhanced potency. A prominent example of its application is in the development of covalent inhibitors for the SARS-CoV-2 3CL protease, a critical enzyme for viral replication, highlighting its potential in addressing global health challenges.[5][6]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-chloro-2-fluoroacetamide is fundamental to its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 431-09-4 | [1][][3][4] |
| Molecular Formula | C₂H₃ClFNO | [1][4] |
| IUPAC Name | 2-chloro-2-fluoroacetamide | [4] |
| Molecular Weight | 111.50 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | |
| SMILES | C(C(=O)N)(F)Cl | [4] |
| InChIKey | BUIKMFCMUJNGDU-UHFFFAOYSA-N | [4] |
Molecular Structure and Reactivity
The reactivity of 2-chloro-2-fluoroacetamide is dictated by the electrophilic nature of the alpha-carbon, which is substituted with two electron-withdrawing halogen atoms. This structural feature makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a covalent bond.
Caption: Molecular structure of 2-chloro-2-fluoroacetamide.
The proposed mechanism for its interaction with a cysteine residue in a protein active site involves a nucleophilic substitution reaction (Sɴ2). The sulfur atom of the cysteine thiol group attacks the electrophilic carbon of the chlorofluoroacetyl moiety, resulting in the formation of a stable thioether linkage and the expulsion of a chloride ion.[5]
Synthesis of 2-Chloro-2-fluoroacetamide: A Generalized Protocol
While specific, detailed experimental protocols for the synthesis of 2-chloro-2-fluoroacetamide are not extensively documented in publicly available literature, a general and chemically sound synthetic approach can be derived from established methods for the synthesis of related α-haloacetamides.[8][9] The most direct route involves the amidation of a suitable 2-chloro-2-fluoroacetyl precursor. A plausible precursor is 2-chloro-2-fluoroacetyl chloride, which can be synthesized from 2-chloro-2-fluoroacetic acid. The final step would be the reaction of the acid chloride with ammonia.
Materials:
-
2-Chloro-2-fluoroacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ammonia (aqueous solution or gas)
-
Ice bath
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Experimental Workflow:
Sources
- 1. CHLOROFLUOROACETAMIDE, CasNo.431-09-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Chlorofluoroacetamide | C2H3ClFNO | CID 261957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.info [ijpsr.info]
Mechanism of chlorofluoroacetamide reaction with cysteine.
An In-Depth Technical Guide to the Reaction of Chlorofluoroacetamide with Cysteine for Researchers and Drug Development Professionals.
Executive Summary
The covalent modification of cysteine residues in proteins by electrophilic compounds is a cornerstone of modern drug discovery and chemical biology. Among the various electrophiles used, haloacetamides have long been employed as versatile tools for protein labeling and the development of targeted covalent inhibitors. This technical guide provides an in-depth examination of the reaction mechanism between a specific, dual-halogenated reagent—chlorofluoroacetamide—and the nucleophilic thiol side chain of cysteine.
This document moves beyond a simple description of the reaction, offering a detailed mechanistic analysis grounded in the principles of physical organic chemistry. We will explore the nuanced roles of both the chlorine and fluorine substituents, the critical influence of pH on the reactivity of the cysteine thiol, and the canonical SN2 (bimolecular nucleophilic substitution) pathway that governs this transformation. Furthermore, this guide provides detailed, field-tested experimental protocols for monitoring the reaction kinetics and verifying the resulting covalent adduct. All claims are supported by authoritative references, and key processes are illustrated with clear, structured diagrams to ensure both scientific rigor and practical utility for researchers in the field.
Introduction: The Significance of Cysteine Alkylation
Cysteine, with its thiol (-SH) side chain, is a unique amino acid. Under physiological conditions (pH ~7.4), the thiol group exists in equilibrium with its more reactive thiolate anion (-S⁻) form. This thiolate is a potent nucleophile, readily attacking electrophilic centers to form stable covalent bonds. This reactivity has made cysteine a frequent target for both natural post-translational modifications and artificial labeling or inhibition.
Haloacetamides (X-CH₂-CONH₂) are a class of reagents widely used for cysteine alkylation. Their utility stems from a highly reactive α-carbon, which is rendered electrophilic by the electron-withdrawing effects of the adjacent amide and halogen (X) groups. Reagents like iodoacetamide and chloroacetamide are staples in biochemistry for applications such as:
-
Enzyme Inhibition: Blocking access to the active site of cysteine proteases or other enzymes with a critical cysteine residue.
-
Protein Labeling: Attaching fluorescent dyes, biotin, or spin labels for structural and functional studies.
-
Disulfide Bond Mapping: Blocking free thiols to allow for the specific analysis of disulfide bridges.
Chlorofluoroacetamide (Cl-CHF-CONH₂) presents a more complex case. The presence of two different halogens on the α-carbon invites a deeper mechanistic inquiry into the factors governing its reactivity and selectivity. Understanding this reaction is crucial for designing next-generation covalent probes and inhibitors with finely tuned reactivity profiles.
The Core Mechanism: S-Alkylation via an SN2 Pathway
The reaction between chlorofluoroacetamide and cysteine proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by a single, concerted transition state where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Key Molecular Players and Their Roles
-
The Nucleophile: The Cysteine Thiolate Anion: The reaction rate is critically dependent on the concentration of the deprotonated thiolate anion (-S⁻), which is a far more potent nucleophile than the protonated thiol (-SH). The pKa of the cysteine thiol is typically around 8.3, meaning that at a physiological pH of 7.4, only a fraction of cysteine residues will be in the reactive thiolate form. Therefore, increasing the pH of the reaction buffer will significantly accelerate the rate of alkylation.
-
The Electrophile: The α-Carbon of Chlorofluoroacetamide: The carbon atom bonded to both chlorine and fluorine is the electrophilic center. The strong electron-withdrawing inductive effects of the amide group, the chlorine atom, and the highly electronegative fluorine atom create a significant partial positive charge (δ+) on this carbon, making it highly susceptible to nucleophilic attack.
-
The Leaving Group: The Chloride Ion: In a haloacetamide reaction, the halogen atom serves as the leaving group. The stability of the departing anion is a key factor in determining the reaction rate. In the case of chlorofluoroacetamide, the question arises: which halogen leaves? Chlorine is a significantly better leaving group than fluorine. The C-Cl bond is longer and weaker than the C-F bond, and the resulting chloride ion (Cl⁻) is more stable in solution than the fluoride ion (F⁻). Consequently, the reaction proceeds exclusively via the displacement of the chloride ion.
The SN2 Transition State
The reaction can be visualized as the backside attack of the cysteine thiolate on the α-carbon of chlorofluoroacetamide. This leads to a trigonal bipyramidal transition state where the sulfur atom is forming a new bond, and the chlorine atom is simultaneously breaking its bond.
Caption: SN2 reaction mechanism of cysteine with chlorofluoroacetamide.
Experimental Protocols for Mechanistic Study
To validate the proposed mechanism and quantify the reaction kinetics, a combination of spectrophotometric and mass spectrometric techniques is recommended.
Protocol 1: Kinetic Analysis via Thiol Depletion Assay
This protocol measures the rate of reaction by monitoring the disappearance of the free cysteine thiol over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
Materials:
-
L-Cysteine hydrochloride (or N-acetyl-L-cysteine)
-
Chlorofluoroacetamide
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of L-cysteine in degassed phosphate buffer.
-
Prepare a 100 mM stock solution of chlorofluoroacetamide in DMSO or an appropriate solvent.
-
-
Reaction Setup:
-
In a microplate well, add 180 µL of phosphate buffer.
-
Add 10 µL of the 10 mM L-cysteine stock solution to achieve a final concentration of 500 µM.
-
Initiate the reaction by adding 10 µL of the chlorofluoroacetamide stock solution at various concentrations (e.g., to achieve final concentrations of 1 mM, 2 mM, 5 mM). This creates pseudo-first-order conditions where the electrophile is in excess.
-
-
Time-Course Measurement:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a separate well containing 180 µL of buffer and 10 µL of DTNB solution.
-
-
Data Acquisition:
-
After a 2-minute incubation with DTNB, measure the absorbance of the quenched samples at 412 nm.
-
A standard curve of known cysteine concentrations should be run in parallel to relate absorbance to the concentration of free thiol.
-
-
Data Analysis:
-
Plot the concentration of remaining free thiol versus time for each concentration of chlorofluoroacetamide.
-
The slope of the natural logarithm of the thiol concentration versus time gives the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of chlorofluoroacetamide. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Caption: Experimental workflow for kinetic analysis using a thiol depletion assay.
Protocol 2: Product Verification by Mass Spectrometry
This protocol confirms the identity of the covalent adduct by measuring its precise molecular weight.
Materials:
-
L-Cysteine
-
Chlorofluoroacetamide
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
LC-MS system (e.g., ESI-Q-TOF)
Procedure:
-
Reaction:
-
Dissolve L-cysteine (MW ≈ 121.16 g/mol ) to a final concentration of 1 mM in the ammonium bicarbonate buffer.
-
Add chlorofluoroacetamide (MW ≈ 111.5 g/mol ) to a final concentration of 1.2 mM (a slight excess).
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Sample Preparation:
-
Dilute the reaction mixture 1:100 in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or inject it onto an LC column for separation.
-
Acquire mass spectra in positive ion mode.
-
Search for the expected mass of the product.
-
Mass of Cysteine: 121.16 Da
-
Mass of Fluoroacetamide Moiety (CHF-CONH₂): 60.03 Da (after loss of Cl)
-
Expected Mass of Product (Cys-S-CHF-CONH₂): 121.16 + 60.03 = 181.19 Da
-
-
The expected ion to observe would be [M+H]⁺ at m/z 182.19 .
-
Quantitative Data and Interpretation
The primary quantitative output from these studies is the second-order rate constant (k₂), which provides a direct measure of the intrinsic reactivity of chlorofluoroacetamide towards cysteine.
| Parameter | Description | Typical Expected Value Range (M⁻¹s⁻¹) | Factors Influencing Value |
| Second-Order Rate Constant (k₂) | The rate at which the reaction consumes both reactants. | 10 - 500 | pH, Temperature, Solvent Polarity |
| pH Dependence | The reaction rate increases as the pH approaches and surpasses the pKa of cysteine's thiol group (pKa ~8.3). | N/A | Buffer composition |
Note: The expected value range is an estimate based on the reactivity of similar chloroacetamide reagents. The actual value must be determined experimentally. The presence of the fluorine atom is expected to slightly increase the electrophilicity of the α-carbon compared to standard chloroacetamide, potentially leading to a faster reaction rate.
Implications and Applications
A thorough understanding of the chlorofluoroacetamide-cysteine reaction mechanism is vital for several advanced applications:
-
Design of Covalent Inhibitors: By modifying the substituents on the acetamide, researchers can tune the reactivity (k₂) to achieve a desired balance of potency and selectivity. A reagent that is too reactive will non-specifically alkylate many proteins, leading to toxicity. A reagent that is not reactive enough will fail to engage its target.
-
Development of Chemical Probes: This chemistry can be used to design activity-based probes that covalently label active enzymes in complex biological systems, allowing for their identification and characterization.
-
Bioconjugation: The reliable and specific nature of this reaction allows for the conjugation of proteins to other molecules, such as polymers (PEGylation) or drugs (antibody-drug conjugates), under controlled conditions.
Conclusion
The reaction of chlorofluoroacetamide with cysteine is a specific and predictable S-alkylation event governed by an SN2 mechanism. The reaction's efficiency is dictated by the nucleophilicity of the cysteine thiolate, the electrophilicity of the α-carbon, and the superior leaving group ability of chloride over fluoride. By employing straightforward kinetic and analytical methodologies, researchers can precisely characterize this reaction, enabling the rational design of sophisticated chemical tools for drug discovery and biological research. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful covalent chemistry in the laboratory.
References
-
Title: Cysteine-Targeted Covalent Inhibition: A Primer for Drug Discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]
-
Title: The pKa of the Thiol Group in the Cysteine Residue of a Specific Protein. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Leaving Group Ability. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Nucleophilic Substitution. Source: University of Calgary - Chem 351 Textbook. URL: [Link]
Physicochemical Properties of Chlorofluoroacetamide Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
This technical guide provides a comprehensive examination of the core physicochemical properties of chlorofluoroacetamide (CFA) derivatives. Tailored for researchers, medicinal chemists, and drug development scientists, this document delves into the critical parameters that govern the behavior of these compounds, offering both theoretical grounding and practical methodologies. The strategic incorporation of both chlorine and fluorine onto an acetamide scaffold presents unique opportunities for molecular property modulation, making a deep understanding of their physicochemical landscape essential for successful therapeutic development.[1][2][3]
The Strategic Role of Chlorofluoroacetamides in Medicinal Chemistry
The chlorofluoroacetamide moiety has emerged as a valuable functional group, particularly as a "warhead" for targeted covalent inhibitors.[1][4][5][6][7] Its tuned reactivity allows for the formation of stable covalent bonds with specific amino acid residues, such as cysteine, in target proteins.[4][5] This unique characteristic, combined with the profound effects of halogenation on drug-like properties, necessitates a rigorous evaluation of the fundamental physicochemical characteristics of any CFA-based drug candidate. This guide focuses on four key properties: lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability.
Core Physicochemical Descriptors and Their Determination
A precise understanding of the following properties is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic profile.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.[8][9] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.
The impact of fluorination on lipophilicity is complex; while aromatic fluorination often increases LogP, aliphatic fluorination can lead to either an increase or a decrease, depending on the molecular context.[10][11][12] This modulation is critical for optimizing a drug's ability to cross cellular membranes without compromising its aqueous solubility.[8][9]
Experimental Protocol: HPLC-Based LogP Determination
This chromatographic method offers higher throughput than the traditional shake-flask method and is well-suited for drug discovery settings. It relies on the correlation between a compound's retention time on a reverse-phase column and its known LogP value.
Step-by-Step Methodology:
-
Standard Selection: Choose a set of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the CFA derivatives.
-
Chromatographic System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a suitable buffer).
-
Detector: UV detector set to an appropriate wavelength for the compounds.
-
-
Calibration Curve Generation:
-
Inject each standard compound individually and record its retention time (t_R).
-
Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
-
Sample Analysis:
-
Dissolve the CFA derivative in the mobile phase.
-
Inject the sample and record its retention time.
-
-
LogP Calculation:
-
Calculate the log k' for the CFA derivative.
-
Interpolate the LogP value from the linear regression of the calibration curve.
-
Expertise & Experience: The choice of mobile phase composition is critical. Using a buffered aqueous phase is essential for determining LogD values for ionizable compounds. The organic modifier (e.g., acetonitrile) percentage can be adjusted to ensure that all compounds elute within a reasonable timeframe with good peak shape. This method's trustworthiness relies on the quality of the LogP data for the standard compounds and the linearity of the calibration curve.
Aqueous Solubility: A Prerequisite for Absorption
Adequate aqueous solubility is non-negotiable for orally administered drugs, as it directly impacts dissolution and absorption. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and variable clinical outcomes.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" as it measures the equilibrium solubility of a compound, providing a true representation of its intrinsic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid CFA derivative to a known volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard calibration curve.
Self-Validating System: The protocol's integrity is maintained by visually confirming the presence of excess solid at the end of the experiment, which validates that equilibrium saturation was achieved. Comparing results from multiple time points (e.g., 24h and 48h) can also confirm that equilibrium has been reached.
Table 1: Hypothetical Physicochemical Data for Lead CFA Derivatives
| Compound ID | LogP | Aqueous Solubility (µg/mL at pH 7.4) | pKa (Amide N-H) | Stability t½ (hrs at pH 7.4) |
| CFA-001 | 2.1 | 55 | 16.5 | > 48 |
| CFA-002 | 3.5 | 8 | 16.8 | 36 |
| CFA-003 | 1.5 | 210 | 15.9 | > 48 |
Note: Data are for illustrative purposes only.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa value defines the pH at which a molecule is 50% ionized.[13] This parameter is crucial as the ionization state of a drug affects its solubility, membrane permeability, and interaction with its biological target. While the amide N-H proton of an acetamide is generally very weakly acidic (pKa ~17), substituents on the N-aryl ring or elsewhere can introduce ionizable functional groups (amines, carboxylic acids, etc.) that will dominate the pH-dependent properties of the molecule.[14]
Diagram 1: Workflow for Physicochemical Property Assessment
Caption: Workflow from property measurement to development insights.
Chemical Stability: Ensuring Compound Integrity
The chemical stability of a drug candidate under physiological and storage conditions is a critical quality attribute. Haloacetamides can be susceptible to degradation, primarily through hydrolysis, which can be influenced by pH.[15][16] The rate of degradation often increases with pH and the number of electron-withdrawing halogen atoms on the α-carbon.[15][16]
Experimental Protocol: pH-Dependent Hydrolysis Assay
-
Buffer Preparation: Prepare a series of sterile aqueous buffers at various pH values relevant to physiological conditions and potential formulation (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood).
-
Stock Solution: Prepare a concentrated stock solution of the CFA derivative in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Spike a small volume of the stock solution into each buffer to a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (<1%) to avoid affecting the stability. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate buffer salts and stop further degradation.
-
Analysis: Analyze the samples using a stability-indicating LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time for each pH. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693 / k.
Diagram 2: Interrelationship of Physicochemical Properties and ADME
Caption: Key properties converge to determine the ADME profile.
Conclusion and Forward Outlook
The successful optimization of chlorofluoroacetamide derivatives from hit to clinical candidate hinges on a multi-parameter approach where physicochemical properties are continuously assessed and refined. As demonstrated, lipophilicity, solubility, pKa, and stability are not independent variables but are deeply interconnected, collectively shaping the ADMET profile of a molecule. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for generating high-quality, reproducible data to inform critical decisions in the drug discovery pipeline. By integrating this knowledge early and consistently, research teams can more effectively navigate the complexities of medicinal chemistry and enhance the probability of developing safe and effective medicines.
References
-
Lin, X., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202217743. Available from: [Link]
-
Lin, X., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemRxiv. Available from: [Link]
-
Jäkel, C., & Huwyler, J. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Helvetica Chimica Acta, 103(3), e2000019. Available from: [Link]
-
Car-dona, F., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry - A European Journal, 21(50), 18278-18287. Available from: [Link]
-
Ding, S., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 142, 24-33. Available from: [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available from: [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available from: [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13348-13363. Available from: [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available from: [Link]
-
Ojida, A., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin, 43(11), 1709-1714. Available from: [Link]
-
ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). Available from: [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 2895-2902. Available from: [Link]
-
ResearchGate. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Available from: [Link]
-
Chu, W., et al. (2009). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. Journal of Hazardous Materials, 171(1-3), 108-112. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorofluoroacetamide. PubChem Compound Database. Available from: [Link]
-
Chu, W., et al. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. Environmental Science & Technology, 49(19), 11479-11487. Available from: [Link]
-
Lorimer, J.W. (1987). SOLUBILITY DATA SERIES. Pergamon Press. Available from: [Link]
-
Ding, S., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Semantic Scholar. Available from: [Link]
-
Mioduski, T., & Salomon, M. (1983). SOLUBILITY DATA SERIES. Pergamon Press. Available from: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Communications, 10(1), 256. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Emergence of Chlorofluoroacetamide: A Tunable Warhead for Precision Covalent Inhibition
A Senior Application Scientist's In-depth Technical Guide
In the landscape of drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2][3] This resurgence has been fueled by a deeper understanding of protein biochemistry and the development of sophisticated chemical tools that allow for the precise targeting of specific amino acid residues.[4] Central to the design of these targeted covalent inhibitors (TCIs) is the "warhead," an electrophilic group responsible for forming a stable bond with a nucleophilic residue on the target protein.[5][6] This guide provides a comprehensive technical overview of a relatively new and highly promising addition to the covalent inhibitor toolbox: the chlorofluoroacetamide (CFA) warhead. We will explore its discovery, unique reactivity profile, and the experimental workflows employed to validate its application in drug development.
The Rationale for a New Covalent Warhead: Beyond Michael Acceptors
For years, the field of covalent inhibitors has been dominated by Michael acceptors, such as acrylamides.[2] While successful, these warheads can sometimes suffer from off-target reactivity due to their intrinsic electrophilicity, leading to potential toxicity.[7] This has driven the search for new warheads with more tunable and context-dependent reactivity. The ideal warhead should be sufficiently reactive to engage its intended target efficiently but remain relatively inert in the broader biological milieu to minimize off-target effects.
The α-chlorofluoroacetamide (CFA) moiety was introduced as a novel, weakly reactive, cysteine-directed warhead to address this challenge.[5][8] Unlike highly reactive chloroacetamides, the CFA group exhibits attenuated reactivity, which can be harnessed to achieve greater target selectivity.[9] This nuanced reactivity profile is a key advantage, allowing for the development of inhibitors that are more precisely guided by the non-covalent interactions between the inhibitor scaffold and the target protein's binding pocket.
The Mechanism of Action: A Nucleophilic Substitution Reaction
The covalent interaction between a CFA warhead and a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. The thiol side chain of a cysteine residue, acting as a nucleophile, attacks the carbon atom bearing the chlorine and fluorine atoms. This results in the displacement of the chloride ion and the formation of a stable thioether bond.
Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that the direct displacement mechanism is the most favored pathway for the alkylation of a cysteine residue by a CFA-based inhibitor, leading to a reaction with a low energy barrier and a stable final product.[10][11]
Caption: Mechanism of covalent bond formation between a chlorofluoroacetamide warhead and a cysteine residue.
Case Study: Development of CFA-Based Inhibitors for SARS-CoV-2 3CL Protease
A compelling example of the successful application of the CFA warhead is in the development of covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[8][12][13][14][15] 3CLpro is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development.
Researchers designed and synthesized a series of CFA-based inhibitors, often built upon an aza-peptide scaffold to mimic the natural substrate of the protease.[8][12] These efforts led to the identification of potent inhibitors, such as compound YH-6, which demonstrated strong antiviral activity.[8][13]
X-ray crystallography of 3CLpro in complex with a CFA inhibitor revealed that the warhead forms a covalent bond with the catalytic Cys145 residue.[8] The stereochemistry of the CFA unit was found to be crucial for inhibitory activity, with the (R)-configuration at the CFA unit showing significantly higher potency.[8][13][16] This highlights the importance of precise structural alignment within the enzyme's active site for efficient covalent modification.
Experimental Workflow for Identification and Validation of CFA-Based Covalent Inhibitors
The discovery and validation of CFA-based covalent inhibitors involve a multi-step experimental workflow. This process is designed to confirm covalent modification, determine target selectivity, and elucidate the mechanism of inhibition.
Caption: Experimental workflow for the discovery and validation of CFA-based covalent inhibitors.
Step-by-Step Protocols
Objective: To identify initial hit compounds that inhibit the activity of the target enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare a stock solution of a fluorogenic substrate for the enzyme.
-
Prepare serial dilutions of the CFA-based inhibitor library in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the target enzyme to each well.
-
Add the CFA inhibitors at various concentrations to the wells and incubate for a defined period to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 values for the hit compounds.
-
Objective: To verify that the inhibitor forms a covalent bond with the target protein.
Protocol:
-
Incubation:
-
Incubate the purified target protein with a molar excess of the CFA inhibitor.
-
Include a control sample with the protein and DMSO only.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
-
Data Analysis:
-
Compare the mass spectrum of the inhibitor-treated protein with the control.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Objective: To assess the selectivity of the CFA-based inhibitor across the proteome.
Protocol:
-
Cell Lysis and Treatment:
-
Prepare a whole-cell lysate from a relevant cell line.
-
Treat the lysate with the CFA inhibitor or a DMSO control.
-
-
Probe Labeling:
-
Add a broad-spectrum, alkyne-tagged cysteine-reactive probe to the lysates. This probe will label cysteine residues that have not been modified by the inhibitor.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the alkyne-labeled proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Perform an on-bead tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of cysteine-containing peptides in the inhibitor-treated sample versus the control.
-
A significant reduction in the signal for a particular peptide in the treated sample indicates that the inhibitor has bound to that specific cysteine residue.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | kinact/KI (M-1s-1) | Covalent Adduct Confirmed (MS) | Reference |
| YH-6 | SARS-CoV-2 3CLpro | 0.039 | Not Reported | Yes | [8][13] |
| (R,R)-18 | SARS-CoV-2 Mpro | 1.8 | 13,000 | Yes | [16] |
| NSP-037 (18) | EGFRDM | Not Reported | Not Reported | Yes | [10][11] |
| CFA-benzothiazole 30 | Papain | 25 | Not Reported | Yes | [9] |
Conclusion and Future Directions
The chlorofluoroacetamide warhead represents a significant advancement in the field of covalent drug discovery. Its tunable reactivity allows for a more nuanced approach to inhibitor design, enabling the development of highly selective and potent therapeutics. The successful application of CFA-based inhibitors against challenging targets like SARS-CoV-2 3CLpro and drug-resistant EGFR mutants underscores its potential.[8][10]
Future research will likely focus on expanding the repertoire of CFA-based probes for chemical biology and proteomics applications, as well as exploring its utility against a broader range of protein targets. The continued development of novel covalent warheads like CFA will undoubtedly play a crucial role in addressing unmet medical needs and expanding the druggable proteome.
References
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Kovács, L., et al. (2023). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
-
Ahamad, S., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling. [Link]
-
Various Authors. (2023). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... ResearchGate. [Link]
-
Shindo, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin. [Link]
-
Shindo, N., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Request PDF on ResearchGate. [Link]
-
Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]
-
Ahamad, S., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. ACS Publications. [Link]
-
Petracca, R., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Frontiers in Chemistry. [Link]
-
Scott, J. S., et al. (2025). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Smith, B. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab Group Meeting. [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Request PDF on ResearchGate. [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Research Portal. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 10. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Chlorofluoroacetamide: A Technical Guide to a Novel Electrophile for Precision Protein Targeting
Foreword: The Evolving Landscape of Covalent Therapeutics
The paradigm of drug discovery has long been dominated by the principle of reversible, non-covalent interactions. However, the strategic formation of a covalent bond between a small molecule and its protein target offers compelling advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable."[1] This approach, embodied in Targeted Covalent Inhibitors (TCIs), has seen a resurgence, leading to clinically approved drugs for various diseases.[2] The success of any TCI hinges on the careful selection of its "warhead"—the electrophilic moiety responsible for forming the covalent bond. Historically, highly reactive groups like chloroacetamides and Michael acceptors such as acrylamides have been employed.[3][4] While effective, their high intrinsic reactivity can lead to indiscriminate, off-target reactions, raising concerns about potential toxicity.[2][4] This has driven the field to seek more refined electrophiles with tunable reactivity. This guide introduces α-chlorofluoroacetamide (CFA) as a novel, weakly reactive warhead that provides a superior balance of reactivity and selectivity, opening new avenues for the development of precision covalent therapeutics.[3][5]
Part 1: The Chlorofluoroacetamide (CFA) Warhead: Principles and Mechanism
The utility of an electrophile in drug design is a delicate balance. It must be reactive enough to engage its intended target in a biological milieu but not so reactive that it modifies proteins promiscuously. The CFA group represents a significant advancement in achieving this balance.
A Tuned Electrophile for Cysteine Targeting
The CFA moiety is a specialized α-haloacetamide that reacts with the nucleophilic thiol side chain of cysteine residues.[6] Unlike the highly reactive iodo- or chloroacetamides, the presence of a fluorine atom on the α-carbon attenuates the electrophilicity of the warhead.[1][2] This "tuned" or weakened reactivity is the cornerstone of its utility.[7] A highly reactive electrophile may rapidly modify any accessible cysteine it encounters. In contrast, a weakly reactive warhead like CFA is less likely to react with off-target cysteines. Its covalent bond formation becomes more dependent on the initial non-covalent binding affinity between the inhibitor scaffold and the target protein. This binding event increases the local concentration and ensures the warhead is precisely oriented, allowing the intrinsically weak electrophile to react efficiently with the target cysteine.[1][5] This principle is the key to achieving high target specificity.
Mechanism of Covalent Modification
The reaction between a CFA warhead and a cysteine residue proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiolate of the cysteine side chain acts as the nucleophile, attacking the α-carbon and displacing the chlorine atom as a leaving group.[8][9]
Environment-Dependent Reversibility: A Unique Advantage
A fascinating and highly advantageous property of the CFA-cysteine adduct is its potential for hydrolysis. Studies have shown that while the covalent bond is stable within a solvent-sequestered protein binding pocket (like that of EGFR), the adduct is susceptible to hydrolysis in a neutral aqueous environment, which reversibly yields the unmodified cysteine.[3][5] This "environment-dependent" stability offers a self-validating mechanism to reduce off-target modifications. If a CFA-based drug were to react with an accessible, solvent-exposed off-target cysteine, the resulting adduct could hydrolyze and release the protein, minimizing the duration and impact of the off-target interaction.[5]
The Critical Role of Stereochemistry
Recent work on inhibitors for the SARS-CoV-2 main protease (Mpro) has revealed that the stereochemistry of the chiral carbon in the CFA warhead is critical for activity.[10][11] In one study, the (R)-configuration of the CFA unit led to significantly more potent inhibition of Mpro compared to the (S)-isomer.[10] Computational docking studies suggest that the correct stereoisomer is crucial for the optimal positioning of the electrophilic carbon for attack by the catalytic Cys145.[10] This highlights that the CFA warhead is not merely a reactive payload but an integral part of the pharmacophore, where precise 3D geometry dictates covalent engagement.
Part 2: A Practical Workflow for CFA-Based Inhibitor Development
Developing a novel covalent inhibitor is a systematic process that moves from initial screening to rigorous validation of selectivity. The unique properties of CFA are well-suited to a modern chemical biology workflow, particularly Activity-Based Protein Profiling (ABPP).
Step 1: Fragment-Based Screening with a CFA Library
A powerful strategy for discovering novel covalent ligands is Fragment-Based Drug Discovery (FBDD).[2] The low intrinsic reactivity of CFA makes it ideal for this approach, as it minimizes promiscuous reactions that can interfere with the identification of fragments with specific binding affinity.[7]
Protocol: Fluorescence-Based Papain Inhibition Assay [2]
-
Rationale: Papain, a model cysteine protease, is used to screen a library of small molecule fragments appended with a CFA warhead. Inhibition of papain activity is monitored using a fluorogenic substrate.
-
Materials:
-
CFA-fragment library (30-100 compounds) dissolved in DMSO.
-
Papain (from Carica papaya), activated according to the manufacturer's instructions.
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 6.5.
-
Fluorogenic Substrate: N-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (Bz-Arg-AMC).
-
96-well black microplates.
-
-
Procedure:
-
To each well of the microplate, add 98 µL of activated papain solution (e.g., 4 µM in Assay Buffer).
-
Add 1 µL of each CFA-fragment compound from the library (e.g., 50 mM stock) to individual wells for a final concentration of 500 µM. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 60 minutes.
-
Initiate the enzymatic reaction by adding 1 µL of Bz-Arg-AMC substrate (e.g., 20 mM stock) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
-
Identify "hits" as compounds that significantly reduce the rate of fluorescence increase compared to the DMSO control.
-
Step 2: Confirming the Covalent Mechanism
A true covalent inhibitor will display time- and concentration-dependent inhibition. This must be experimentally verified to distinguish it from a reversible inhibitor.
Protocol: Enzyme Kinetic Analysis [2]
-
Rationale: To determine if the inhibition is irreversible, the enzyme is incubated with the inhibitor for varying times before measuring residual activity. An irreversible inhibitor will show increasing inhibition over time.
-
Procedure:
-
Prepare solutions of a "hit" compound (e.g., CFA-benzothiazole) at various concentrations (e.g., 0-500 µM).
-
In separate tubes, incubate papain (e.g., 3.84 µM) with each concentration of the inhibitor.
-
At specific time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each tube, dilute it significantly into the assay buffer to stop further covalent modification, and immediately measure the residual enzymatic activity as described in Protocol 2.1.
-
Plot the natural log of the percentage of remaining enzyme activity versus incubation time for each inhibitor concentration.
-
Linear fits to these plots indicate pseudo-first-order kinetics, characteristic of irreversible inhibition. The observed rate constant (kobs) can be determined from the slope.
-
Protocol: Intact Protein Mass Spectrometry [7]
-
Rationale: Mass spectrometry (MS) provides direct evidence of covalent adduct formation by detecting the expected mass increase in the target protein.
-
Procedure:
-
Incubate the target protein (e.g., 10 µM papain) with a 5-fold molar excess of the CFA inhibitor for 1-2 hours at room temperature. A control sample with DMSO is run in parallel.
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the deconvoluted mass spectra of the treated and untreated protein. A mass shift corresponding to the molecular weight of the CFA fragment minus HCl confirms the formation of a covalent adduct.
-
Step 3: Proteome-Wide Selectivity Profiling via ABPP
The ultimate test of a targeted covalent inhibitor is its selectivity in a complex biological environment. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique to visualize the targets of a probe in native cell lysates or even live cells.[7][12]
Protocol: Gel-Based ABPP with a Clickable CFA Probe [2][13]
-
Rationale: An alkyne handle is incorporated into the CFA inhibitor to create a "clickable" probe. After the probe reacts with its targets in a proteome, a fluorescent azide tag (e.g., TAMRA-azide) is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Labeled proteins can then be visualized by in-gel fluorescence.
-
Part A: Synthesis of a Clickable Probe:
-
Synthesize an analog of the hit compound that incorporates a terminal alkyne (e.g., a propargyl ether). This modification should be placed at a position that does not disrupt binding to the target protein.[2]
-
-
Part B: Labeling in Cell Lysate:
-
Prepare a whole-cell lysate from a relevant cell line (e.g., A431 cells) in a lysis buffer without detergents that would denature proteins (e.g., PBS).
-
Incubate aliquots of the cell lysate (e.g., 1 mg/mL protein) with varying concentrations of the clickable CFA probe (e.g., 0.1 - 10 µM) for 1-2 hours at 37°C.
-
Perform the click reaction: Add TAMRA-azide, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate to each sample. Incubate for 1 hour at room temperature.
-
Quench the reaction by adding EDTA.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. A highly selective probe will show labeling of only one or a few protein bands.
-
-
Part C: Competitive Profiling:
-
To confirm that the fluorescent band corresponds to the intended target, perform a competition experiment. Pre-incubate the lysate with an excess of the original, non-clickable CFA inhibitor before adding the clickable probe. The disappearance or reduction in the intensity of the fluorescent band indicates specific binding to the target.[13]
-
Part 3: Case Studies and Data
The utility of the CFA warhead has been demonstrated across multiple important target classes.
Case Study: Targeting Kinases - Mutated EGFR
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small-cell lung cancer (NSCLC). Third-generation inhibitors are designed to selectively target mutated forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) receptor to improve the therapeutic window.
A study developed a CFA-pyrimidine inhibitor, 18 (NSP-037) , and compared its activity to the clinically approved acrylamide-based drug, osimertinib.[1] The results showed that the CFA-based inhibitor possessed higher selectivity for the mutated EGFR.[1] Computational studies have since attributed this improved selectivity to the conformational stability of the CFA motif within the EGFR binding site.[8][9]
Table 1: Inhibitory Activity of EGFR Inhibitors [1]
| Compound | Warhead | EGFRL858R/T790M IC50 (nM) | EGFRWT IC50 (nM) | Selectivity Index (WT/Mutant) |
| Osimertinib | Acrylamide | 12 | 218 | 18.2 |
| 18 (NSP-037) | CFA | 1.9 | 240 | 126.3 |
| 20 (Control) | Acetyl (non-reactive) | 460 | >1000 | - |
Data demonstrates the high potency and superior selectivity of the CFA-based inhibitor 18.
Case Study: Targeting Proteases - SARS-CoV-2 3CLpro
The 3C-like protease (3CLpro or Mpro) is essential for the replication of SARS-CoV-2, making it a prime antiviral target.[11][14] Researchers developed CFA-based inhibitors based on an aza-peptide scaffold.[11]
Through synthesis and testing of enantiopure compounds, they identified YH-6 , which has an (R)-configuration at the CFA unit, as a potent inhibitor that strongly blocks viral replication in infected cells, with potency comparable to the approved drug nirmatrelvir.[11][15] X-ray crystallography confirmed that YH-6 forms a covalent bond with the catalytic Cys145 residue.[11] This work underscored the critical importance of stereochemistry for CFA-based covalent targeting.[10]
Part 4: Conclusion and Future Directions
Chlorofluoroacetamide has emerged as a highly valuable electrophile for modern covalent drug discovery. Its chemically tuned, mild reactivity provides a crucial advantage over traditional warheads, enabling the development of inhibitors with superior proteome-wide selectivity.[1][5] The potential for environment-dependent reversibility offers a unique mechanism for mitigating off-target effects, a significant step forward in the design of safer covalent therapeutics.[3]
The successful application of CFA in targeting both kinases and proteases demonstrates its versatility. The systematic workflow, integrating fragment screening with advanced chemical proteomics techniques like ABPP, provides a robust and validated pathway for developing novel CFA-based probes and drug candidates. As the field continues to tackle challenging protein targets, the precision and favorable safety profile offered by the chlorofluoroacetamide warhead will undoubtedly secure its place as a cornerstone of next-generation covalent inhibitor design.
References
-
Shindo, N., Fuchida, H., Sato, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 250–258. [Link]
-
Fuchida, H., Shindo, N., Sato, M., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin, 68(11), 1074-1081. [Link]
-
Fuchida, H., Shindo, N., Sato, M., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. [Link]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Liu, C. C., & Schultz, P. G. (2010). Using Protein-Confined Proximity to Determine Chemical Reactivity. Angewandte Chemie International Edition, 49(10), 1832-1835. [Link]
-
Sato, M., Fuchida, H., Shindo, N., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate (2019). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). [Link]
-
Yamane, D., Onitsuka, S., Re, S., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3034. [Link]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. [Link]
-
Faridoon, H., Ali, A., & Kamal, M. A. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806. [Link]
-
Faridoon, H., Gbadebo, A. O., & Tastan, B. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(4), 997–1013. [Link]
-
Faridoon, H., Gbadebo, A. O., & Tastan, B. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling. [Link]
-
Sato, M., Fuchida, H., Shindo, N., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters, 11(4), 549–554. [Link]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Adhikari, S., Genc, G., & Chatterjee, C. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 2887–2896. [Link]
-
Yamane, D., Onitsuka, S., Re, S., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Salisbury, C. M., & Cravatt, B. F. (2007). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 24(5), 1131-1147. [Link]
Sources
- 1. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06596C [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Reactivity of Chlorofluoroacetamides: A Theoretical Guide to Reaction Mechanisms
Abstract
Chlorofluoroacetamides (CFAs) represent a class of compounds with significant and growing importance, particularly in the realm of drug development as covalent inhibitors. Their unique reactivity, conferred by the presence of both chlorine and fluorine atoms on the α-carbon, allows for highly specific and potent interactions with biological targets. Understanding the intricate details of their reaction mechanisms is paramount for the rational design of next-generation therapeutics and other chemical applications. This in-depth technical guide provides a comprehensive theoretical framework for the reaction mechanisms of chlorofluoroacetamides, with a focus on the computational approaches used to elucidate these pathways. We will explore the dominant nucleophilic substitution pathway, the influence of halogen substituents, the role of the solvent environment, and competing reaction mechanisms, offering researchers, scientists, and drug development professionals a robust guide to the theoretical underpinnings of CFA reactivity.
Introduction: The Chemical Significance of Chlorofluoroacetamides
The amide functional group is a cornerstone of organic chemistry and biology, renowned for its stability and prevalence in peptides, proteins, and a vast array of synthetic molecules. The introduction of halogen atoms, particularly on the α-carbon, dramatically alters the chemical behavior of the amide scaffold. Chlorofluoroacetamide (CFA) is a prime example of this, emerging as a "warhead" of choice in the design of targeted covalent inhibitors (TCIs).[1][2] The CFA moiety can form a stable covalent bond with nucleophilic residues, most notably cysteine, in the active site of a target protein, leading to irreversible inhibition.[1] This strategy has shown considerable promise in overcoming drug resistance and achieving sustained pharmacological effects.
Theoretical and computational studies are indispensable tools for dissecting the reaction mechanisms of CFAs at a molecular level. They provide insights into transition states, activation energies, and the influence of the surrounding environment, which are often difficult to obtain through experimental methods alone. This guide will delve into the theoretical approaches used to model CFA reactivity, providing a detailed understanding of the factors that govern their chemical transformations.
Computational Methodology: The Scientist's Virtual Toolkit
To accurately model the reaction mechanisms of chlorofluoroacetamides, a range of computational techniques are employed. The choice of methodology is critical for obtaining reliable and predictive results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost.
-
Functionals: A variety of functionals are used, with hybrid functionals like B3LYP often providing a good starting point. For more accurate energy barriers, range-separated hybrid functionals such as M06-2X are frequently employed.[3]
-
Basis Sets: Pople-style basis sets, such as 6-31+G(d,p), are commonly used for geometry optimizations. For more accurate single-point energy calculations, larger basis sets like 6-311++G(3df,2p) are often preferred.[4]
Modeling the Solvent Environment
Reactions in the condensed phase are significantly influenced by the solvent. Computational models must account for these effects to provide a realistic description of the reaction.
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous dielectric medium.[5][6] They are computationally efficient and capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a crucial role in the reaction mechanism.[7][8]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments like an enzyme's active site, QM/MM methods are the gold standard. The reactive core (e.g., the CFA and the interacting amino acid residue) is treated with a high level of quantum mechanics, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field.[9][10][11]
Locating Transition States and Mapping Reaction Pathways
A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate.
-
Transition State Optimization: Various algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that it connects the reactants and products, thus mapping out the minimum energy path of the reaction.
The Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (S_N_2)
The primary reaction mechanism for chlorofluoroacetamides with nucleophiles is a bimolecular nucleophilic substitution (S_N_2) reaction. In the context of covalent inhibitors, the nucleophile is typically the thiolate group of a cysteine residue.[12]
The reaction proceeds via a backside attack of the nucleophile on the α-carbon of the CFA, leading to the displacement of the chloride ion as the leaving group. This occurs in a single, concerted step through a trigonal bipyramidal transition state.[13]
Figure 1: Generalized S_N_2 reaction mechanism of a chlorofluoroacetamide.
The Role of Halogen Substituents: A Tale of Two Effects
The presence of both fluorine and chlorine on the α-carbon is crucial to the reactivity of CFAs.
-
Inductive Effect: Both fluorine and chlorine are highly electronegative atoms, and their strong electron-withdrawing inductive effects make the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[14]
-
Leaving Group Ability: Chlorine is a good leaving group, which facilitates the displacement by the incoming nucleophile.
-
Fluorine's Influence: The α-fluorine atom, while also electron-withdrawing, has a more complex role. It can stabilize the transition state through hyperconjugation and can also influence the conformation of the molecule, which can be critical for binding in an enzyme's active site.[14] Theoretical studies suggest that fluorine substitution can stabilize α-radicals and carbanions, which can be relevant in certain reaction pathways.[14]
Gas-Phase vs. Solution-Phase Reactivity
Theoretical studies have shown a stark difference between S_N_2 reactions in the gas phase and in solution.
-
Gas Phase: In the absence of a solvent, the potential energy surface of an S_N_2 reaction often features a double-well potential, with the formation of a stable ion-molecule complex before and after the transition state.[15] The overall activation barrier is typically low.
-
Solution Phase: In a polar solvent, the reactants, particularly the charged nucleophile, are strongly solvated. This stabilization of the reactants is often greater than the stabilization of the more charge-diffuse transition state, leading to a significant increase in the activation barrier compared to the gas phase.[15][16] The reaction profile in solution is often characterized by a single, higher energy barrier.
Figure 2: Representative energy profiles for an S_N_2 reaction in the gas phase vs. solution.
The table below presents representative calculated activation energies for S_N_2 reactions, illustrating the significant impact of the solvent.
| Reaction | Phase | Computational Method | Activation Energy (kcal/mol) | Reference |
| Cl⁻ + CH₃Br | Gas | DFT-EFP1 | -0.5 | [12] |
| Cl⁻ + CH₃Br | Aqueous | DFT-EFP1 | 26.2 | [12] |
| F⁻ + CH₃Cl | Gas | B3LYP/6-31+G | -4.8 | [15] |
| F⁻ + CH₃Cl | Acetonitrile | PCM/B3LYP/6-31+G | 22.7 | [15] |
Table 1: Comparison of calculated activation energies for S_N_2 reactions in the gas phase and solution.
Competing Reaction Mechanisms
While the S_N_2 pathway is dominant for the reaction of CFAs with soft nucleophiles like thiols, other reaction mechanisms can become competitive under different conditions, particularly with different nucleophiles or in different solvent environments.
Elimination (E2) Reactions
When a strong, sterically hindered base is used as the nucleophile, a bimolecular elimination (E2) reaction can compete with substitution.[17][18][19] In this pathway, the base abstracts a proton from the carbon adjacent to the α-carbon, leading to the formation of a double bond and the elimination of the leaving group.
The competition between S_N_2 and E2 is influenced by several factors:
-
Nucleophile/Base Strength and Steric Hindrance: Strong, bulky bases favor elimination.
-
Substrate Structure: Tertiary halides strongly favor elimination. For primary halides like in CFAs, S_N_2 is generally favored.
-
Solvent: Polar aprotic solvents tend to favor S_N_2, while polar protic solvents can favor both.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Amide Hydrolysis
Under acidic or basic conditions, the amide bond of the chlorofluoroacetamide itself can undergo hydrolysis.[4][20][21]
-
Base-Catalyzed Hydrolysis: This typically proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to cleavage of the C-N bond.[4] For chloroacetamides, base-mediated hydrolysis can also proceed via an S_N_2 reaction at the α-carbon.[20]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This can also lead to amide bond cleavage.[20]
The relative rates of S_N_2 at the α-carbon versus amide hydrolysis are dependent on the specific reaction conditions (pH, temperature) and the nature of the nucleophile.
Figure 3: Competing reaction pathways for chlorofluoroacetamides.
Application in Drug Development: Covalent Inhibition of Cysteine Proteases
The S_N_2 reactivity of chlorofluoroacetamides is harnessed in the design of covalent inhibitors that target cysteine residues in proteins.[2] Computational studies, particularly QM/MM simulations, are crucial for understanding the inhibition process.
A Step-by-Step Computational Protocol for Modeling Covalent Inhibition
-
System Setup: The crystal structure of the target protein is obtained, and the CFA-containing inhibitor is docked into the active site using molecular docking software. The system is then solvated in a water box.
-
QM/MM Partitioning: The QM region is defined to include the CFA warhead and the side chain of the target cysteine residue. The rest of the protein and the solvent are treated with MM.
-
Potential Energy Surface Scan: A constrained geometry optimization is performed along the reaction coordinate (the distance between the nucleophilic sulfur and the electrophilic α-carbon) to map out the initial reaction pathway.
-
Transition State Optimization: The approximate transition state structure obtained from the PES scan is used as a starting point for a more rigorous transition state optimization.
-
Frequency and IRC Calculations: A frequency calculation is performed to confirm that the optimized structure is a true transition state (one imaginary frequency). An IRC calculation is then run to verify that the TS connects the reactant and product states.
-
Free Energy Calculations: To obtain a more accurate activation free energy, methods like umbrella sampling or metadynamics can be employed along the reaction coordinate.
Figure 4: A typical QM/MM workflow for studying covalent inhibition.
Future Directions and Conclusion
The study of chlorofluoroacetamide reaction mechanisms is a vibrant and evolving field. Future theoretical work will likely focus on:
-
More Accurate and Efficient Computational Methods: The development of machine learning potentials and advanced QM/MM methods will enable the study of larger systems with greater accuracy and for longer simulation times.[5][7][22]
-
Dynamic Effects: Moving beyond static pictures of reaction pathways to include dynamic effects will provide a more complete understanding of CFA reactivity.
-
Predictive Modeling: The development of robust computational models that can accurately predict the reactivity of novel CFA derivatives will accelerate the drug discovery process.
References
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. [Link]
-
Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. ResearchGate. [Link]
-
the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Modeling solvent effects in chemical reactions. Research Communities by Springer Nature. [Link]
-
Hybrid QM/MM Study of Thio Effects in Transphosphorylation Reactions. pubs.acs.org. [Link]
-
Machine learning of solvent effects on molecular spectra and reactions. PMC. [Link]
-
Theoretical study of SN2 reactions. Ab initio computations on HF and CI level. ResearchGate. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. [Link]
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. PubMed. [Link]
-
Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. Semantic Scholar. [Link]
-
Capturing Dichotomic Solvent Behavior in Solute–Solvent Reactions with Neural Network Potentials. ChemRxiv. [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]
-
Fifty years of nucleophilic substitution in the gas phase. PMC - PubMed Central. [Link]
-
Modelling chemical processes in explicit solvents with machine learning potentials. NIH. [Link]
-
Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed. [Link]
-
Orbital Energy-Based Reaction Analysis of SN2 Reactions. ResearchGate. [Link]
-
Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate. [Link]
-
COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS A DISSERTATION SUBMITTED TO THE DEPARTMENT OF CIVI. Stanford University. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
(PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
7.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. [Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. [Link]
-
Transition state geometry prediction using molecular group contributions. RSC Publishing. [Link]
-
Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways Alzeer, Jawad. TWAS. [Link]
-
Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. [Link]
-
QM/MM Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. ChemRxiv. [Link]
-
A combined QM/MM study of the nucleophilic addition reaction of methanethiolate and N-methylacetamide. PubMed. [Link]
-
C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
-
Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. NIH. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
Competition between substitution and elimination. Chemistry LibreTexts. [Link]
-
Investigations into transition-state geometry in the Mukaiyama directed aldol reaction. PubMed. [Link]
-
Organocatalytic C-C Bond Cleavage Approach: A Metal-Free and Peroxide-Free Facile Method for the Synthesis of Amide Derivatives. ResearchGate. [Link]
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC - NIH. [Link]
-
Fluorine substituent effects (on bioactivity). Semantic Scholar. [Link]
-
LEVEL 3 ORGANIC CHEMISTRY. No Brain Too Small. [Link]
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Machine learning of solvent effects on molecular spectra and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. | Semantic Scholar [semanticscholar.org]
- 9. theory.rutgers.edu [theory.rutgers.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A combined QM/MM study of the nucleophilic addition reaction of methanethiolate and N-methylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. swisssdc.ch [swisssdc.ch]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sciforum.net [sciforum.net]
- 16. Fifty years of nucleophilic substitution in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modelling chemical processes in explicit solvents with machine learning potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chlorofluoroacetamide: A Tunable and Selective Cysteine-Directed Warhead
Introduction: The Pursuit of Precision in Covalent Drug Discovery
The renaissance of covalent inhibitors in drug discovery has been driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins once considered "undruggable."[1] This resurgence has been accompanied by a critical need for electrophilic warheads with finely tuned reactivity to maximize on-target engagement while minimizing off-target modifications that can lead to toxicity.[2] Highly reactive electrophiles, while potent, often suffer from a lack of selectivity, reacting indiscriminately with accessible nucleophiles throughout the proteome.[2] This has spurred the development of weakly reactive warheads that achieve high target specificity through non-covalent binding interactions between the inhibitor scaffold and the target protein.[3]
This guide provides an in-depth technical overview of α-chlorofluoroacetamide (CFA) as a novel, weakly reactive cysteine-directed warhead. Despite its intrinsic low reactivity, CFA can be transformed into a highly potent and selective covalent modifier when incorporated into a targeting scaffold.[4][5][6] A unique feature of the CFA-cysteine adduct is its context-dependent stability; it is stable in solvent-sequestered environments like an ATP-binding pocket but can be hydrolyzed back to the unmodified cysteine in more solvent-exposed settings.[4][5] This "reversible covalent" characteristic presents a promising strategy for mitigating off-target effects.[4][7][8]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the evaluation and application of CFA-based covalent inhibitors.
Core Principles of the Chlorofluoroacetamide Warhead
The utility of CFA as a warhead stems from a delicate balance of electronic and steric factors that govern its reactivity with the thiol side chain of cysteine.
Mechanism of Covalent Modification
The reaction between CFA and a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. The thiolate anion of the cysteine acts as the nucleophile, attacking the α-carbon of the CFA, and displacing the chlorine atom. The presence of the fluorine atom at the α-position is crucial; it enhances the electrophilicity of the carbon center, making it susceptible to nucleophilic attack by a proximal and properly oriented cysteine residue within a protein's binding pocket.
Caption: Mechanism of cysteine modification by a chlorofluoroacetamide warhead.
The Advantage of Weak Reactivity
The inherent low reactivity of CFA is a key advantage for achieving target selectivity.[3] Unlike more aggressive electrophiles such as iodoacetamides or acrylamides, CFA is less likely to react with off-target cysteines or other nucleophilic residues like glutathione.[4][9] This minimizes the potential for toxicity arising from indiscriminate covalent modifications.[2] The formation of a stable covalent bond is highly dependent on the initial non-covalent binding of the inhibitor scaffold to the target protein, which pre-orients the CFA warhead in close proximity to the target cysteine. This binding affinity-driven reactivity is the cornerstone of its high specificity.
Experimental Evaluation of CFA-Based Inhibitors
A rigorous and systematic evaluation is critical to characterize the reactivity, selectivity, and cellular efficacy of any new covalent inhibitor. The following section outlines key experimental protocols.
Assessing Intrinsic Reactivity: The DTNB Assay
The intrinsic reactivity of a CFA-containing compound can be quantified by monitoring its reaction with a model thiol, such as glutathione (GSH), using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[10] DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Protocol 1: DTNB Assay for Measuring Thiol Reactivity
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the CFA test compound in DMSO.
-
Prepare a 10 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of DTNB in the same buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the GSH stock solution to a final concentration of 500 µM.
-
Add the CFA test compound to a final concentration of 500 µM. For comparison, include a more reactive warhead (e.g., iodoacetamide) and a vehicle control (DMSO).
-
Initiate the reaction by adding the DTNB stock solution to a final concentration of 100 µM.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 1-2 hours at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The rate of disappearance of GSH is proportional to the decrease in the rate of TNB formation. The observed pseudo-first-order rate constant (kobs) can be calculated from the slope of the natural log of the absorbance versus time plot.
-
Verifying Covalent Modification: LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming the covalent modification of a target protein. This technique allows for the precise determination of the mass of the protein or a peptide fragment containing the target cysteine, revealing the mass shift corresponding to the addition of the inhibitor.[11][12]
Protocol 2: LC-MS Analysis of Protein-Inhibitor Adduct Formation
-
Incubation:
-
Incubate the purified target protein (e.g., 5 µM) with the CFA inhibitor (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Sample Preparation for Intact Protein Analysis:
-
Desalt the protein sample using a C4 ZipTip or a similar desalting column.
-
Elute the protein in a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate non-target cysteines with iodoacetamide (IAM) in the dark at room temperature for 30 minutes.[10]
-
Quench the excess IAM with DTT.
-
Dilute the sample to reduce the urea concentration to <2 M.
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an LC-MS/MS system.
-
For intact protein analysis, deconvolution of the resulting mass spectrum will reveal the mass of the unmodified protein and the covalent adduct.
-
For peptide mapping, the MS/MS data can be used to identify the specific peptide containing the modified cysteine and confirm the site of modification.
-
Assessing Target Engagement in a Cellular Context
Demonstrating that a covalent inhibitor engages its intended target within the complex environment of a living cell is a critical step in drug development.[13][14] Several methods can be employed, including cellular thermal shift assays (CETSA) and probe-based competitive profiling.[15][16]
Caption: Workflow for assessing cellular target engagement of CFA inhibitors.
Protocol 3: Competitive Profiling using a Broad-Spectrum Cysteine Probe
This protocol uses a more reactive, alkyne-functionalized iodoacetamide probe to "tag" cysteines that have not been engaged by the CFA inhibitor. The subsequent reduction in the signal from the tagged target protein in inhibitor-treated cells confirms target engagement.[17]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with varying concentrations of the CFA inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Probe Labeling:
-
After the inhibitor treatment, add an alkyne-functionalized iodoacetamide probe to the cells at a concentration sufficient to label accessible cysteines (e.g., 50-100 µM). Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[17]
-
-
Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digestion to release the captured peptides.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the digested peptides by LC-MS/MS.
-
Quantify the relative abundance of peptides from the target protein in the inhibitor-treated samples versus the vehicle control. A dose-dependent decrease in the target protein's signal indicates successful target engagement by the CFA inhibitor.
-
Data Summary and Interpretation
To facilitate the comparison of different CFA-based compounds, quantitative data should be summarized in a clear and structured format.
| Compound | Warhead | Target Protein | kobs (vs. GSH) (s-1) | Intact Mass Shift (Da) | Cellular IC50 (Target Engagement, µM) |
| CFA-Inhibitor-A | CFA | Kinase X | 1.2 x 10-4 | +250.2 | 0.5 |
| IA-Inhibitor-A | Iodoacetamide | Kinase X | 3.5 x 10-2 | +250.2 | 0.2 |
| CFA-Fragment-B | CFA | Protease Y | 0.8 x 10-4 | +180.1 | 5.2 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
Chlorofluoroacetamide represents a significant advancement in the design of targeted covalent inhibitors. Its finely tuned reactivity, coupled with the potential for reversible covalent modification, offers a compelling strategy to achieve high target specificity and minimize off-target effects.[3][4] The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of CFA-based inhibitors, from initial reactivity profiling to in-cell target validation. As the field of covalent drug discovery continues to evolve, the rational application of weakly reactive warheads like CFA will be instrumental in developing the next generation of precision medicines.[1]
References
-
Shindo, N., Fuchida, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 250–258. [Link]
-
PubMed. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. [Link]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Institutional Repository. [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7828. [Link]
-
ResearchGate. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. [Link]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14211–14224. [Link]
-
Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Pike, K. G., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 2936–2943. [Link]
-
ResearchGate. (n.d.). Reactive-cysteine profiling for drug discovery. ResearchGate. [Link]
-
Giansanti, P., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(6), 1046–1057. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 2936–2943. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Shindo, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin, 43(11), 1686–1691. [Link]
-
Yang, Y., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 221–230. [Link]
-
Taylor & Francis Online. (2023). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Brandes, N., et al. (2020). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Essays in Biochemistry, 64(1), 127–139. [Link]
-
Trends in Pharmacological Sciences. (2025). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Trends in Pharmacological Sciences. [Link]
-
Wang, J., et al. (2021). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 16(8), 3879–3903. [Link]
-
Dahmen, M., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1834. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]
-
National Institutes of Health. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health. [Link]
-
Gherbi, K., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 15(1), 6296. [Link]
-
Rosmawati, N., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 12(13), 1239–1253. [Link]
-
Parker, W. R., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]
-
Collins, M. O., & Choudhary, J. S. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 658, 93–108. [Link]
-
Hao, P., et al. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 10(9), 4053–4063. [Link]
Sources
- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 5. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06596C [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the Fluorine Atom in Chlorofluoroacetamide Reactivity
Abstract
Chlorofluoroacetamides (CFAs) have emerged as a class of compounds with significant utility in medicinal chemistry, particularly as covalent inhibitors for cysteine proteases.[1][2] Their reactivity is finely tuned by the presence of two distinct halogen atoms on the α-carbon. This guide provides an in-depth analysis of the multifaceted role of the fluorine atom in dictating the chemical behavior of chlorofluoroacetamides. We will explore how fluorine's unique electronic properties—its profound electronegativity and the strength of the carbon-fluorine bond—modulate the molecule's stability, conformational preferences, and reactivity at the α-carbon, ultimately defining its utility as a targeted covalent modifier.[3][4]
Introduction: The Strategic Incorporation of Fluorine
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design, employed to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] In the context of α-haloacetamides, which are well-known alkylating agents, the substitution of a second halogen with fluorine creates a unique chemical entity: the chlorofluoroacetamide. This structural motif has recently gained prominence as a "warhead" in targeted covalent inhibitors (TCIs), notably in the development of antivirals against SARS-CoV-2's main protease (3CLpro).[2][3]
The central question this guide addresses is: How does the fluorine atom, despite forming the strongest single bond to carbon, contribute to and control the desired reactivity of the adjacent, more labile carbon-chlorine bond?[8] Understanding this dynamic is critical for researchers aiming to design next-generation covalent therapies with optimized potency and selectivity.
The Electronic Architecture: Fluorine's Dominating Influence
The reactivity of a chlorofluoroacetamide molecule is fundamentally governed by the electronic effects exerted by its constituent atoms. Fluorine, being the most electronegative element, plays a pivotal role.[9]
Inductive Effect and Bond Polarity
Fluorine's primary influence is its powerful electron-withdrawing inductive effect (-I).[10] This effect polarizes the entire molecular framework, creating a cascade of partial positive charges.
-
α-Carbon: The fluorine atom withdraws electron density from the α-carbon, making it significantly more electrophilic and susceptible to nucleophilic attack. This is the key activating feature for its function as a covalent warhead.
-
Carbonyl Group: The inductive pull extends to the carbonyl carbon, enhancing its electrophilicity as well, although the primary site of reactivity for covalent modification is the α-carbon.
-
C-Cl Bond: While fluorine activates the α-carbon, it also influences the C-Cl bond. The withdrawal of electron density slightly shortens and strengthens the C-Cl bond relative to a non-fluorinated chloroacetamide, yet it remains the designated leaving group.
dot
Caption: Inductive effects in the chlorofluoroacetamide core.
Bond Strength and Leaving Group Ability
A critical aspect of CFA reactivity is the dramatic difference in bond strength between the C-F and C-Cl bonds. This disparity dictates which halogen acts as the leaving group in a nucleophilic substitution reaction.
| Bond | Bond Dissociation Energy (kcal/mol) | Characteristics |
| C-F | ~115[8] | Exceptionally strong; poor leaving group. |
| C-Cl | ~84[8] | Weaker than C-F; effective leaving group. |
| C-H | ~105[8] | Strong, for comparison. |
Table 1: Comparison of relevant bond dissociation energies.
The C-F bond is recognized as the strongest single bond in organic chemistry, a result of favorable orbital overlap and significant ionic character.[8][11][12] Conversely, the C-Cl bond is substantially weaker and thus primed to be the leaving group.[11][13] The fluorine atom's role is therefore not to be displaced, but to activate the carbon center for the displacement of chloride.
The Gauche Effect: Conformational Control
When considering the rotation around the Cα-C(O) bond, the presence of the highly electronegative fluorine atom introduces the gauche effect. This phenomenon describes the tendency of a molecule to adopt a conformation where electronegative substituents are positioned gauche (dihedral angle of ~60°) to each other, rather than the sterically favored anti conformation.[14][15] This preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ-orbital into an adjacent C-F σ* antibonding orbital.[14][16] This conformational locking can be crucial for pre-organizing the inhibitor within an enzyme's active site, facilitating a more efficient covalent reaction.[17]
Reactivity Profile: A Tale of Two Sites
The chlorofluoroacetamide moiety presents two primary electrophilic sites: the α-carbon and the carbonyl carbon. In the context of covalent inhibition, reactivity at the α-carbon is paramount.
SN2 Reaction at the α-Carbon
The primary mechanism by which CFAs modify biological nucleophiles, such as the thiol group of a cysteine residue, is a bimolecular nucleophilic substitution (SN2) reaction.[3][18]
Mechanism:
-
Nucleophilic Attack: The deprotonated thiolate anion (Cys-S⁻) from the target protein attacks the electron-deficient α-carbon.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond and the chloride leaving group is simultaneously breaking its bond with the α-carbon.
-
Inversion of Stereochemistry: The reaction proceeds with inversion of configuration at the α-carbon.
-
Chloride Expulsion: The C-Cl bond is cleaved, expelling a chloride ion and forming a stable covalent thioether bond between the inhibitor and the protein.
The fluorine atom accelerates this reaction by increasing the electrophilicity of the α-carbon, making it a more attractive target for the incoming nucleophile. Studies have shown that the stereochemistry of the CFA warhead is crucial for rapid covalent inhibition, suggesting that a precise orientation for the SN2 attack is required within the enzyme active site.[19][20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 14. Gauche effect - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Chlorofluoroacetamide safety, handling, and disposal guidelines.
An In-depth Technical Guide to the Safe Handling, and Disposal of Chlorofluoroacetamide
Preamble: A Commitment to Proactive Safety
Chlorofluoroacetamide (CFA) and its derivatives represent a class of compounds with significant utility in modern drug development, particularly as covalent inhibitors for therapeutic targets.[1][2] Their unique chemical reactivity, stemming from the α-chloro-α-fluoro-acetamide "warhead," is key to their function but also necessitates a rigorous and proactive approach to laboratory safety.[3][4] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic safety data sheets to provide a framework for risk assessment and operational protocols grounded in scientific principles. Due to the limited availability of comprehensive toxicological data specifically for 2-chloro-2-fluoroacetamide, the recommendations herein are based on a conservative interpretation of data from structurally related haloacetamides, such as the extremely toxic Fluoroacetamide, and established best practices for handling highly potent, reactive chemical agents.[5][6]
Section 1: Compound Identification and Hazard Analysis
A thorough understanding of the chemical's properties is the foundation of safe handling. While a complete toxicological profile is not publicly available, its structure allows for a robust, inferred hazard assessment.
Chemical Identity and Physical Properties
The fundamental properties of 2-chloro-2-fluoroacetamide are summarized below. This data is essential for understanding its physical behavior in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-chloro-2-fluoroacetamide | [7] |
| CAS Number | 431-09-4 | [7] |
| Molecular Formula | C₂H₃ClFNO | [7] |
| Molecular Weight | 111.50 g/mol | [7] |
| Appearance | Solid (Assumed, based on related acetamides) | N/A |
| Water Solubility | High (Inferred from related polar amides) | [5] |
Inferred Toxicological Profile and Hazard Assessment
The primary concern with Chlorofluoroacetamide is its potential for high toxicity via multiple exposure routes. This assessment is based on the known hazards of its structural components.
-
Systemic Toxicity: The parent compound, Fluoroacetamide, is known to be a highly toxic metabolic poison that disrupts the citric acid cycle.[6] It is prudent to assume that Chlorofluoroacetamide possesses a similar or potentially greater level of toxicity. The compound should be treated as acutely toxic if swallowed, inhaled, or in contact with skin.[8]
-
Reactivity and Covalent Modification: By design, CFA derivatives are reactive electrophiles that form covalent bonds with nucleophilic residues (like cysteine) in proteins.[1][2][3] This reactivity is not limited to the intended biological target. Accidental exposure could lead to off-target covalent modification of endogenous proteins, potentially causing skin sensitization, allergic reactions, or other unpredictable toxicological effects.[4][9]
-
Corrosivity and Irritation: Halogenated organic compounds can cause severe skin and eye irritation or chemical burns upon contact.[10][11][12]
-
Hazardous Decomposition: When heated to decomposition, Chlorofluoroacetamide may emit highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5][13]
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Paradigm
Effective safety is not achieved by a single action but through a multi-layered system. The hierarchy of controls prioritizes the most effective measures first.
-
Elimination/Substitution: In the context of drug discovery, if a less hazardous but equally effective chemical warhead can be used, it should be considered.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Certified Chemical Fume Hood: All work involving Chlorofluoroacetamide, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[14]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[15]
-
-
Administrative Controls: These are the procedures and policies that dictate how work is performed.
-
Designated Work Area: A specific area within the lab should be designated for work with Chlorofluoroacetamide. This area should be clearly marked, and access should be restricted.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all tasks involving this compound are mandatory.
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, emergency protocols, and waste disposal requirements before beginning work.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[16]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all handling procedures.
| Body Part | Required PPE Specification | Rationale and Source |
| Hands | Double Gloving: An inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). | Provides robust protection against direct skin contact and absorption. Nitrile offers dexterity, while the outer layer provides extended chemical resistance. Gloves must be changed immediately if contamination is suspected.[17][18] |
| Eyes/Face | Chemical Splash Goggles and a Full-Face Shield. | Goggles provide a seal around the eyes to protect from splashes and fine powders.[19][20] A face shield worn over the goggles protects the entire face from splashes during transfers or in the event of a vessel rupture.[18] |
| Body | Chemical-Resistant Laboratory Coat with tight-fitting cuffs. A disposable chemical-resistant apron should be worn over the lab coat. | Protects against spills and contamination of personal clothing. The lab coat should be professionally laundered and never taken home. The apron provides an additional barrier for torso protection.[16] |
| Respiratory | Respirator (If Required): While a fume hood is the primary control, a risk assessment may indicate the need for a respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors) during high-risk procedures like cleaning large spills. | This is a secondary control measure to be determined by a formal risk assessment of the specific procedure.[21][22] |
Section 3: Protocols for Safe Handling and Use
The following step-by-step protocols are designed to minimize exposure risk during common laboratory operations.
Workflow for Safe Handling of Chlorofluoroacetamide
Caption: A decision tree outlining the immediate first aid actions required for different routes of exposure.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Gently collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Wipe the spill area with a solvent-soaked cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately. [15] 2. Alert personnel in adjacent areas and activate the fire alarm if necessary to facilitate evacuation.
-
Call your institution's emergency response team or local emergency services (911).
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Section 5: Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and all relevant hazard pictograms.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals. [17]The storage location should be a locked cabinet or have restricted access.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions. [12][15]
Waste Disposal
All materials contaminated with Chlorofluoroacetamide must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain. [17][23]
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated PPE (gloves, aprons), absorbent paper, weigh boats, etc.
-
Liquid Waste (Halogenated): Unused solutions, reaction mixtures, and solvent rinses. This waste stream must be kept separate from non-halogenated solvent waste. [24] * Sharps Waste: Contaminated needles, syringes, or broken glass.
-
-
Disposal Procedure:
-
Collect all waste in appropriate, leak-proof containers.
-
Ensure containers are properly labeled with "Hazardous Waste," the chemical name (Chlorofluoroacetamide), and associated hazards.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [24]Adhere strictly to all local, state, and federal regulations. [23]
-
References
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorofluoroacetamide | C2H3ClFNO | CID 261957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. lobachemie.com [lobachemie.com]
- 16. sams-solutions.com [sams-solutions.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. support.hpe.com [support.hpe.com]
- 21. Personal Protective Equipment | US EPA [epa.gov]
- 22. hazmatschool.com [hazmatschool.com]
- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 24. monash.edu [monash.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Enantiopure Chlorofluoroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The chlorofluoroacetamide (CFA) moiety, in particular, has emerged as a significant pharmacophore, notably as a covalent warhead for cysteine proteases. The stereochemistry of the α-carbon in CFA derivatives is critical, with different enantiomers frequently exhibiting markedly different biological activities. For instance, the (R)-configuration of the CFA warhead has been shown to be crucial for the potent inhibition of the SARS-CoV-2 main protease[1]. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for obtaining enantiopure chlorofluoroacetamide derivatives, catering to the needs of researchers in drug discovery and development.
Causality in Synthetic Strategy: Choosing Your Path to Enantiopurity
The synthesis of enantiopure chlorofluoroacetamides can be approached through several distinct strategies, the choice of which depends on the available starting materials, desired scale, and the specific structural context of the target molecule. The primary chiral center can be introduced either by utilizing a pre-existing chiral pool, by asymmetric catalysis, or by resolution of a racemic mixture.
Method 1: Diastereoselective Ugi Multicomponent Reaction with Chiral Precursors
The Ugi four-component condensation (U-4CC) is a powerful and convergent method for generating molecular diversity, making it highly suitable for the rapid synthesis of libraries of CFA derivatives[2][3][4][5]. When one of the components—the amine, carboxylic acid, aldehyde/ketone, or isocyanide—is enantiopure, the reaction proceeds with diastereoselectivity, allowing for the separation of the resulting diastereomers. A common and effective approach is to use an enantiopure carboxylic acid, such as (R)- or (S)-chlorofluoroacetic acid.
Protocol 1: Synthesis of a Dipeptidic CFA Derivative via Ugi Reaction
This protocol is adapted from the synthesis of covalent inhibitors for the SARS-CoV-2 main protease[2][6][7].
Reaction Scheme:
Caption: Workflow for the Ugi multicomponent synthesis of enantiopure chlorofluoroacetamides.
Materials:
-
(R)-Chlorofluoroacetic acid (1.0 equiv)
-
Amine component (e.g., a chiral amino acid ester hydrochloride, 1.0 equiv)
-
Aldehyde component (1.0 equiv)
-
Isocyanide component (1.0 equiv)
-
Methanol (as solvent)
-
Triethylamine (if using an amine salt, 1.0 equiv)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine component (if it is a hydrochloride salt) in methanol, add triethylamine and stir for 10 minutes at room temperature.
-
Add the aldehyde component to the solution and stir for a further 30 minutes.
-
Add (R)-chlorofluoroacetic acid and the isocyanide component to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by silica gel column chromatography to isolate the individual diastereomers.
Self-Validation:
-
The separated diastereomers will have distinct retention factors (Rf) on TLC and different retention times in HPLC.
-
Characterization of each diastereomer by NMR spectroscopy will show distinct spectra.
-
The absolute configuration of one of the diastereomers can be confirmed by X-ray crystallography if suitable crystals are obtained.
Method 2: Organocatalytic Asymmetric Synthesis
This approach constructs the chiral center directly through an enantioselective reaction, often a fluorination or chlorination step. Organocatalysis is a powerful tool for this purpose, avoiding the use of metal catalysts. A key strategy involves the asymmetric fluorination of an α-chloroaldehyde using a chiral amine catalyst.
Protocol 2: Enantioselective Fluorination of an α-Chloroaldehyde
This protocol is based on the work of Shibatomi and colleagues, which employs a chiral diphenylprolinol silyl ether catalyst for the asymmetric fluorination of racemic α-chloroaldehydes, proceeding via a kinetic resolution mechanism[1][8].
Reaction Scheme:
Caption: Organocatalytic asymmetric fluorination of an α-chloroaldehyde.
Materials:
-
Racemic α-chloroaldehyde (3.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.0 equiv)
-
Chiral organocatalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 10-15 mol%)[1]
-
tert-Butyl methyl ether (t-BuOMe) as solvent
-
Sodium borohydride (NaBH₄) for reduction to the corresponding alcohol for analysis
-
Methanol and Dichloromethane (for work-up)
-
Saturated aqueous ammonium chloride (for quenching)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic α-chloroaldehyde in t-BuOMe, add the chiral organocatalyst.
-
Add NFSI to the mixture and stir at room temperature. The reaction time will vary depending on the substrate (typically several hours to a day). Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and pour it into a mixture of methanol and dichloromethane.
-
Add sodium borohydride in portions to reduce the aldehyde to the corresponding alcohol, which facilitates purification and chiral analysis. Stir for 1 hour at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis of the alcohol derivative.
Self-Validation:
-
The kinetic resolution mechanism implies that the unreacted starting material will also be enantioenriched, but with the opposite configuration. This can be verified by analyzing the recovered α-chloroaldehyde.
-
The use of the opposite enantiomer of the catalyst should result in the formation of the opposite enantiomer of the product.
Method 3: Resolution of Racemic Chlorofluoroacetic Acid
This classical approach involves the preparation of a racemic mixture of the key precursor, chlorofluoroacetic acid, followed by resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Protocol 3: Resolution of Racemic Chlorofluoroacetic Acid with a Chiral Amine
This protocol describes a general procedure for the resolution of a racemic acid using a chiral amine as the resolving agent.
Workflow:
Caption: General workflow for the resolution of racemic chlorofluoroacetic acid.
Materials:
-
Racemic chlorofluoroacetic acid
-
Chiral resolving agent (e.g., (R)-(-)-2-phenylglycinol, brucine, or other chiral amines)
-
Appropriate solvent for crystallization (e.g., ethanol, methanol, water, or mixtures thereof)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve the racemic chlorofluoroacetic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor can be concentrated to obtain the other diastereomeric salt.
-
To liberate the enantiopure acid, dissolve the separated diastereomeric salt in water and acidify with hydrochloric acid.
-
Extract the enantiopure chlorofluoroacetic acid with an organic solvent like ethyl acetate.
-
Dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure acid.
-
The enantiomeric purity can be determined by converting the acid to a diastereomeric ester with a chiral alcohol and analyzing by GC or HPLC, or by using a chiral derivatizing agent followed by NMR analysis.
Self-Validation:
-
The two diastereomeric salts will have different physical properties, such as melting point and solubility.
-
The specific rotation of the liberated enantiopure acid should be measured and compared to literature values.
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Potential Challenges | Best Suited For |
| Ugi Multicomponent Reaction | High convergence, rapid generation of molecular diversity, operational simplicity. | Requires enantiopure starting materials, separation of diastereomers can be challenging. | Library synthesis, rapid exploration of structure-activity relationships. |
| Organocatalytic Asymmetric Synthesis | Direct formation of the chiral center, avoids use of metals. | Catalyst development may be required, kinetic resolution yields are inherently limited to 50% for the desired product. | Accessing specific enantiomers with high enantiomeric excess. |
| Resolution of Racemic Precursors | Well-established and reliable method. | Can be time-consuming and laborious, theoretical maximum yield of 50% for the desired enantiomer without a racemization-recycle loop. | Large-scale synthesis where the resolving agent is inexpensive and easily recovered. |
Analytical Methods for Enantiopurity Determination
The determination of enantiomeric excess (ee) is a critical step in the synthesis of enantiopure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, AD-H) are often effective for a wide range of compounds.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the two solvents can be adjusted to optimize the separation.
-
Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1 mL/min. Inject a racemic standard of the analyte to determine the retention times of both enantiomers.
-
Optimization: If the resolution is not satisfactory, adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) or try a different chiral column.
-
Quantification: Once a good separation is achieved, inject the synthesized sample and determine the peak areas for each enantiomer. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Safety and Handling
-
Fluorinating Agents: Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[9][10][11][12].
-
Chlorinated Solvents: Dichloromethane and other chlorinated solvents are hazardous and should be handled in a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of enantiopure chlorofluoroacetamide derivatives is a crucial undertaking for the development of new therapeutics and chemical probes. The choice of synthetic strategy, whether it be a diastereoselective multicomponent reaction, an organocatalytic asymmetric transformation, or a classical resolution, should be guided by the specific goals of the research program. The protocols and guidelines presented here provide a solid foundation for researchers to confidently and successfully synthesize these valuable chiral building blocks.
References
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
N-Fluorobenzenesulfonimide | C12H10FNO4S2. PubChem. [Link]
-
Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. Angewandte Chemie International Edition. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]
-
Resolution of Racemic Mixtures Complete 8 Methods. Scribd. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Ugi reactions performed with chiral amines. ResearchGate. [Link]
-
Experimental Section. Web Pages. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
-
Covalent Inhibition of Wild-Type HIV-1 Reverse Transcriptase Using a Fluorosulfate Warhead. ACS Medicinal Chemistry Letters. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
- Method for preparing (R)-6-hydroxy-8-chlorine octanoic acid ethyl by enzyme resolution.
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]
- Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Serine as Chiral Educt for the Practical Synthesis of Enantiopure N-protected Beta-Hydroxyvaline. The Journal of Organic Chemistry. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Enantioselective Total Synthesis of the Potent anti-HIV Nucleoside EFdA. Organic Letters. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Catalytic Serine Labeling in Nonaqueous, Acidic Media. ChemRxiv. [Link]
Sources
- 1. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Ugi multicomponent reaction for chlorofluoroacetamide synthesis.
Application Note & Protocols
Topic: Ugi Multicomponent Reaction for the Synthesis of Chlorofluoroacetamides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-acylamino carboxamide scaffolds from simple starting materials.[1][2] This application note provides a detailed guide to leveraging the U-4CR for the efficient synthesis of chlorofluoroacetamides. These compounds are of significant interest in drug discovery, particularly as "warheads" for targeted covalent inhibitors, due to their tuned reactivity towards nucleophilic residues like cysteine.[3][4][5] We present the underlying reaction mechanism, a detailed experimental protocol for a representative synthesis, troubleshooting guidance, and safety considerations.
Introduction: The Strategic Value of Chlorofluoroacetamides
In modern drug discovery, covalent inhibitors have gained prominence for their ability to achieve high potency and prolonged pharmacological effects by forming a stable bond with their protein target.[4] The α-chlorofluoroacetamide (CFA) moiety has recently emerged as a highly effective, tunable electrophilic warhead for this purpose.[4][5] Unlike more aggressive electrophiles, the CFA group exhibits weaker intrinsic reactivity, which can lead to higher target specificity and a more favorable safety profile.[4][5] This unique reactivity profile makes CFA-containing molecules promising candidates for developing selective inhibitors for various enzyme classes, including cysteine proteases and kinases.[4][6]
The Ugi multicomponent reaction (Ugi MCR), first reported by Ivar Ugi in 1959, offers a highly convergent and atom-economical pathway to synthesize these valuable scaffolds.[7][8] By combining an aldehyde, an amine, a carboxylic acid (in this case, chlorofluoroacetic acid), and an isocyanide in a single pot, complex bis-amides are formed with high efficiency, often in a matter of hours.[7][9] This approach is ideal for generating libraries of diverse chlorofluoroacetamide derivatives for structure-activity relationship (SAR) studies in drug development programs.[7][10]
The Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[1][7] While multiple pathways have been debated, the classical mechanism is the most widely accepted.[8][11][12]
Key Mechanistic Steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine, with the loss of a water molecule.[7][10] In the presence of the carboxylic acid, the imine is protonated to form a more electrophilic iminium ion.[1]
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide acts as a potent nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.[1][7]
-
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate (an imidate).[8]
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement.[1][7] The acyl group migrates from the oxygen atom to the nitrogen atom, yielding the thermodynamically stable final bis-amide product.[1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 9. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
Developing kinase inhibitors with a chlorofluoroacetamide warhead.
Application Notes & Protocols
Topic: Developing Kinase Inhibitors with a Chlorofluoroacetamide Warhead
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering enhanced potency and prolonged duration of action.[1][2] The α-chlorofluoroacetamide (CFA) group represents a novel class of electrophilic warhead designed to covalently react with nucleophilic cysteine residues in kinase active sites.[3][4] Unlike highly reactive warheads such as acrylamides, the CFA moiety exhibits lower intrinsic reactivity, which can translate to higher target specificity and a more favorable safety profile.[5][6] A unique feature of the CFA adduct is its susceptibility to hydrolysis, leading to a reversible covalent interaction that is environment-dependent; the adduct is stable within the solvent-sequestered kinase ATP-binding pocket but can be hydrolyzed in more aqueous environments, potentially mitigating off-target effects.[3][4] This guide provides a comprehensive overview and detailed protocols for the design, biochemical characterization, and cellular validation of kinase inhibitors incorporating a CFA warhead.
The Chlorofluoroacetamide Warhead: A Strategic Overview
The development of targeted covalent inhibitors (TCIs) requires a delicate balance between reactivity and selectivity.[7] A warhead must be reactive enough to form a covalent bond with the target cysteine but not so reactive that it indiscriminately modifies other proteins. The CFA warhead was introduced as a solution to this challenge.[3][4]
Mechanism of Action: The primary mechanism involves the nucleophilic attack by a deprotonated cysteine thiol on the α-carbon of the CFA, displacing the chlorine atom to form a stable thioether bond.[5] The presence of the fluorine atom tunes the electrophilicity of the α-carbon, moderating its reactivity compared to a standard chloroacetamide. This attenuated reactivity is a key feature, as it means the covalent bond formation is more dependent on the inhibitor's non-covalent binding affinity (KI), which brings the warhead into high effective concentration and proper orientation relative to the target cysteine.
Key Advantages:
-
Tunable Reactivity: The inherent reactivity of the CFA warhead is lower than that of Michael acceptors like acrylamides, reducing the potential for off-target modifications.[3][4]
-
Reversible Covalency: The resulting thioether adduct can undergo hydrolysis to regenerate the free cysteine thiol, a process that is suppressed within the confines of a protein's binding pocket.[3][4] This "kinetic buffering" can minimize long-term, irreversible off-target effects.
-
Improved Selectivity: Because covalent bond formation is highly dependent on initial target recognition and binding, CFA-inhibitors can achieve high selectivity for the intended kinase target.[4]
Caption: Mechanism of CFA-mediated covalent inhibition and potential for reversibility.
Table 1: Comparison of Common Electrophilic Warheads
| Warhead Type | Typical Target | Mechanism | Reactivity | Reversibility | Key Feature |
| Acrylamide | Cysteine | Michael Addition | High | Irreversible | Clinically validated but can have off-target reactivity.[8] |
| Chloroacetamide | Cysteine | SN2 | Very High | Irreversible | Often too reactive for selective targeting.[6] |
| Chlorofluoroacetamide (CFA) | Cysteine | SN2 | Moderate | Reversible (Hydrolysis) | Tuned reactivity and environment-dependent stability.[3][4] |
| Cyanoacrylamide | Cysteine | Michael Addition | Moderate | Reversible | Reversibility is intrinsic to the adduct.[9] |
| Vinyl Sulfonamide | Cysteine | Michael Addition | High | Irreversible | Potent but requires careful selectivity profiling. |
Experimental Design and Workflow
A systematic approach is essential for validating a novel CFA-based kinase inhibitor. The workflow should progress from initial biochemical characterization to comprehensive cellular analysis to ensure that the inhibitor performs as intended in a physiological context.
Caption: A logical workflow for the development and validation of CFA-kinase inhibitors.
Protocols: Biochemical Characterization
Protocol 3.1: Determination of Covalent Inhibitor Kinetics (kinact/KI)
Principle: For covalent inhibitors, a simple IC50 value is time-dependent and does not accurately reflect inhibitory potency.[10] A more rigorous method determines the kinetic parameters KI (the affinity of the initial non-covalent binding) and kinact (the maximum rate of inactivation). The overall potency is expressed as the second-order rate constant kinact/KI. This protocol uses a progress curve analysis method.[11]
Materials:
-
Purified, active kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP
-
CFA-inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the CFA-inhibitor in kinase assay buffer. A typical starting concentration range would be 100 µM down to 1 nM. Also prepare a DMSO-only control.
-
Reaction Setup: To the wells of a 384-well plate, add the kinase and peptide substrate mixture.
-
Initiate Reaction: Add the serially diluted CFA-inhibitor or DMSO control to the wells. Immediately following, add ATP to start the kinase reaction. The final volume should be consistent (e.g., 10 µL).
-
Monitor Progress: Immediately place the plate in a kinetic plate reader. Measure the output (e.g., luminescence for ADP-Glo™) at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation (luminescence) versus time.
-
Fit each progress curve to the equation for irreversible inhibition (Equation 1) to obtain the observed rate of inactivation (kobs) at each inhibitor concentration [I].
-
Equation 1: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t))
-
Where P(t) is the product at time t, and v₀ is the initial velocity.
-
-
Plot the calculated kobs values against the corresponding inhibitor concentration [I].
-
Fit this second plot to the hyperbolic equation for irreversible inhibitors (Equation 2) to determine kinact and KI.
-
Equation 2: k_obs = k_inact * [I] / (K_I + [I])
-
-
The efficiency of inactivation is calculated as kinact/KI.
-
Self-Validation: The plot of kobs vs. [I] should be hyperbolic and saturate at higher inhibitor concentrations, indicating a two-step mechanism (initial binding followed by covalent modification). A linear plot suggests a one-step mechanism where kinact/KI is the slope.
Protocol 3.2: Intact Protein Mass Spectrometry for Adduct Confirmation
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact protein provides direct evidence of covalent bond formation.[12] A successful reaction will result in a mass shift of the protein corresponding to the molecular weight of the inhibitor minus the leaving group (HCl).
Materials:
-
Purified kinase enzyme (~1-5 µM)
-
CFA-inhibitor (~10-50 µM, a 5-10 fold molar excess)
-
Incubation buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Desalting column (e.g., C4 reverse-phase)
Procedure:
-
Incubation: Incubate the purified kinase with the CFA-inhibitor (and a DMSO control) at room temperature or 37°C for 1-4 hours.
-
Sample Preparation: Quench the reaction by adding 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the sample onto the LC system.
-
Desalt the protein on the C4 column using a rapid gradient of water/acetonitrile with 0.1% formic acid.
-
Elute the protein directly into the mass spectrometer.
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range for the intact protein.
-
Data Deconvolution: Use deconvolution software (e.g., MaxEnt1) to convert the raw m/z spectrum of multiply charged ions into a zero-charge mass spectrum.
-
Analysis: Compare the deconvoluted mass of the inhibitor-treated protein with the DMSO control. The expected mass shift (ΔM) is calculated as:
-
ΔM = MW(inhibitor) - MW(H) - MW(Cl)
-
Self-Validation: The observation of a single, sharp peak with the precise expected mass shift is strong evidence of a 1:1 stoichiometric covalent modification. The absence of the unmodified protein peak in the treated sample indicates complete reaction.
Protocols: Cellular Characterization
Protocol 4.1: Cellular Target Engagement with NanoBRET™ Assay
Principle: To be effective, an inhibitor must engage its target in the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay measures compound binding at a specific kinase in live cells.[13] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that engages the target will compete with the probe, leading to a decrease in the BRET signal.[14][15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ TE Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector and plate in 96-well plates. Incubate for ~24 hours.
-
Compound Treatment: Prepare serial dilutions of the CFA-inhibitor. Treat the transfected cells with the inhibitor dilutions and incubate for a set period (e.g., 2 hours) in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm) simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (610nm) by the donor signal (460nm).
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Self-Validation: A dose-dependent decrease in the BRET signal confirms that the inhibitor is engaging the target kinase in live cells. Comparing the cellular IC50 to the biochemical kinact/KI provides insight into cell permeability and target accessibility.
Protocol 4.2: Proteome-Wide Selectivity Profiling
Principle: Chemoproteomic methods are essential for understanding the selectivity of a covalent inhibitor across the entire proteome.[16] An activity-based protein profiling (ABPP) competition experiment can identify off-targets.[12] In this approach, a cell lysate is treated with the CFA-inhibitor, followed by a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne). Proteins that are modified by the CFA-inhibitor will be unavailable to react with the probe. Quantitative mass spectrometry is then used to identify proteins whose probe labeling is significantly reduced.
Materials:
-
Human cancer cell line (e.g., A431 for EGFR inhibitors)
-
CFA-inhibitor
-
Broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., Biotin-azide, TBTA ligand, CuSO4, TCEP)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Cell Lysate Treatment: Treat cell lysates with varying concentrations of the CFA-inhibitor (and a DMSO control) for 1 hour.
-
Probe Labeling: Add the iodoacetamide-alkyne probe to all samples and incubate to label cysteines not occupied by the inhibitor.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin-azide to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich for the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively, then digest the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative LC-MS/MS (e.g., using TMT labeling or label-free quantification).
-
Data Analysis: Identify and quantify the peptides from the enriched proteins. A protein is considered a target or off-target if the abundance of its corresponding peptides is significantly and dose-dependently decreased in the inhibitor-treated samples compared to the DMSO control.
Self-Validation: The intended kinase target should be identified with high confidence and show a steep dose-dependent reduction in probe labeling. The number and identity of other proteins that show significant signal reduction provide a direct measure of the inhibitor's proteome-wide selectivity.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Suggested Action |
| No mass shift in intact protein MS. | Insufficient incubation time/concentration; Inhibitor instability; Low protein quality. | Increase inhibitor concentration or incubation time. Verify inhibitor integrity by NMR/MS. Check protein activity. |
| Linear kobs vs. [I] plot. | Reaction follows a one-step mechanism (kinact/KI is the slope); KI is much larger than the highest [I] used. | This is a valid kinetic result. Report kinact/KI as the slope. If saturation is expected, extend the inhibitor concentration range. |
| Weak cellular target engagement (high IC50). | Poor cell permeability; Efflux by cellular pumps; Rapid inhibitor metabolism. | Assess compound physicochemical properties (LogP, PSA). Use efflux pump inhibitors (e.g., verapamil). Perform metabolic stability assays. |
| Multiple off-targets in proteomics. | High intrinsic reactivity of the CFA warhead; High inhibitor concentration used. | Synthesize analogs with modified electronics to further tune reactivity. Perform proteomics at lower, more physiologically relevant concentrations. |
Conclusion
The chlorofluoroacetamide warhead offers a sophisticated tool for developing the next generation of targeted covalent kinase inhibitors. Its moderated and tunable reactivity, combined with a unique mechanism of environment-dependent reversible covalency, provides a compelling strategy for achieving high target selectivity and minimizing off-target effects. By employing the rigorous biochemical, mass spectrometric, and cellular protocols outlined in this guide, researchers can effectively characterize the kinetic behavior, confirm the covalent mechanism of action, and validate the cellular performance of novel CFA-based inhibitors, accelerating their path toward clinical development.
References
-
Shannon, D. A., & Weerapana, E. (2015). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 24, 18-26. ([Link])
-
Shindo, N., Fuchida, H., Sato, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 250-258. ([Link])
-
PubMed. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. ([Link])
-
Potjewyd, F., et al. (2023). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. bioRxiv. ([Link])
-
Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Journal of the American Chemical Society, 136(49), 17112–17120. ([Link])
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. ([Link])
-
Forrester, M. T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(2), 685–694. ([Link])
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. ([Link])
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. ([Link])
-
Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 865–870. ([Link])
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. ([Link])
-
Forrester, M. T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. NIH Public Access. ([Link])
-
Ding, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7831. ([Link])
-
ResearchGate. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. ([Link])
-
Grant, S. K. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 675–684. ([Link])
-
ResearchGate. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. ([Link])
-
Martins, C. P. B., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics). High-Throughput, 8(2), 9. ([Link])
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. ([Link])
-
Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 865-870. ([Link])
-
ResearchGate. (2020). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. ([Link])
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14433–14446. ([Link])
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Institutional Repository. ([Link])
-
van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. ([Link])
-
Ojida, A. (2020). Covalent drug discovery exploiting the new warheads. Yakugaku Zasshi, 140(11), 1323-1327. ([Link])
-
Carna Biosciences. (n.d.). Kinetic analysis of covalent and irreversible inhibitors. Kinase Logistics Europe. ([Link])
-
Donnella, H. M., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology, 16(8), 1368–1374. ([Link])
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. ([Link])
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. ([Link])
-
ResearchGate. (n.d.). Covalent Kinase Inhibitors: An Overview. ResearchGate. ([Link])
-
de Wispelaere, M., & Tautermann, C. S. (2018). Covalent Inhibition of Kinases. RSC Drug Discovery Series. ([Link])
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(32), 9404–9411. ([Link])
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. ([Link])
-
Pettinger, J., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(8), 2457–2500. ([Link])
-
AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. ([Link])
-
de Vries, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 22(16), 8887. ([Link])
-
de Vries, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. ([Link])
-
Gilliland, R. A., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. ([Link])
-
ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR. ResearchGate. ([Link])
-
Shindo, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin, 68(11), 1113-1116. ([Link])
-
University of Oxford. (n.d.). The expanding repertoire of covalent warheads for drug discovery. Oxford University Comparative Law Forum. ([Link])
-
Chemistry For Everyone. (2023, April 20). What Is Irreversible Inhibition? [Video]. YouTube. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorofluoroacetamide in Fragment-Based Drug Discovery
Introduction: A Tuned Warhead for Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds, offering an efficient exploration of chemical space with smaller, less complex molecules.[1][2] A significant advancement in FBDD is the integration of covalent chemistry, which allows for the formation of a stable bond between the fragment and its protein target. This approach can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.[3][4] However, a key challenge in covalent FBDD is the potential for non-specific reactivity of the electrophilic warhead, leading to off-target effects.[5]
Chlorofluoroacetamide (CFA) has been introduced as a promising, finely-tuned electrophilic warhead for covalent FBDD, particularly targeting cysteine residues.[3][4] Unlike more reactive electrophiles such as chloroacetamides, the CFA moiety exhibits weaker intrinsic reactivity, which minimizes promiscuous binding and allows for the identification of fragments with specific, high-affinity interactions with the target protein.[3][6] This "tuned" reactivity is a critical feature, as it enriches for hits where binding affinity is the primary driver of the covalent interaction, rather than just the inherent reactivity of the warhead.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of chlorofluoroacetamide in FBDD. We will cover the synthesis of a CFA-fragment library, and provide detailed protocols for primary and orthogonal screening methodologies to identify and validate covalent fragment hits.
I. Synthesis of a Chlorofluoroacetamide (CFA) Fragment Library
The foundation of any FBDD campaign is a high-quality fragment library. For covalent FBDD using CFA, the library is constructed by appending the CFA warhead to a diverse range of small molecule scaffolds that adhere to the "Rule of Three".[7]
Key Characteristics of a CFA Fragment Library
| Property | Guideline | Rationale |
| Molecular Weight | < 300 Da | To ensure efficient exploration of chemical space and maintain fragment-like properties.[7] |
| cLogP | ≤ 3 | To ensure adequate solubility for biophysical screening assays.[7] |
| Hydrogen Bond Donors | ≤ 3 | To maintain low complexity and avoid excessive non-specific interactions.[7] |
| Hydrogen Bond Acceptors | ≤ 3 | To maintain low complexity and avoid excessive non-specific interactions.[7] |
| Rotatable Bonds | ≤ 3 | To reduce conformational entropy loss upon binding.[8] |
| Reactive Groups (other than CFA) | Avoid | To prevent non-specific covalent modifications and interference with screening assays.[7] |
Protocol: General Procedure for the Synthesis of CFA-Fragments
This protocol describes a general method for the amide coupling of commercially available amine-containing fragments with sodium chlorofluoroacetate.[3]
Materials:
-
Amine-containing fragment
-
Sodium chlorofluoroacetate
-
Propylphosphonic anhydride (T3P®)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine-containing fragment (1.0 eq) and sodium chlorofluoroacetate (1.5 eq) in dichloromethane, add N,N-Diisopropylethylamine (3.0 eq).
-
Add propylphosphonic anhydride (T3P®) (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired CFA-appended fragment.
II. Primary Screening: Identifying Initial Hits
The initial screening of the CFA fragment library is designed to identify fragments that interact with the target protein. A fluorescence-based enzymatic assay is a common and effective primary screen for enzyme targets.
Protocol: Fluorescence-Based Enzymatic Assay for Cysteine Protease Inhibition
This protocol is adapted from a study on the discovery of covalent inhibitors for the cysteine protease papain and can be tailored for other cysteine proteases.[3][9]
Materials:
-
Target cysteine protease (e.g., papain)
-
Activation buffer (e.g., 50 mM sodium phosphate, 2 mM EDTA, pH 6.2)
-
Dithiothreitol (DTT)
-
CFA-fragment library stock solutions (in DMSO)
-
Fluorogenic substrate (e.g., Cbz-Gly-ONp)
-
Assay buffer (e.g., 4:1 mixture of 50 mM sodium phosphate, 2 mM EDTA, pH 6.2, and acetonitrile)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme Activation: Prepare a solution of the target cysteine protease (e.g., 4.8 µM papain) in activation buffer. Add DTT to a final concentration of 1 mM and incubate for 30 minutes at room temperature to ensure the catalytic cysteine is in its reduced, active state.
-
Compound Incubation: In a 96-well plate, add the activated enzyme (e.g., to a final concentration of 0.5 µM) to the assay buffer.
-
Add the CFA-fragments from the library to the wells to a final screening concentration (e.g., 100 µM). Include appropriate controls (DMSO vehicle control, positive control inhibitor if available).
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for covalent bond formation.
-
Substrate Addition: Add the fluorogenic substrate to all wells to a final concentration of 400 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the initial rate of reaction for each well. Determine the percent inhibition for each fragment relative to the DMSO control. Fragments showing significant inhibition are considered primary hits.
III. Orthogonal Screening and Hit Validation
Primary hits must be validated using orthogonal biophysical techniques to confirm direct binding to the target protein and to rule out artifacts from the primary assay.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detecting the weak interactions typical of fragments.[10] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.[11]
Materials:
-
Target protein
-
NMR buffer (e.g., phosphate-buffered saline in D2O, pH 7.4)
-
CFA-fragment hit
-
NMR tubes
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in the NMR buffer at a concentration of 10-50 µM. Prepare a stock solution of the CFA-fragment hit in a deuterated solvent (e.g., DMSO-d6).
-
Reference Spectrum: Acquire a 1D proton NMR spectrum of the CFA-fragment alone in the NMR buffer.
-
STD NMR:
-
Prepare a sample containing the target protein and the CFA-fragment (e.g., 10 µM protein, 1 mM fragment).
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
A difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein, confirming binding.[11]
-
-
WaterLOGSY NMR:
-
Using the same sample, acquire a WaterLOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.[2]
-
Binding fragments will show a change in the sign of their NMR signals compared to their signals in the absence of the protein, providing an orthogonal confirmation of binding.[11]
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide real-time kinetic and affinity data for fragment binding.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein
-
Running buffer (e.g., HBS-EP+)
-
CFA-fragment hit
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[5]
-
Fragment Binding Analysis:
-
Prepare a dilution series of the CFA-fragment hit in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
A concentration-dependent increase in the signal on the protein surface compared to the reference surface confirms binding.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
For covalent inhibitors, the binding sensorgram may show a slow dissociation rate, indicative of covalent bond formation.
-
C. X-Ray Crystallography
X-ray crystallography provides the ultimate validation of fragment binding by revealing the precise binding mode and the covalent linkage to the target protein at atomic resolution.
Materials:
-
Crystals of the target protein
-
CFA-fragment hit
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Crystal Soaking: Soak the protein crystals in a solution containing the CFA-fragment hit (typically 1-10 mM) for a defined period (minutes to hours).
-
Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals.[1]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.
-
Analysis: Carefully examine the electron density maps for evidence of the bound fragment covalently attached to the target cysteine residue. The presence of clear electron density for the fragment confirms binding and reveals the specific interactions with the protein.[1]
IV. Visualizing the Workflow and Mechanism
Caption: FBDD workflow using a CFA library.
R-NH-C(=O)-CHFCl
]; Transition_State [label="[Transition State]"]; Covalent_Adduct [label="Protein-S-CH(F)-C(=O)-NH-R + HCl"];
Protein -> Transition_State; CFA_Fragment -> Transition_State; Transition_State -> Covalent_Adduct [label="SN2 Reaction"]; } .enddot
Caption: Covalent inhibition mechanism of CFA.
Conclusion
Chlorofluoroacetamide represents a valuable addition to the covalent drug discovery toolkit, offering a means to identify highly specific covalent inhibitors through fragment-based approaches. The attenuated reactivity of the CFA warhead allows for a more nuanced screening process, where initial binding affinity plays a more significant role in driving covalent modification. By employing a rigorous screening cascade, from initial fluorescence-based assays to detailed structural characterization by X-ray crystallography, researchers can confidently identify and optimize novel CFA-based covalent inhibitors for a wide range of therapeutic targets.
References
-
Ojima, A., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin, 68(11), 1074-1081. [Link]
-
SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]
-
PubMed. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Harner, M. J., et al. (2013). NMR Spectroscopy in Fragment-Based Drug Design. Methods in Molecular Biology, 992, 403-426. [Link]
-
Ciulli, A., & Abell, C. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 104(49), 19283-19288. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
ResearchGate. (2019). A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved from [Link]
-
RSC Publishing. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
PubMed. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Fragment Based Drug Design: A Review. Retrieved from [Link]
-
ACS Publications. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(12), 3951-3968. [Link]
-
bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from [Link]
-
National Institutes of Health. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]
-
J-Stage. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Retrieved from [Link]
-
ResearchGate. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]
-
Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]
-
PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
-
PubMed. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Developments in SPR Fragment Screening. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved from [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]
-
ACS Publications. (2019). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 62(6), 2842-2857. [Link]
-
National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. Retrieved from [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]
-
ACS Publications. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 64(15), 11029-11040. [Link]
-
ResearchGate. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
-
SARomics Biostructures. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fluoroacetamide. Retrieved from [Link]
-
RSC Publishing. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(31), 9036-9043. [Link]
Sources
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. tandfonline.com [tandfonline.com]
- 3. XChem crystallographic fragment screening [protocols.io]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 7. bioradiations.com [bioradiations.com]
- 8. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 10. Ligand screening with NMR [imserc.northwestern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Researcher's Guide to the Structural Characterization of Chlorofluoroacetamide Compounds Using NMR Spectroscopy
Introduction: The Rising Importance of Chlorofluoroacetamides and the Analytical Imperative
Chlorofluoroacetamide (CFA) moieties are emerging as a critical class of cysteine-reactive covalent warheads in modern drug discovery. Their unique electrochemical properties offer a nuanced reactivity profile, making them invaluable for developing targeted covalent inhibitors for challenging protein targets, such as the SARS-CoV-2 main protease (3CLpro) and mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3][4] The precise stereochemistry and connectivity of the CFA warhead are paramount to its efficacy and selectivity. Consequently, unambiguous structural characterization is not merely a routine task but a cornerstone of successful drug development in this space.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the comprehensive structural elucidation of these complex molecules.[5][6] Its ability to probe the local chemical environment of individual nuclei—protons (¹H), carbons (¹³C), and fluorine (¹⁹F)—provides a detailed molecular blueprint. This guide offers an in-depth exploration of the application of 1D and 2D NMR techniques for the structural verification and stereochemical assignment of chlorofluoroacetamide-containing compounds. We will delve into the causality behind experimental design, provide field-tested protocols, and offer insights into spectral interpretation to empower researchers in this dynamic field.
Pillar 1: The Unique Advantages of ¹⁹F NMR for CFA Analysis
The fluorine-19 nucleus is exceptionally well-suited for NMR spectroscopy, offering several distinct advantages for analyzing CFA compounds.[7]
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection, with approximately 83% of the sensitivity of ¹H.[5][7][8] This ensures that high-quality spectra can be obtained even with modest sample concentrations.
-
Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR is significantly wider (over 800 ppm) than for ¹H NMR.[5][9] This large dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.[10] For organofluorine compounds, this range is typically between -50 and -250 ppm.[9]
-
Absence of Background Signals: Natural biological systems are virtually devoid of fluorine, meaning that ¹⁹F NMR spectra are free from endogenous background signals.[6][11] This makes ¹⁹F an excellent "spy" nucleus for studying fluorinated drug candidates in complex biological matrices.[6]
-
Sensitivity to the Local Environment: The chemical shift of ¹⁹F is exquisitely sensitive to subtle changes in its electronic environment, making it a powerful probe for assessing molecular structure, conformation, and intermolecular interactions.[7][10][12]
Pillar 2: Multi-Nuclear NMR Approach for Complete Structural Elucidation
While ¹⁹F NMR is powerful, a comprehensive analysis of chlorofluoroacetamides relies on an integrated, multi-nuclear approach. ¹H, ¹³C, and advanced 2D NMR experiments are essential for assembling the complete molecular puzzle.
¹H NMR: Mapping the Proton Framework
¹H NMR provides the initial scaffold of the molecule. For a typical CFA moiety attached to a chiral center (e.g., an amino acid), the proton on the α-carbon (the carbon bearing both chlorine and fluorine) is of key diagnostic importance.
-
Expected Chemical Shift: This proton is expected to be significantly downfield due to the strong deshielding effects of the adjacent electronegative chlorine and fluorine atoms, as well as the amide carbonyl group. Predicted values often fall in the range of 4.5 - 6.5 ppm.[13]
-
Splitting Pattern: The signal for this proton will appear as a doublet of doublets due to coupling with the geminal fluorine atom (²JHF) and the vicinal proton on the adjacent nitrogen (³JHH). The geminal H-F coupling is typically large, around 45-50 Hz.[9][13]
¹⁹F NMR: Probing the Fluorine Environment
The ¹⁹F spectrum provides direct confirmation of fluorine incorporation and offers valuable structural information through its chemical shift and coupling patterns.
-
Expected Chemical Shift: The chemical shift of the fluorine in a CFA group will depend on the overall molecular structure but typically appears in a predictable region of the spectrum. For aliphatic fluorine atoms, this is often between -120 and -240 ppm relative to a standard like CFCl₃.
-
Coupling: The ¹⁹F spectrum will show the large geminal coupling to the α-proton (²JFH), mirroring the splitting seen in the ¹H spectrum. Long-range couplings to other protons in the molecule (³JFH, ⁴JFH) may also be observed, providing further connectivity information.[9]
¹³C NMR: Defining the Carbon Backbone
¹³C NMR, often acquired with proton decoupling, reveals all carbon environments, including quaternary carbons.
-
Expected Chemical Shift: The α-carbon of the CFA moiety is expected to be significantly shifted due to the attached halogens. Its resonance will appear as a doublet due to the one-bond coupling with fluorine (¹JCF), which is typically very large (in the range of 150-250 Hz). The carbonyl carbon of the amide group will also be observable, typically in the 165-190 ppm range.[14]
Experimental Protocols: A Self-Validating System
The trustworthiness of NMR data hinges on meticulous sample preparation and correctly executed experiments.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Residual solvents or reaction byproducts can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often an excellent choice for polar, amide-containing compounds as it can help resolve amide N-H protons that might otherwise exchange too rapidly.[15]
-
Concentration:
-
Reference Standards:
-
¹H and ¹³C NMR: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
¹⁹F NMR: Referencing can be more complex. While neat trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), it is volatile and not always practical.[9] Stable secondary internal or external standards are often used. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or 3,5-bis(trifluoromethyl)benzoic acid (δ ≈ -61.3 ppm in DMSO-d₆) are reliable options.[18][19][20] It is crucial to report the reference compound and conditions used.[10]
-
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into the NMR tube to ensure a homogeneous solution, which is critical for proper magnetic field shimming.[16]
Protocol 2: 1D NMR Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹⁹F, and ¹³C frequencies to ensure maximum signal transmission and sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is usually sufficient.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum. A much larger spectral width (e.g., 250-300 ppm) is necessary. Use proton decoupling to simplify the spectrum to a singlet (if no other fluorine atoms are present) or use a proton-coupled experiment to observe the characteristic JHF couplings.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A spectral width of 220-240 ppm is standard. Ensure the relaxation delay (d1) is adequate for quantitative analysis, especially for quaternary carbons.
Pillar 3: Advanced 2D NMR for Unambiguous Structure Elucidation
For complex molecules, 1D NMR spectra may not be sufficient to assign all signals confidently. 2D NMR experiments are indispensable for mapping out the precise connectivity of the molecule.[21][22]
Protocol 3: Acquiring Key 2D NMR Spectra
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds.[17] It is essential for identifying spin systems and tracing out proton connectivity within molecular fragments. A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[21][23] It is the most reliable way to assign the ¹³C signals for all protonated carbons. For a CFA, it will definitively link the α-proton to the α-carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[17][21][23] The HMBC is crucial for assembling the molecular fragments identified by COSY and HSQC. It reveals connectivity across quaternary carbons (like the amide carbonyl) and other heteroatoms, providing the final links to piece together the entire structure. For example, the HMBC can show a correlation from the α-proton of the CFA to the amide carbonyl carbon.
Data Presentation and Interpretation
Summarizing NMR data in a structured format is key for analysis and reporting.
Table 1: Typical NMR Data for a Chlorofluoroacetyl Moiety
| Nucleus | Atom Position | Typical δ (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| ¹H | -CH (Cl)(F)- | 4.5 – 6.5 | dd | ²JHF ≈ 45-50; ³JHN ≈ 7-9 |
| -NH - | 8.0 – 9.5 | d | ³JHH ≈ 7-9 | |
| ¹³C | -C H(Cl)(F)- | 80 – 100 | d | ¹JCF ≈ 150-250 |
| -C =O | 165 – 190 | s (or t) | ²JCF ≈ 20-30 | |
| ¹⁹F | -CH(F )- | -120 – -240 | d | ²JFH ≈ 45-50 |
Note: Chemical shifts (δ) are highly dependent on the solvent and the rest of the molecular structure. Coupling constants are generally more stable across different environments.[24]
// Nodes for the structure R [label="R", fillcolor="#F1F3F4", fontcolor="#202124"]; NH [label="N-H", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH_alpha [label="Cα-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_carbonyl [label="C=O", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl [label="Cl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for structure layout C_alpha_atom [label="Cα", shape=point, width=0];
// Edges for bonds R -> NH [dir=none]; NH -> CH_alpha [dir=none, label="³JHH"]; CH_alpha -> C_alpha_atom [dir=none]; C_alpha_atom -> C_carbonyl [dir=none, label="²JCH"]; C_alpha_atom -> F [dir=none, label="¹JCF, ²JHF"]; C_alpha_atom -> Cl [dir=none];
// Edges for NMR correlations NH -> CH_alpha [style=dashed, color="#34A853", constraint=false, label="COSY"]; CH_alpha -> F [style=dashed, color="#34A853", constraint=false, label="¹H-¹⁹F Coupling"]; CH_alpha -> C_alpha_atom [style=dashed, color="#EA4335", constraint=false, label="HSQC"]; CH_alpha -> C_carbonyl [style=dashed, color="#FBBC05", constraint=false, label="HMBC"]; NH -> C_carbonyl [style=dashed, color="#FBBC05", constraint=false, label="HMBC"]; } caption: "Key NMR correlations for a CFA moiety."
Troubleshooting and Advanced Considerations
-
Signal Broadening: Amide N-H protons can sometimes appear broad due to intermediate exchange rates or the presence of rotamers. Warming the sample can sometimes sharpen these signals. Paramagnetic impurities can also cause significant line broadening and should be avoided.[16]
-
Diastereomers: If the CFA moiety is attached to a chiral scaffold, the molecule will have two chiral centers (the original scaffold center and the CFA α-carbon). This can lead to the formation of diastereomers, which will have distinct sets of signals in all NMR spectra, particularly the highly sensitive ¹⁹F spectrum. NMR is the ideal tool for determining the diastereomeric ratio by integrating the corresponding signals.
-
Sensitivity Challenges: For very dilute samples, sensitivity can be a limiting factor, especially for ¹³C and 2D experiments.[25][26] Using a cryoprobe can significantly enhance sensitivity. Increasing the number of scans is also an option, but be mindful that signal-to-noise increases with the square root of the number of scans, leading to diminishing returns.[21]
Conclusion
A systematic, multi-technique NMR approach is indispensable for the rigorous characterization of novel chlorofluoroacetamide compounds. By combining high-resolution 1D ¹H, ¹³C, and ¹⁹F spectroscopy with 2D correlation experiments like COSY, HSQC, and HMBC, researchers can unambiguously determine the chemical structure, verify connectivity, and assign stereochemistry. The protocols and insights provided in this guide are designed to establish a self-validating workflow, ensuring the scientific integrity of the structural data that underpins the advancement of CFA-based therapeutics.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Uhrín, D., & Bell, N. G. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9. [Link]
-
Suvorov, B. A. (2001). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Journal of General Chemistry, 71(10), 1593-1597. [Link]
-
Wessig, P., & Kostova, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]
-
Henzler-Wildman, K. A. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of magnetic resonance (San Diego, Calif. : 1997), 290, 51–58. [Link]
-
Wessig, P., & Kostova, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
-
Rovira, A. R., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12793–12801. [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]
-
Ellis, D. A., et al. (2000). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726–731. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
PubChem - National Institutes of Health. Fluoroacetamide. [Link]
-
Reddit. (2015). Standardizing for 19F NMR. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
EPFL. 2D NMR. [Link]
-
ResearchGate. 1 H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz]. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14319–14332. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Lelo, A., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(5), 1219–1232. [Link]
-
Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(24), 5906. [Link]
-
ResearchGate. (2014). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. [Link]
-
Frydman, L., & Scherf, T. (2014). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Angewandte Chemie International Edition, 53(42), 11140-11168. [Link]
-
Sciforum. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(12), 3448–3454. [Link]
-
Temeriusz, A., et al. (2003). Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. Carbohydrate Research, 338(2), 183-8. [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed, 65(21), 14319–14332. [Link]
-
Wishart, D. S. (2019). Can NMR solve some significant challenges in metabolomics? Journal of Magnetic Resonance, 306, 157-165. [Link]
-
National Institutes of Health. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
-
Yao, N. H., et al. (2004). Solid-phase Synthesis of O-glycosylated Nalpha-Fmoc Amino Acids and Analysis by High-Resolution Magic Angle Spinning NMR. Journal of Combinatorial Chemistry, 6(2), 214-9. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. biophysics.org [biophysics.org]
- 11. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pleiades.online [pleiades.online]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organomation.com [organomation.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. colorado.edu [colorado.edu]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. reddit.com [reddit.com]
- 21. epfl.ch [epfl.ch]
- 22. anuchem.weebly.com [anuchem.weebly.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 25. researchgate.net [researchgate.net]
- 26. Can NMR solve some significant challenges in metabolomics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Site-Specific Conjugation of Chlorofluoroacetamide to Cysteine-Containing Peptide Scaffolds
Abstract
This document provides a comprehensive guide for the covalent conjugation of chlorofluoroacetamide to peptide scaffolds. The protocol leverages the specific reactivity of the chlorofluoroacetamide moiety towards the sulfhydryl group of cysteine residues, enabling site-specific modification of peptides. This method is crucial for the development of advanced therapeutic peptides, diagnostic probes, and functionalized biomaterials. We will detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and outline methods for purification and characterization of the final conjugate, ensuring a reproducible and verifiable workflow for researchers in drug development and chemical biology.
Introduction: The Rationale for Cysteine-Specific Peptide Modification
The functionalization of peptides is a cornerstone of modern drug discovery and biochemical research. By attaching specific moieties—such as imaging agents, pharmacokinetic modifiers, or cytotoxic payloads—a peptide's intrinsic biological activity can be enhanced or repurposed. The key to successful conjugation is precision. Site-specific modification ensures a homogeneous product, preserving the peptide's native conformation and function, which is often compromised by less selective methods that target common functional groups like amines.[1][2]
Cysteine, with its unique sulfhydryl (thiol) group, offers an ideal target for such precision chemistry.[2][3] The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, and is relatively rare in proteins compared to amine-containing residues like lysine.[4][5] This allows for the directed modification of a single, strategically placed cysteine residue. Haloacetamides, including chlorofluoroacetamide, are a class of thiol-reactive reagents that form stable thioether bonds with cysteine residues, making them excellent tools for creating permanent peptide conjugates.[6][7]
This application note focuses on the use of 2-chloro-2-fluoroacetamide as a conjugating agent. Its reactivity is primarily directed towards the sulfhydryl group of cysteine, proceeding via a nucleophilic substitution mechanism. Understanding and controlling this reaction is paramount for achieving high yields and purity.
The Chemistry of Conjugation: Mechanism of Action
The core of this protocol is the alkylation of a cysteine thiol by chlorofluoroacetamide. This reaction is a classic bimolecular nucleophilic substitution (SN2).
Causality of Reaction Conditions:
-
Nucleophilicity: The reaction is initiated by the nucleophilic attack of the sulfur atom from a cysteine residue on the electrophilic carbon of the chlorofluoroacetamide. The reactivity of the cysteine thiol is highly pH-dependent. At a pH above its pKa (approximately 8.3), the thiol group is deprotonated to the more nucleophilic thiolate anion (S⁻), which significantly accelerates the rate of alkylation.[4]
-
Leaving Group: The chlorine atom serves as the leaving group. The reaction proceeds with the displacement of the chloride ion, resulting in the formation of a stable thioether bond between the peptide and the acetamide moiety.
-
Specificity: While the primary target is cysteine, side reactions can occur at higher pH values (>8.5) with other nucleophilic residues such as lysine, histidine, or the N-terminus.[6][7] Therefore, maintaining the pH in the range of 7.0-8.0 is a critical parameter to ensure specificity for the cysteine thiol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Introduction: The Unique Challenge and Opportunity of Chlorofluoroacetamide Inhibitors
An Application Guide for the In Vivo Experimental Design of Chlorofluoroacetamide-Based Inhibitors
Chlorofluoroacetamide (CFA)-based inhibitors represent a sophisticated class of targeted covalent drugs. Their unique "warhead" is designed to form a covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein.[1][2][3] Unlike more reactive electrophiles, the CFA moiety exhibits weaker intrinsic reactivity, a characteristic that can translate to higher target specificity and a potentially wider therapeutic window.[1][3][4] Furthermore, studies have shown that the chirality of the CFA warhead can be pivotal for potent inhibition and that the resulting covalent adduct may be susceptible to hydrolysis, introducing a "reversible" aspect that could mitigate off-target effects.[1][3][5]
These properties make CFA inhibitors compelling candidates for targeting enzymes implicated in a range of diseases, from cancer (e.g., EGFR, BTK) to inflammatory disorders (e.g., Caspase-1, Cathepsin C).[3][4][6][7][8] However, their successful translation from the bench to preclinical models requires a nuanced and rigorous in vivo experimental design. The covalent nature of these inhibitors necessitates a deep understanding of target engagement and turnover, decoupling pharmacodynamics (PD) from simple pharmacokinetic (PK) exposure.[9][10] Moreover, the historical toxicology of related organofluorine compounds, specifically the in vivo conversion of some fluoroacetamides to the Krebs cycle inhibitor fluoroacetate, mandates a vigilant and early assessment of safety.[11][12][13]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for CFA-based inhibitors. It moves beyond a simple recitation of steps to explain the causal logic behind each experimental choice, ensuring a self-validating workflow from initial characterization to definitive efficacy and safety assessment.
Part 1: Foundational In Vitro & Ex Vivo Characterization
A successful in vivo campaign is built upon a solid foundation of in vitro data. Before committing to animal studies, it is critical to thoroughly characterize the inhibitor to establish a baseline for its biological activity and to inform in vivo study design.
Causality Behind Pre-In Vivo Assessment:
This initial phase is not merely a screening step; it is a risk-mitigation strategy. It ensures that the candidate molecule has the requisite potency, selectivity, and drug-like properties to justify the ethical and financial investment of animal research. It provides the initial parameters needed to estimate dosing, predict potential liabilities, and design meaningful target engagement biomarkers.
Key Characterization Assays:
| Parameter | Assay Type | Purpose & Rationale |
| Potency | Biochemical Assays (IC₅₀, Kᵢ/kᵢₙₐ꜀ₜ) | To determine the intrinsic inhibitory activity against the purified target enzyme. For covalent inhibitors, measuring the rate of inactivation (kᵢₙₐ꜀ₜ/Kᵢ) is more informative than IC₅₀ alone as it reflects the efficiency of covalent bond formation.[9] |
| Selectivity | Kinome/Protease Panel Screening | To assess off-target activity against a broad panel of related enzymes. The weaker reactivity of the CFA warhead is hypothesized to improve selectivity over harsher electrophiles; this must be empirically verified.[1][14] |
| Cellular Activity | Cell-Based Potency & Target Engagement | To confirm the inhibitor can penetrate cell membranes and engage its target in a biological context. Techniques like Western blotting for downstream signaling markers or cellular thermal shift assays (CETSA) can confirm target binding. |
| Metabolic Stability | Liver Microsome/Hepatocyte Incubations | To predict the metabolic fate and clearance rate of the compound. This data is essential for estimating the in vivo half-life and informs the selection of an appropriate dosing interval for PK and efficacy studies.[15] |
| Preliminary Toxicity | In Vitro Cytotoxicity Assays | To identify potential for general cytotoxicity in relevant cell lines. This helps to de-risk overt toxicity issues before moving into animal models. |
Part 2: Core In Vivo Experimental Design
The in vivo phase aims to answer three fundamental questions: Is the compound safe? Does it reach and engage its target? Does it produce the desired therapeutic effect? The following workflow provides a logical progression to address these questions.
Caption: High-level workflow for in vivo evaluation of CFA-based inhibitors.
Animal Model Selection
The choice of animal model is paramount and must be guided by the disease indication and the specific biological question. Mice are the most common initial model due to their genetic tractability, rapid breeding cycles, and cost-effectiveness.[16]
-
Causality: The selected model must recapitulate key aspects of the human disease pathology being targeted. For an enzyme inhibitor, this means the target enzyme's role in the model's disease progression should be well-established. Using an inappropriate model will lead to uninterpretable or irrelevant results.
Examples of Relevant Animal Models:
| Therapeutic Area | Common Animal Models | Rationale & Key Considerations |
| Oncology | Subcutaneous Xenograft (e.g., H1975, HCT-116)[3][17] | Simple, reproducible model for assessing anti-tumor activity. Requires immunocompromised mice (e.g., Nude, NSG). |
| Syngeneic Models (e.g., B16-F10, CT26)[18] | Used for immuno-oncology applications where a competent immune system is required. | |
| Inflammation | DSS-Induced Colitis (IBD)[18] | Models inflammatory bowel disease by chemically inducing colon inflammation. |
| EAE (Multiple Sclerosis)[7][18] | An autoimmune model of CNS inflammation and demyelination, relevant for neuroinflammatory targets. | |
| Collagen-Induced Arthritis (RA)[18] | A model for rheumatoid arthritis characterized by joint inflammation and cartilage destruction. |
Pharmacokinetics (PK) Studies
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. This is the first essential in vivo experiment.
-
Causality: The results of a PK study are non-negotiable for rational dose selection. Without understanding the inhibitor's half-life (t½), maximum concentration (Cₘₐₓ), and overall exposure (AUC), any subsequent efficacy or toxicology study would be based on guesswork, undermining the validity of the results. For covalent inhibitors, PK data is crucial for correlating exposure with the duration of target engagement.[9][10]
A typical PK study involves administering a single dose of the inhibitor to a cohort of animals (e.g., C57BL/6 mice) and collecting blood samples at multiple time points. (See Protocol 1 for a detailed methodology).
Toxicology & Maximum Tolerated Dose (MTD) Studies
The primary goal is to identify a safe dose range for the inhibitor. The MTD is typically defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[19]
-
Causality: This is a critical safety gate for CFA-based inhibitors. Given that fluoroacetamide can be metabolized to the highly toxic compound fluoroacetate, which inhibits the Krebs cycle, an MTD study is non-negotiable.[11][12][13] It establishes the upper limit for dosing in efficacy studies and reveals potential organ toxicities that require monitoring.
The MTD study involves a dose-escalation design where groups of mice receive increasing doses of the inhibitor. (See Protocol 3 for a detailed methodology).
Pharmacodynamics (PD) & Target Engagement Studies
PD studies measure the effect of the drug on the body, and for a targeted inhibitor, this means directly or indirectly measuring target engagement in the tissue of interest.
-
Causality: For a covalent inhibitor, demonstrating target engagement is the definitive proof of its mechanism of action in vivo. Because the therapeutic effect can persist long after the drug has been cleared from circulation (due to irreversible binding), measuring target occupancy is often more informative than measuring plasma drug concentration.[9][10] This step validates that the drug is hitting its intended target at the doses being tested.
Caption: CFA inhibitor forming a covalent bond with a target cysteine residue.
Methods for Measuring In Vivo Target Engagement:
-
Downstream Biomarker Modulation: Measure a substrate or product of the target enzyme's activity. For example, if inhibiting Cathepsin C, one would measure the activity of downstream neutrophil serine proteases in bone marrow or blood.[6][20][21]
-
Ex Vivo Probe Competition: Tissues from treated animals are harvested, and lysates are incubated with a fluorescently- or biotin-tagged probe that also binds to the target's active site. A reduction in probe signal compared to vehicle-treated animals indicates target occupancy by the inhibitor.
-
Mass Spectrometry: Directly detect the covalent modification of the target peptide in tissue lysates. This is the most direct but also most technically demanding method.
Efficacy Studies
Efficacy studies are designed to determine if the inhibitor has a therapeutic effect in a relevant disease model.
-
Causality: This is the ultimate proof-of-concept experiment. The design must be statistically powered and include appropriate controls to provide a definitive answer on whether target inhibition translates to a meaningful therapeutic outcome. Doses used should be based on the MTD and PD studies to ensure they are both safe and sufficient for target engagement.
An efficacy study typically involves randomizing animals with established disease into several groups: a vehicle control, a positive control/standard-of-care (if available), and one or more dose levels of the CFA inhibitor.[19] (See Protocol 2 for a detailed xenograft model methodology).
Part 3: Protocols and Methodologies
Protocol 1: Mouse Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters (Cₘₐₓ, Tₘₐₓ, t½, AUC) of a CFA inhibitor following a single administration.
Materials:
-
Test inhibitor, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Naïve mice (e.g., C57BL/6, n=3 per time point).
-
Dosing syringes and needles (for oral gavage or IV injection).
-
Blood collection tubes (e.g., K₂EDTA-coated).
-
Centrifuge, pipettes, freezer (-80°C).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Acclimatization: Acclimate animals for at least 72 hours before the study.
-
Dosing: Administer a single dose of the inhibitor via the intended clinical route (e.g., 10 mg/kg, per os). Record the exact time of dosing for each animal.
-
Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood (~50-100 µL) via submandibular or saphenous vein bleed into K₂EDTA tubes.
-
Plasma Preparation: Immediately place blood on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocol 2: Xenograft Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a CFA inhibitor in a subcutaneous cancer xenograft model.
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells for an EGFR inhibitor).
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Matrigel (optional, for improved tumor take-rate).
-
Test inhibitor and vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 million cells in ~100 µL of saline (or a 1:1 mix with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.
-
Group 1: Vehicle control (dosed on the same schedule as the test article).
-
Group 2: Test Inhibitor (e.g., 20 mg/kg, PO, QD).
-
Group 3: Positive Control/Standard-of-Care (e.g., Afatinib at 20 mg/kg).[22]
-
-
Treatment: Administer treatment as per the defined schedule for a set period (e.g., 21 days).
-
Monitoring: Throughout the study, monitor tumor volume (2-3 times/week) and body weight (as a measure of toxicity). Observe animals daily for any clinical signs of distress.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize animals and collect tumors for ex vivo PD analysis.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., two-way ANOVA) to determine significance.
Protocol 3: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a CFA inhibitor that can be administered without causing dose-limiting toxicity.
Materials:
-
Test inhibitor and vehicle.
-
Naïve mice (e.g., C57BL/6, n=3-5 per group).
-
Scale for body weight measurement.
Methodology:
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds. Subsequent dose levels should be escalated (e.g., by a factor of 1.5-2x).
-
Treatment Groups: Assign mice to dose cohorts.
-
Cohort 1: Vehicle
-
Cohort 2: Dose X (e.g., 25 mg/kg)
-
Cohort 3: Dose 1.5X (e.g., 37.5 mg/kg)
-
Cohort 4: Dose 2X (e.g., 50 mg/kg), and so on.
-
-
Dosing: Administer the inhibitor daily for 5-14 consecutive days. This duration helps to uncover toxicity that may result from compound accumulation.
-
Daily Monitoring: Record body weight and clinical observations daily for each animal. Clinical signs of toxicity include ruffled fur, lethargy, hunched posture, and labored breathing.
-
Toxicity Definition: Define dose-limiting toxicity beforehand. A common definition is >20% mean body weight loss in a group, or mortality of >10% of animals in a cohort.[19]
-
MTD Determination: The MTD is the highest dose level at which dose-limiting toxicity was not observed.
-
Optional Terminal Analysis: At the end of the study, blood can be collected for complete blood count (CBC) and clinical chemistry analysis. Key organs (liver, kidney, spleen) can be harvested for histopathological examination to identify target organ toxicities.
References
- Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors.
- Protective effect of a caspase inhibitor in models for cerebral ischemia in vitro and in vivo. PubMed.
- FLUORINE CHEMISTRY.
- Degree of Uptake and Accumulation of Perfluorinated Alkyl Acids Drives Their Toxicity. Unknown Source.
- Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis. PubMed.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. PMC - NIH.
- Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc..
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Unknown Source.
- Recent advances in the development of covalent inhibitors. PMC - NIH.
- Organofluorine chemistry. Wikipedia.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.
- Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors | Request PDF.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF.
- Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. PubMed Central.
- Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE)
- In-vivo Animal Models. Aragen Life Sciences.
- Cathepsin C in health and disease: from structural insights to therapeutic prospects. PMC.
- Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in r
- A long way to go: caspase inhibitors in clinical use. PMC.
- Metabolism and Toxicity of Fluorine Compounds. Unknown Source.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science (RSC Publishing).
- Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul.
- Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. PMC - NIH.
- What are caspase 1 inhibitors and how do they work?.
- The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Unknown Source.
- Fluoroacetamide | FCH2CONH2 | CID 12542. PubChem - NIH.
- A Case of Fluoroacetamide Poisoning Alleviated by Hemodialysis. Longdom Publishing.
- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
- α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its...
- (PDF) Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Covalent inhibitors: a rational approach to drug discovery. PMC - NIH.
- Emerging str
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- in vivo preclinical studies for drug discovery. YouTube.
- Toxicology of fluoroacetate: a review, with possible directions for therapy research.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University.
- Paving the way for small-molecule drug discovery. PMC - PubMed Central.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed.
- Getting to First-in-Human for Small Molecules and Biologics. YouTube.
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 5. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 17. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Chlorofluoroacetamide Derivatives
Introduction: The Significance of Purifying Chlorofluoroacetamide Derivatives
Chlorofluoroacetamide (CFA) derivatives have emerged as a significant class of compounds in drug discovery, particularly as covalent inhibitors targeting cysteine proteases.[1][2] Their unique electrophilic warhead allows for potent and selective modification of target proteins, making them promising candidates for antiviral and anticancer therapies.[1][2] The stereochemistry of the chlorofluoroacetyl group often plays a crucial role in the biological activity of these molecules, necessitating precise purification of enantiomers and diastereomers.[2]
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of these complex molecules.[3][4] This guide provides a comprehensive overview of HPLC methods tailored for chlorofluoroacetamide derivatives, addressing the specific challenges posed by their physicochemical properties, such as polarity, halogenation, and chirality. As a Senior Application Scientist, this document synthesizes established chromatographic principles with field-proven insights to provide robust and reliable purification protocols for researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties of Chlorofluoroacetamide Derivatives
A successful HPLC purification strategy begins with a thorough understanding of the analyte's properties. Chlorofluoroacetamide derivatives, while diverse in their overall structure, share common features that influence their chromatographic behavior.
-
Polarity: The presence of the amide group and potentially other heteroatoms in the scaffold imparts a degree of polarity to these molecules. This makes them generally well-suited for reversed-phase HPLC.[5]
-
Halogenation: The inclusion of chlorine and fluorine atoms introduces unique electronic and steric factors that can be exploited for selective separation. Specialized stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity for halogenated compounds compared to standard C18 columns.
-
Chirality: The carbon atom bearing the chloro and fluoro substituents is a stereocenter. As enantiomers can exhibit significantly different biological activities, chiral HPLC is often a critical step in the purification process.[2]
-
UV Absorbance: The UV absorbance of CFA derivatives is largely determined by the chromophores present in the rest of the molecule, as the acetamide group itself has a weak chromophore with a low UV cutoff.[6] For derivatives with aromatic rings, UV detection is straightforward. For those lacking strong chromophores, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.
Strategic Approach to Method Development
A systematic approach to method development is crucial for achieving optimal purification of chlorofluoroacetamide derivatives. The following workflow outlines a logical progression from initial scouting to a refined purification method.
Sources
- 1. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Computational Docking of Chlorofluoroacetamide Inhibitors
A Foreword on Covalent Inhibition and the Rise of Chlorofluoroacetamides
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, chemical bond with their biological target. This class of inhibitors offers distinct advantages, including prolonged duration of action and enhanced potency, particularly for targets with shallow binding pockets.[1] Within this space, α-chlorofluoroacetamides (CFAs) have emerged as a promising class of warheads for targeted covalent inhibitors.[2][3] Their unique chemical properties, including a finely tuned reactivity, allow for selective targeting of nucleophilic residues, most commonly cysteine, within the active sites of proteins.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of computational docking techniques to investigate and predict the binding of chlorofluoroacetamide inhibitors to their protein targets.
I. The Rationale Behind Covalent Docking for CFA Inhibitors
Traditional non-covalent docking algorithms are insufficient for accurately modeling the interaction of CFA inhibitors. This is because they do not account for the formation of a covalent bond, a key determinant of the inhibitor's binding mode and affinity.[1][5] Covalent docking, therefore, is an essential computational tool. It not only predicts the non-covalent interactions that position the inhibitor within the active site but also models the subsequent chemical reaction leading to the formation of a stable adduct.[6][7][8] A successful covalent docking protocol provides invaluable insights into:
-
Binding Pose Prediction: Determining the precise orientation of the inhibitor within the active site.
-
Interaction Mapping: Identifying key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity.
-
Reaction Feasibility: Assessing the geometric requirements for the covalent reaction to occur.
-
Virtual Screening: Triaging large compound libraries to identify potential CFA-based hits.[9][10]
Recent studies have successfully employed computational docking to understand the stereospecific inhibition of SARS-CoV-2 main protease by chlorofluoroacetamide-based inhibitors, highlighting the predictive power of these methods.[11][12][13]
II. The Covalent Docking Workflow: A Conceptual Overview
The computational workflow for docking chlorofluoroacetamide inhibitors can be conceptualized as a multi-stage process. Each step is critical for obtaining reliable and meaningful results.
Figure 1: A generalized workflow for the computational docking of chlorofluoroacetamide inhibitors.
III. Essential Software and Tools
A variety of academic and commercial software packages are available for performing covalent docking studies. The choice of software will depend on factors such as user experience, computational resources, and specific project requirements.
| Software Suite | Key Features for Covalent Docking | Licensing |
| Schrödinger Suite (Glide/CovDock) | User-friendly interface (Maestro), well-validated workflows for covalent docking (CovDock), and integrated tools for protein and ligand preparation.[6][14][15][16] CovDock employs a combination of Glide for initial non-covalent docking followed by Prime for covalent bond formation and refinement.[6][7] | Commercial |
| GOLD (Genetic Optimization for Ligand Docking) | Offers robust covalent docking capabilities with multiple scoring functions (ChemPLP, ChemScore, GoldScore, ASP).[17][18] Can be integrated with workflow tools like KNIME for automated and large-scale virtual screening.[9][19][20] | Commercial |
| AutoDock Suite (AutoDock4/AutoDockFR) | A widely used, open-source docking software. Covalent docking can be performed using methods like the flexible side chain approach.[21][22][23][24] While powerful, it may require a steeper learning curve. | Open-Source |
| MOE (Molecular Operating Environment) | A comprehensive molecular modeling platform with functionalities for covalent docking.[25] | Commercial |
| UCSF DOCK | One of the pioneering docking programs, with capabilities for covalent docking through an attach-and-grow algorithm.[26] | Open-Source |
For structure visualization and preparation, tools such as PyMOL , UCSF Chimera/ChimeraX [27], and Discovery Studio Visualizer [28] are indispensable.
IV. Detailed Protocols
The following protocols provide a step-by-step guide for performing a covalent docking study with a chlorofluoroacetamide inhibitor. While the specific commands and user interface will vary between software packages, the underlying principles remain consistent.
Protocol 1: Protein Structure Preparation
The quality of the initial protein structure is paramount for a successful docking experiment.
-
Obtain the Protein Structure: Download the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model may be used, though this introduces additional uncertainty.
-
Initial Cleaning and Inspection:
-
Load the PDB file into a molecular visualization program (e.g., PyMOL, ChimeraX).
-
Remove all non-essential molecules, including water, ions, co-solvents, and any co-crystallized ligands.[27][28][29][30][31] Some waters may be critical for binding and can be retained if there is experimental evidence for their role.
-
If the protein is a multimer, decide whether to use the full assembly or a single protomer, depending on the location of the active site relative to the subunit interfaces.
-
-
Address Structural Issues:
-
Check for and repair any missing residues or atoms within the protein structure.[29] Most modeling software has built-in tools for this purpose.
-
Model in missing loops if they are distant from the active site. Long, flexible loops near the binding pocket can be challenging and may require more advanced techniques like molecular dynamics to sample their conformations.
-
-
Protonation and Charge Assignment:
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).[29] This is a critical step, as the protonation state can significantly influence ligand binding. Software like H++ or PROPKA can assist in this determination.
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM, OPLS).[27][30]
-
Define the Binding Site and Generate the Receptor Grid:
-
Identify the active site of the protein. This is often known from experimental data (e.g., a co-crystallized ligand) or can be predicted using pocket detection algorithms.[28]
-
Define a grid box that encompasses the entire binding pocket, providing sufficient space for the ligand to be docked.[28] The docking software will use this grid to pre-calculate potential energy fields, speeding up the docking calculations.
-
Figure 2: Step-by-step workflow for protein structure preparation.
Protocol 2: Ligand (CFA Inhibitor) Preparation
Proper preparation of the chlorofluoroacetamide inhibitor is equally important.
-
Generate a 3D Structure:
-
If you have a 2D structure of your CFA inhibitor, use a program like Avogadro, ChemDraw, or the builder within your docking software suite to generate a 3D conformation.
-
-
Protonation and Tautomerism:
-
Ensure the correct protonation state of the ligand at the chosen pH.[29] For most CFA inhibitors, this will be a neutral state.
-
Enumerate possible tautomers if applicable, although this is less common for CFA scaffolds.
-
-
Charge Calculation:
-
Calculate partial atomic charges for the ligand using a quantum mechanical method (e.g., AM1-BCC) or a force field-based approach.[27]
-
-
Define the Warhead and Reaction:
-
This is the most critical step for covalent docking. You must explicitly define the reactive atoms in both the ligand (the chlorofluoroacetamide warhead) and the protein (the nucleophilic residue, typically the sulfur atom of a cysteine).
-
Specify the type of reaction. For CFA inhibitors reacting with cysteine, this is typically a nucleophilic substitution (SN2) reaction where the thiol group of cysteine attacks the carbon atom bearing the chlorine and fluorine, displacing the chlorine atom.[12]
-
Most covalent docking software provides pre-defined reaction types or allows for the creation of custom reactions using SMARTS patterns.[18]
-
Protocol 3: Covalent Docking Simulation
With the prepared protein and ligand, you can now perform the docking simulation.
-
Set Up the Docking Job:
-
Load the prepared protein and ligand files into the docking software.
-
Confirm that the defined covalent reaction is correctly recognized.
-
Select the appropriate docking precision and sampling level. Higher precision settings will be more computationally expensive but may yield more accurate results. For virtual screening, a faster, less exhaustive search may be appropriate, while for detailed binding mode analysis of a few compounds, a more rigorous protocol is recommended.[16]
-
-
Launch and Monitor the Calculation:
-
Start the docking run. Depending on the complexity of the system and the chosen settings, this can take anywhere from minutes to hours per ligand.
-
-
Output: The software will generate a set of docked poses for the ligand, each with an associated score. These poses represent different potential binding modes, ranked by their predicted affinity.
Protocol 4: Analysis and Validation of Docking Results
The output of a docking simulation requires careful analysis and interpretation.
-
Pose Clustering and Scoring:
-
The docked poses are typically clustered based on their root-mean-square deviation (RMSD). Analyze the top-scoring clusters.
-
Examine the docking scores. Different programs use different scoring functions (e.g., GlideScore, ChemScore, empirical free energy functions).[15] It's important to understand what the score represents. Lower scores generally indicate more favorable binding.
-
-
Visual Inspection of Binding Poses:
-
Visually inspect the top-ranked poses in a molecular graphics program. A plausible binding pose should exhibit:
-
Reasonable Geometry: The covalent bond should have a proper length and geometry.
-
Favorable Non-Covalent Interactions: Look for hydrogen bonds, salt bridges, and hydrophobic interactions with key active site residues.
-
Minimal Steric Clashes: The ligand should fit snugly within the binding pocket without significant steric hindrance.
-
-
-
Validation of the Docking Protocol:
-
Before docking novel compounds, it is crucial to validate the docking protocol.[32][33][34] A common method is to use a known inhibitor with a co-crystallized structure (if available).
-
Redocking: Extract the known inhibitor from the crystal structure and dock it back into the protein's active site. The docking protocol is considered validated if it can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).[32]
-
If no co-crystal structure is available, you can dock a set of known active and inactive compounds to see if the docking scores can distinguish between them.[35]
-
-
Post-Docking Analysis (Optional but Recommended):
-
For the most promising poses, it is often beneficial to perform more rigorous computational analyses, such as:
-
V. Concluding Remarks and Best Practices
Computational docking of chlorofluoroacetamide inhibitors is a powerful tool for modern drug discovery. However, it is essential to remember that it is a simulation, and the results should be interpreted with a critical eye and, whenever possible, validated by experimental data.
Key Takeaways:
-
Preparation is Key: The accuracy of your docking results is highly dependent on the quality of your input structures.
-
Understand Your Software: Be familiar with the specific algorithms, scoring functions, and parameters of the docking software you are using.
-
Validate Your Protocol: Always validate your docking setup before applying it to new, unknown compounds.
-
Visual Inspection is Crucial: Do not rely solely on docking scores. Visually inspect the predicted binding poses to ensure they are chemically and biologically plausible.
-
Integrate with Experimental Data: The most impactful studies will use computational docking in conjunction with experimental techniques (e.g., enzyme kinetics, X-ray crystallography, SAR studies) to build a comprehensive understanding of inhibitor binding.
By following the protocols and best practices outlined in this guide, researchers can effectively leverage computational docking to accelerate the discovery and optimization of novel chlorofluoroacetamide-based therapeutics.
References
-
A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The covalent docking software landscape: features and applications in drug design. (2023, December 31). NIH. Retrieved January 12, 2026, from [Link]
-
CovDock. (n.d.). Schrödinger. Retrieved January 12, 2026, from [Link]
-
Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow. (2021, November 24). BioSolveIT. Retrieved January 12, 2026, from [Link]
-
Protein–Ligand Docking with GOLD. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]
-
How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Target Specific Docking Using AutoDock4 | Free Docking Software Tutorial. (2025, March 17). YouTube. Retrieved January 12, 2026, from [Link]
-
Proteins and ligand preparation for docking. (a) Structure of a model... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2025, August 11). YouTube. Retrieved January 12, 2026, from [Link]
-
How to perform covalent docking using AutodockFR (ADFR)? (2020, November 2). Bioinformatics Review. Retrieved January 12, 2026, from [Link]
-
A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). Retrieved January 12, 2026, from [Link]
-
Best program for covalent docking : r/bioinformatics. (2021, December 5). Reddit. Retrieved January 12, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved January 12, 2026, from [Link]
-
GOLD User Guide. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (n.d.). Chemical Science (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. (n.d.). Retrieved January 12, 2026, from [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025, August 4). YouTube. Retrieved January 12, 2026, from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
How to do covalent docking using autodock? (2016, October 21). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Covalent docking using autodock: Two‐point attractor and flexible side chain methods. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved January 12, 2026, from [Link]
-
Comparative Evaluation of Covalent Docking Tools | Journal of Chemical Information and Modeling. (2018, June 11). ACS Publications. Retrieved January 12, 2026, from [Link]
-
bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Covalent Docking. (2021, November 2). AutoDock. Retrieved January 12, 2026, from [Link]
-
Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. (2022, September 4). NIH. Retrieved January 12, 2026, from [Link]
-
Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Docking of Covalent Ligands: Challenges and Approaches. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation of docking result? (2019, March 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022, June 6). bioRxiv. Retrieved January 12, 2026, from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved January 12, 2026, from [Link]
-
Glide. (n.d.). Schrödinger. Retrieved January 12, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). Kyushu University. Retrieved January 12, 2026, from [Link]
Sources
- 1. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 3. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. youtube.com [youtube.com]
- 15. schrodinger.com [schrodinger.com]
- 16. schrodinger.com [schrodinger.com]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The covalent docking software landscape: features and applications in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 31. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 32. researchgate.net [researchgate.net]
- 33. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 34. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 36. researchgate.net [researchgate.net]
Application Note: Kinetic Analysis of Chlorofluoroacetamide Covalent Inhibition
Introduction: The Rise of Tuned Electrophiles in Covalent Drug Discovery
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class of drugs viewed with caution due to potential off-target reactivity to a validated strategy for achieving high potency and prolonged pharmacodynamic effects.[1][2] This resurgence has been fueled by the rational design of targeted covalent inhibitors (TCIs) that possess finely tuned electrophilic "warheads." These warheads are designed to have attenuated reactivity, only forming a covalent bond after a high-affinity non-covalent binding event with the target protein.[3]
Among the emerging class of promising electrophiles is α-chlorofluoroacetamide (CFA). CFA serves as a weakly reactive, cysteine-directed warhead, offering a distinct advantage in achieving target selectivity over more promiscuous reactive groups.[1][4][5] Its unique chemical properties, including the potential for the covalent adduct to be hydrolyzed under certain conditions, may contribute to a higher therapeutic index by mitigating off-target labeling.[4][5] The stereochemistry of the CFA warhead can also play a crucial role in the kinetics of covalent modification, adding another layer of specificity to be explored.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinetic analysis of chlorofluoroacetamide-based covalent inhibitors. We will delve into the theoretical underpinnings of covalent inhibition kinetics, provide detailed experimental protocols for determining key kinetic parameters, and offer insights into robust data analysis. The overarching goal is to equip researchers with the knowledge and practical tools to accurately characterize the potency and mechanism of their CFA inhibitors, thereby accelerating their drug discovery programs.
Theoretical Framework: Beyond IC₅₀ to kinact and KI
For irreversible or long-residence time covalent inhibitors, the traditional IC₅₀ value is an inadequate measure of potency. This is because the inhibition is time-dependent, and the IC₅₀ will vary with the pre-incubation time of the inhibitor with the enzyme.[7][8] A more informative and mechanistically relevant characterization is achieved by determining the individual kinetic parameters that define the two-step mechanism of covalent inhibition.
The generally accepted model for irreversible covalent inhibition is a two-step process:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is characterized by the inhibition constant, KI, which is the dissociation constant of this complex.
-
Irreversible Covalent Bond Formation: Within the E·I complex, the electrophilic warhead of the inhibitor reacts with a nucleophilic residue on the enzyme (typically cysteine for CFA) to form an irreversible covalent adduct (E-I). The rate of this step is defined by the maximal rate of inactivation, kinact.
The ratio kinact/KI represents the second-order rate constant for covalent modification and is the most critical parameter for evaluating the efficiency of a covalent inhibitor.[7][8] It encapsulates both the initial binding affinity and the chemical reactivity of the warhead.
Visualizing the Mechanism of Covalent Inhibition
The following diagram illustrates the two-step process of covalent inhibition by a chlorofluoroacetamide-containing compound targeting a cysteine residue on a protein.
Caption: Mechanism of two-step covalent inhibition.
Experimental Design and Protocols
A robust kinetic analysis of a CFA covalent inhibitor involves a multi-step process, starting with preliminary assessments and culminating in the detailed determination of kinact and KI.
Part 1: Initial Characterization and Confirmation of Covalent Modification
Before embarking on detailed kinetic studies, it is essential to confirm that the CFA-containing compound indeed acts as a covalent inhibitor.
1.1. Time-Dependent IC₅₀ Assay:
This experiment serves as a primary indicator of irreversible or slow-off-rate inhibition.
-
Protocol:
-
Prepare a series of dilutions of the CFA inhibitor.
-
Pre-incubate the enzyme with each inhibitor concentration for varying periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates.
-
Plot the reaction rates against the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value at each time point.
-
-
Expected Outcome: For a covalent inhibitor, the IC₅₀ value will decrease with increasing pre-incubation time, indicating time-dependent inhibition.
1.2. Confirmation of Covalent Adduct Formation via Mass Spectrometry:
Directly observing the formation of the covalent adduct provides definitive evidence of the inhibitor's mechanism.[9][10]
-
Protocol:
-
Incubate the target protein with a molar excess of the CFA inhibitor. A control sample with the protein in the absence of the inhibitor should be run in parallel.
-
After incubation, remove the excess unbound inhibitor using a suitable method like dialysis, size-exclusion chromatography, or a centrifugal filter device.
-
Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).[7]
-
-
Expected Outcome: The mass spectrum of the inhibitor-treated protein will show a mass shift corresponding to the molecular weight of the inhibitor, confirming the formation of a covalent adduct.[9]
Part 2: Determination of kinact and KI via Progress Curve Analysis
Progress curve analysis is a powerful method for determining the kinetic parameters of covalent inhibitors by continuously monitoring the enzymatic reaction in the presence of the inhibitor.[11][12][13]
-
Protocol:
-
Prepare a range of concentrations of the CFA inhibitor.
-
In a multi-well plate, add the enzyme and the inhibitor at their respective concentrations. Include a control well with the enzyme but no inhibitor.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader. The readings should be taken at frequent intervals to capture the curvature of the progress curves.
-
Continue monitoring until the inhibited reactions have reached a plateau or for a sufficiently long period to observe significant inhibition.
-
-
Data Analysis:
-
The resulting progress curves will show an initial velocity that decreases over time as the enzyme is progressively inactivated.
-
Each progress curve is fitted to a single exponential decay equation: *Product = (V₀ / kobs) * (1 - e-kobst) where V₀ is the initial velocity and kobs is the observed rate of inactivation at a given inhibitor concentration [I].
-
The calculated kobs values are then plotted against the corresponding inhibitor concentrations.
-
This secondary plot is fitted to the following hyperbolic equation to determine kinact and KI:[14] kobs = kinact * [I] / (KI + [I])
-
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the kinetic characterization of a CFA covalent inhibitor.
Caption: Workflow for CFA covalent inhibitor kinetic analysis.
Data Presentation and Interpretation
The results of the kinetic analysis should be presented clearly and concisely. A summary table is an effective way to report the determined kinetic parameters.
| Inhibitor | IC₅₀ (30 min pre-incubation) (µM) | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| CFA-Compound A | 1.5 | 5.2 | 0.25 | 801 |
| CFA-Compound B | 0.8 | 2.1 | 0.30 | 2381 |
| Control (Non-covalent) | 2.0 | 2.0 | N/A | N/A |
Interpretation of Results:
-
KI: A lower KI value indicates a higher affinity of the inhibitor for the initial non-covalent binding pocket.
-
kinact: A higher kinact value signifies a faster rate of covalent bond formation once the inhibitor is bound.
-
kinact/KI: This ratio is the most comprehensive measure of inhibitor efficiency. A higher value indicates a more efficient covalent inhibitor.
Conclusion and Best Practices
The kinetic characterization of chlorofluoroacetamide covalent inhibitors is a critical step in their development as potential therapeutics. By moving beyond simple IC₅₀ measurements and determining the mechanistic parameters kinact and KI, researchers can gain a deeper understanding of their compounds' structure-activity relationships and make more informed decisions in lead optimization.
Key Best Practices:
-
Always confirm the covalent mechanism: Use time-dependent IC₅₀ assays and mass spectrometry to ensure the inhibitor acts as expected.
-
Use appropriate data analysis methods: Employ non-linear regression for fitting progress curves and determining kinetic parameters.[11][12][13][15]
-
Ensure data quality: Run experiments in triplicate and include appropriate controls.
-
Consider the reversibility: While CFA is often used for irreversible inhibition, its potential for reversible covalent binding should be considered and can be investigated with washout experiments or more complex kinetic models.[4][5]
By adhering to these principles and protocols, researchers can confidently and accurately characterize the kinetic profiles of their novel CFA-based covalent inhibitors.
References
- Current time inform
- Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.). National Institutes of Health.
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate.
- Duggleby, R. G. (1989). Analysis of Kinetic Data for Irreversible Enzyme Inhibition. PubMed.
- Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. (2020). PubMed.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022). bioRxiv.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Chemical Science (RSC Publishing).
- kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex.
- Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. (2020). J-Stage.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Utrecht University.
- Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. (n.d.). Analytical Chemistry - ACS Publications.
- Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC. (n.d.). National Institutes of Health.
- Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). PubMed Central.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC. (n.d.). National Institutes of Health.
- Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). Semantic Scholar.
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). PubMed.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI.
- Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015). BioKin, Ltd.
- α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... (n.d.). ResearchGate.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (n.d.). RSC Publishing.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (n.d.). Semantic Scholar.
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. (n.d.). ACS Medicinal Chemistry Letters.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. (n.d.). ResearchGate.
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC. (n.d.). National Institutes of Health.
- Determination of k inact and K I from complete activity progress... (n.d.). ResearchGate.
- Approaches to covalent protein modification in chemical biology and... (n.d.). ResearchGate.
- Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies@MajidAli2020. (2022). YouTube.
Sources
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of kinetic data for irreversible enzyme inhibition. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Managing the Stability of Chlorofluoroacetamide in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing compounds containing the chlorofluoroacetamide (CFA) reactive moiety. This resource is designed for researchers, scientists, and drug development professionals who utilize CFA-based covalent inhibitors and require a deep understanding of their chemical stability to ensure experimental reproducibility and data integrity. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols based on established chemical principles and field insights.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of chlorofluoroacetamide-containing molecules in experimental settings.
Q1: What is chlorofluoroacetamide (CFA) and why is its stability in aqueous buffers a critical concern?
Chlorofluoroacetamide is an electrophilic "warhead" used in the design of targeted covalent inhibitors (TCIs).[1] Despite its relatively weak intrinsic reactivity, it can be highly effective and selective for forming a covalent bond with nucleophilic residues, particularly cysteine, in a target protein.[2][3]
The stability of the CFA moiety in your aqueous experimental buffer is critical for several reasons:
-
Experimental Consistency: Degradation of your compound means its effective concentration decreases over the course of an experiment, leading to high variability and poor reproducibility.
-
Accurate Potency Measurement: If the compound degrades before it can bind to its target, its measured potency (e.g., IC₅₀) will be artificially low.
-
Understanding Reaction Kinetics: To accurately determine kinetic parameters like kinact/KI, the concentration of the active, intact inhibitor must be known and stable throughout the measurement period.
-
Avoiding Confounding Results: Degradation products could be mistaken for metabolites in cellular assays or may introduce their own off-target effects.
The core issue is that the same electrophilic nature that makes CFA effective for protein binding also makes it susceptible to attack by nucleophiles present in aqueous buffers, primarily water (hydrolysis).
Q2: What are the primary factors that influence the stability of a CFA-based compound?
The stability of a CFA-containing molecule in an aqueous environment is primarily governed by three factors: pH , temperature , and buffer composition . Neglecting any of these can lead to significant compound degradation. Common factors that affect the stability of drug molecules, such as light, oxidation, and enzymatic action, are also important considerations.[4]
Caption: Key factors influencing the stability of CFA.
Q3: How does pH affect the stability of chlorofluoroacetamide?
The pH of your aqueous buffer is one of the most potent drivers of CFA degradation. The primary degradation pathway is hydrolysis, where water acts as a nucleophile to displace the chloride leaving group. This reaction is subject to both base and acid catalysis.[5]
-
Base-Catalyzed Hydrolysis (Alkaline pH > 7.5): Under basic conditions, the concentration of the potent nucleophile, hydroxide ion (OH⁻), is higher. This leads to a rapid bimolecular nucleophilic substitution (SN2) reaction, converting the CFA group into a less reactive hydroxyfluoroacetamide derivative.[5] This is typically the most significant cause of degradation in biological assays.
-
Acid-Catalyzed Hydrolysis (Acidic pH < 6.5): While generally slower than base-catalyzed hydrolysis, acidic conditions can also accelerate the degradation of the amide bond itself in some chloroacetamide structures.[5]
For most in vitro biological experiments conducted at physiological pH (~7.4), base-catalyzed hydrolysis is the predominant concern. Even small increases in pH above this value can significantly accelerate the rate of degradation.
Caption: Simplified mechanism of base-catalyzed hydrolysis.
Q4: Can the components of my buffer directly react with my CFA compound?
Yes, this is a critical consideration. While hydrolysis is common, buffer components that are themselves nucleophilic can compete with water and your protein target to react with the CFA warhead.
-
Good Buffer Choices: Buffers like Phosphate (PBS) , HEPES , and Acetate are generally considered safe choices. Their conjugate bases are weak nucleophiles. Published studies have successfully used Tris-HCl and sodium acetate buffers for assays involving CFA derivatives.[2]
-
Buffers Requiring Caution: Exercise caution with buffers containing primary or secondary amine groups that have a lower pKa, such as Tris or Glycine , especially at higher pH values where the free amine form is more prevalent. While often used without issue, they are theoretically more reactive than phosphate or HEPES.
-
Additives: Be mindful of additives. For example, Dithiothreitol (DTT) contains a potent thiol nucleophile and will readily react with your CFA compound. If a reducing agent is necessary, consider using TCEP (Tris(2-carboxyethyl)phosphine), which is a non-thiol-based alternative.
Recommendation: When using a new buffer system, perform a preliminary stability check by incubating your compound in the buffer for the duration of your experiment and analyzing the outcome by HPLC or LC-MS.
Q5: How should I prepare and store my CFA-containing compounds?
Proper storage is essential to prevent degradation before the compound is even used. Follow these validated guidelines:
| Solution Type | Solvent | Storage Temperature | Best Practices |
| Primary Stock | Anhydrous DMSO or DMF | -20°C or -80°C | Prepare a high-concentration stock (e.g., 10-50 mM). Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. Use a desiccator for long-term storage of the solid powder. |
| Working Solution | Aqueous Experimental Buffer | Use Immediately | Prepare fresh for each experiment by diluting the primary stock directly into the final buffer. Do not store CFA compounds in aqueous buffers for extended periods. |
Causality: Storing the compound at a high concentration in an anhydrous aprotic solvent like DMSO at low temperatures minimizes the presence of water and dramatically slows the rate of hydrolysis.[6] Dilution into an aqueous buffer initiates the potential for degradation, which is why it should be done immediately prior to starting the experiment.
Troubleshooting Guide
Problem: My experimental results are inconsistent, or I see a loss of compound activity over time.
-
Probable Cause: Your CFA-containing compound is likely degrading in your aqueous assay buffer during the experiment. The effective concentration of the active inhibitor is decreasing, leading to variable or weaker-than-expected results.
-
Solution:
-
Verify Stock Integrity: First, confirm your primary stock in DMSO has not degraded. Dilute a fresh aliquot and an old aliquot and compare their peak areas by HPLC.
-
Perform a Time-Course Stability Study: Incubate your compound in the exact experimental buffer (including all additives) at the experimental temperature. Take samples at time zero and at several time points throughout the duration of a typical experiment (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze and Quantify: Analyze the samples by HPLC (see Protocol 2). Plot the percentage of the parent compound remaining versus time.
-
Take Corrective Action: If degradation is significant (>10-15%), you must adjust your experimental design. Options include:
-
Reducing the experiment duration.
-
Lowering the buffer pH, if compatible with your assay.
-
Switching to a more compatible buffer system (e.g., from Tris to HEPES or PBS).
-
-
Problem: I see new, unexpected peaks in my HPLC or LC-MS analysis.
-
Probable Cause: These peaks are likely degradation products.
-
Solution:
-
Identify the Peak: Use LC-MS to determine the mass of the unknown peak.
-
A mass increase of +18 Da (minus the mass of HCl) relative to the parent compound strongly suggests the hydrolysis product (hydroxyfluoroacetamide derivative).
-
If the mass corresponds to the parent compound plus a buffer molecule (minus HCl), you have identified a buffer adduct .
-
-
Confirm by Stress Testing: Intentionally degrade your compound by incubating it in a high pH buffer (e.g., pH 9.0) for a few hours. The peak corresponding to the hydrolysis product should increase significantly, confirming its identity.
-
Action: If a buffer adduct is identified, you must switch to a non-nucleophilic buffer. If hydrolysis is the issue, refer to the solutions for the previous problem.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Buffered Working Solution
This protocol minimizes degradation during preparation.
-
Prepare Primary Stock: Dissolve the solid CFA-containing compound in anhydrous DMSO to a concentration of 20 mM. Aliquot into single-use tubes and store at -80°C.
-
Prepare Assay Buffer: Prepare your aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) and allow it to equilibrate to the final experimental temperature.
-
Perform Serial Dilution (if needed): If very low final concentrations are required, perform an intermediate serial dilution from your primary stock in anhydrous DMSO.
-
Final Dilution (Spiking): Immediately before starting your assay, perform the final dilution. Add a small volume of the DMSO stock to the temperature-equilibrated aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples (typically ≤1%).
-
Mix and Use Immediately: Gently vortex the final solution and proceed with your experiment without delay.
Protocol 2: HPLC-Based Method for Monitoring CFA Compound Stability
This protocol provides a framework for a stability assay.
-
Instrument and Column: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A typical gradient might be:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. Optimize the gradient to achieve good separation between your parent compound and any degradation products.[7]
-
-
Sample Preparation:
-
Prepare a 10 µM solution of your compound in the test buffer as described in Protocol 1. This is your T=0 sample. Immediately inject it onto the HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
At each subsequent time point (e.g., 1, 2, 4, 8 hours), take an aliquot and inject it onto the HPLC. If the assay buffer contains protein, quench the reaction and precipitate the protein by adding an equal volume of cold acetonitrile containing an internal standard before injection.
-
-
Data Analysis:
-
Integrate the peak area of your parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample.
-
Plot "% Compound Remaining" vs. "Time".
-
Caption: Workflow for a typical stability experiment.
References
-
Hirose, Y., Shindo, N., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. bioRxiv. Available at: [Link]
-
Nathubhai, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]
-
SlidePlayer. (n.d.). ICH Guidelines for Stability Testing of Drug Substance and Drug Product. SlidePlayer. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]
-
Huang, C.-H., et al. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link]
-
General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
-
Patel, D. A., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Drug Regulatory Affairs. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
Request PDF. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. Available at: [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
-
National Institutes of Health. (2021). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. PMC. Available at: [Link]
-
PubMed. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. PubMed. Available at: [Link]
-
PubMed. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of chlorofluoroacetamide (CFA)... ResearchGate. Available at: [Link]
-
Boston University. (n.d.). High-Performance Liquid Chromatographic-Fluorescent Method to Determine Chloroacetaldehyde, a Neurotoxic Metabolite of the Antic. Boston University. Available at: [Link]
-
National Institutes of Health. (2023). Stabilising large biologics through complimentary buffer component protection and rapid drying times. PMC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies. Available at: [Link]
-
Semantic Scholar. (n.d.). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Semantic Scholar. Available at: [Link]
-
PubMed. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehs.tamu.edu [ehs.tamu.edu]
- 7. ijpsjournal.com [ijpsjournal.com]
Troubleshooting low yield in chlorofluoroacetamide synthesis.
Technical Support Center: Chlorofluoroacetamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of chlorofluoroacetamide. As a key moiety in the development of covalent inhibitors and other bioactive molecules, optimizing its synthesis is critical for downstream applications.[1][2][3][4] This document is structured to address common challenges and provide scientifically grounded solutions to improve reaction yield and purity.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems encountered during the synthesis of chlorofluoroacetamide, particularly via the common route of ammonolysis or amination of a chlorofluoroacetate ester.
Q1: My yield of chlorofluoroacetamide is consistently low (<50%). What are the primary factors I should investigate?
Low yields in this amidation reaction typically stem from a few key areas: incomplete reaction, side reactions, or product loss during workup. A systematic approach is crucial for diagnosis.
Primary Causes & Solutions:
-
Incomplete Reaction: The nucleophilic attack of ammonia (or an amine) on the ester carbonyl is the key step.[5] If the reaction stalls, consider the following:
-
Insufficient Reagent: Ensure ammonia (often used in excess as a solution in an alcohol or as a gas) is present in sufficient stoichiometric excess to drive the reaction to completion.
-
Low Temperature: While exothermic, the reaction may require a certain activation energy. If running at very low temperatures to control side reactions, you may be sacrificing reaction rate. Consider a controlled, gradual warm-up to room temperature.
-
Poor Amine Nucleophilicity: If using a substituted amine instead of ammonia, steric hindrance or electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, slowing or stopping the reaction.[6]
-
-
Side Reactions: The presence of contaminants or suboptimal conditions can open pathways to unwanted products.
-
Hydrolysis: Water is a competing nucleophile. The presence of moisture in the starting ester, solvent, or ammonia solution can lead to the hydrolysis of the ester back to chlorofluoroacetic acid or hydrolysis of the product amide. It is critical to use anhydrous solvents and reagents.
-
Formation of Unreactive Salts: Carboxylic acids can react with amines in a simple acid-base reaction to form an ammonium carboxylate salt, which is unreactive toward nucleophilic substitution.[6][7] If your starting ester is contaminated with the parent carboxylic acid, this can consume your amine nucleophile.
-
-
Product Loss During Workup & Purification: Chlorofluoroacetamide has some water solubility. Aggressive aqueous washes or extractions can lead to significant loss of product.
-
Minimize Aqueous Contact: Use brine (saturated NaCl solution) for washes to reduce the solubility of the product in the aqueous layer.
-
Back-Extraction: After the primary extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), re-extract the aqueous layer with fresh solvent to recover dissolved product.[8]
-
Logical Troubleshooting Workflow
To systematically diagnose low yield, follow this workflow.
Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing an unknown impurity in my crude product analysis. What are the likely side products and how can I prevent them?
The most common side product is the corresponding hydroxy- or alkoxy-substituted acetamide, formed by nucleophilic substitution of the chlorine atom.
Mechanism of Side Product Formation: If your reaction is run in an alcohol solvent (e.g., methanol or ethanol, often used as a solvent for ammonia), the corresponding alkoxide (methoxide/ethoxide) can act as a nucleophile, displacing the chloride on the α-carbon. Similarly, residual water or hydroxide can form the hydroxy-acetamide.
Prevention Strategies:
-
Temperature Control: This substitution side reaction is often more temperature-sensitive than the desired amidation. Running the reaction at a lower temperature (e.g., 0 °C) can significantly suppress it.
-
Choice of Solvent: If possible, use a non-nucleophilic aprotic solvent like THF or DCM, and introduce ammonia as a gas or from a pre-made solution.[9]
-
Order of Addition: Add the chlorofluoroacetate ester slowly to the solution of ammonia. This maintains a high concentration of the desired nucleophile (ammonia) relative to the electrophile, favoring amidation over other substitution pathways.
Frequently Asked Questions (FAQs)
What is the most common and reliable synthetic route for chlorofluoroacetamide?
The most direct and frequently employed method is the aminolysis (or ammonolysis) of an activated chlorofluoroacetic acid derivative. The reaction of ethyl chlorofluoroacetate with ammonia is a widely used example due to the commercial availability of the starting materials.[5][]
The general reaction is: FClHC-C(=O)OEt + NH₃ → FClHC-C(=O)NH₂ + EtOH
Alternative, more reactive starting materials include chlorofluoroacetyl chloride, which reacts vigorously with ammonia or amines.[7][] However, the ester is often preferred for better control and milder reaction conditions.
Caption: Common synthesis route for chlorofluoroacetamide.
How critical is moisture control for this reaction?
Extremely critical. Water can participate in two detrimental side reactions:
-
Hydrolysis of the Starting Ester: Water can hydrolyze the ethyl chlorofluoroacetate to chlorofluoroacetic acid and ethanol. The resulting carboxylic acid can then neutralize the ammonia, rendering it non-nucleophilic.
-
Hydrolysis of the Product: The final amide product can be hydrolyzed back to the carboxylic acid under harsh conditions (though this is generally slower than ester hydrolysis).
Best Practices:
-
Use anhydrous solvents (e.g., anhydrous ethanol, THF, or DCM).
-
Ensure your ammonia source (gas or solution) is dry.
-
Dry glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[8]
What are the recommended purification techniques for chlorofluoroacetamide?
Purification can be challenging due to the compound's polarity and potential solubility in water.
| Method | Application | Key Considerations |
| Recrystallization | Primary purification for solid crude product. | A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is often effective. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold. |
| Column Chromatography | For removing closely related impurities or purifying oils.[8] | Use silica gel with a gradient elution, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.[8] |
| Aqueous Workup | Removal of salts and water-soluble impurities. | Use minimal amounts of cold water or brine for washes.[8] Always dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before concentrating. |
Protocol: General Procedure for Ammonolysis of Ethyl Chlorofluoroacetate
This is a generalized protocol and should be optimized for your specific laboratory conditions and scale.
Materials:
-
Ethyl chlorofluoroacetate
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and an ice bath
Procedure:
-
Setup: Place a solution of ammonia in methanol (e.g., 5-10 molar equivalents) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Addition: Dissolve ethyl chlorofluoroacetate (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring ammonia solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. Dissolve the residue in ethyl acetate or DCM and wash with cold brine (2 x 20 mL).
-
Drying & Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chlorofluoroacetamide.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.[8]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Amidation Reactions. BenchChem.
-
ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. BenchChem.
-
bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available from: [Link]
-
RSC Publishing. (n.d.). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available from: [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Pure Portal Site. Available from: [Link]
-
PubMed. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available from: [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available from: [Link]
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chlorofluoroacetamide Conjugation
Welcome to the technical support resource for chlorofluoroacetamide (CFA) conjugation. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of CFA warheads for targeted covalent modification. As a tunable and selective electrophile, CFA offers distinct advantages, but its successful application hinges on carefully optimized reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and maximize the efficiency and selectivity of your conjugation experiments.
Core Principles of Chlorofluoroacetamide Conjugation
Before diving into troubleshooting, it's crucial to understand the fundamental mechanism. Chlorofluoroacetamide moieties react with nucleophiles, most notably the thiol group of cysteine residues, via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The deprotonated form of the thiol, the thiolate anion (R-S⁻), is the active nucleophile that attacks the electrophilic carbon atom bearing the chlorine and fluorine atoms, displacing the chloride leaving group.[2][3]
The reaction rate and specificity are highly dependent on several factors, including the pKa of the reacting thiol, the local microenvironment, pH, solvent, and the stereochemistry of the CFA warhead itself.[3][4] Unlike more aggressive electrophiles like acrylamides or chloroacetamides, the reactivity of CFA is attenuated, which can lead to superior selectivity for the intended target with fewer off-target modifications.[5][6]
Caption: SN2 mechanism of CFA conjugation with a cysteine thiol.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My conjugation yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is one of the most common issues in bioconjugation.[7] The problem can typically be traced back to one of several key parameters.
A: Causality and Solutions:
-
Insufficiently Nucleophilic Thiol (Incorrect pH): The reacting species is the thiolate anion, not the neutral thiol. The pKa of a typical cysteine thiol is ~8.5.[8] If the reaction pH is too low (e.g., pH < 7.5), the thiol will be mostly protonated, drastically reducing the concentration of the active nucleophile and slowing the reaction.
-
Solution: Increase the pH of the reaction buffer. A pH range of 8.0-8.5 is often a good starting point. Be cautious about going too high (pH > 9), as this can promote hydrolysis of the CFA reagent or lead to side reactions with other residues like lysine.[9]
-
-
Inaccessible Cysteine Residues: In proteins, cysteine residues may be buried within the protein's 3D structure or engaged in disulfide bonds, making them unavailable for conjugation.[7][9]
-
Solution: For disulfide-bonded cysteines, perform a pre-reduction step using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous as it is selective for disulfides and does not contain a free thiol that would compete with your protein for the CFA reagent. If using Dithiothreitol (DTT), it must be removed (e.g., via a desalting column) before adding the CFA reagent.[9] For sterically hindered cysteines, partial denaturation might be necessary, but this risks compromising protein function.
-
-
Suboptimal Stoichiometry: While it may be tempting to use a large excess of the CFA reagent to drive the reaction, this can lead to off-target labeling. Conversely, too little reagent will result in an incomplete reaction.
-
Solution: Perform a titration study. Start with a 1.5 to 5-fold molar excess of the CFA reagent over the available thiols and monitor the reaction progress. Optimize for the lowest excess that provides a satisfactory yield in a reasonable timeframe.
-
-
Degraded CFA Reagent: CFA reagents, particularly when in solution, can be susceptible to hydrolysis.
-
Solution: Prepare stock solutions of the CFA reagent in an anhydrous, polar aprotic solvent like DMSO or DMF immediately before use. Store the stock solution at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Caption: Workflow for troubleshooting low conjugation yield.
Q2: Which solvent system is best for my conjugation reaction?
A: The choice of solvent can significantly impact SN2 reaction rates.[10] The ideal solvent must dissolve all reactants while promoting the desired reaction pathway.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are often the best choice for maximizing reaction rates. They effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself through hydrogen bonding.[12] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.
-
Polar Protic Solvents (e.g., water, ethanol, aqueous buffers): These solvents can slow down SN2 reactions. They form strong hydrogen bonds with the nucleophile (the thiolate), creating a solvent "cage" that stabilizes it and increases the energy barrier for the reaction.[11][13]
Recommendation: For conjugations involving small molecules or peptides that are soluble in organic solvents, a polar aprotic solvent like DMSO is highly recommended. For proteins and other biomolecules that require aqueous conditions for stability, the reaction must be performed in a buffer. In this case, you can often include a co-solvent. Adding 10-30% of a polar aprotic solvent like DMSO to the aqueous buffer can enhance the reaction rate without significantly compromising protein stability.
| Solvent Type | Examples | Effect on SN2 Rate | Rationale | Best For |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases Rate | Poorly solvates the nucleophile, leaving it more reactive.[12] | Small molecules, peptides, reactions with co-solvents. |
| Polar Protic | Water, PBS, Ethanol | Decreases Rate | Strongly solvates the nucleophile via H-bonding, stabilizing it.[10][11] | Proteins and biomolecules requiring aqueous conditions. |
Q3: I'm observing off-target labeling. How can I improve selectivity?
A: One of the primary advantages of CFA is its potential for high selectivity.[14] If you are seeing off-target modification, consider the following:
-
Re-evaluate pH: The primary competing nucleophile on a protein is the amine group of lysine (pKa ~10.5). At a pH of 8.0-8.5, a small but significant fraction of lysines may be deprotonated and can react. Lowering the pH to 7.5-8.0 can disfavor lysine reactivity while keeping the cysteine thiol sufficiently nucleophilic.
-
Reduce Reagent Excess: Use the lowest possible molar excess of the CFA reagent that still gives an acceptable yield. High local concentrations of the reagent increase the probability of reactions with weaker, off-target nucleophiles.
-
Consider Stereochemistry: Studies have shown that the stereochemistry of the CFA warhead can be crucial for both reactivity and selectivity.[4] For example, in targeting the SARS-CoV-2 main protease, the (R)-configuration of the CFA unit was critical for efficient covalent bond formation with Cys145.[14][15] If you are using a racemic mixture, consider synthesizing or obtaining an enantiopure version to see if it improves selectivity for your target.
Q4: How can I effectively monitor the progress of my conjugation reaction?
A: Real-time or quasi-real-time monitoring is essential for optimizing reaction time and preventing over-labeling.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most common and effective methods. By taking aliquots of your reaction at different time points, you can separate the starting material, the conjugate product, and any byproducts. The disappearance of the starting material peak and the appearance of the product peak can be quantified by integrating the peak areas (typically monitoring at 280 nm for proteins or a specific wavelength for a chromophore on your molecule).[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming a successful conjugation. It not only separates the components but also provides mass data, allowing you to unequivocally confirm the mass of the final conjugate (e.g., Mass of Protein + Mass of CFA Reagent - Mass of HCl).[17][18] This is also invaluable for identifying off-target modifications (e.g., +2, +3 additions).
Experimental Protocols
Protocol 1: General Procedure for CFA Conjugation to a Thiol-Containing Protein
-
Protein Preparation: a. Dissolve the protein in a suitable reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 8.0). b. If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP from a freshly prepared stock solution. Incubate at room temperature for 1 hour. Note: If using DTT, it must be removed via a desalting column before proceeding.
-
CFA Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of the CFA reagent in anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution.
-
Conjugation Reaction: a. To the prepared protein solution, add the desired molar excess (e.g., 5-fold excess) of the CFA reagent stock solution. Add the DMSO solution dropwise while gently vortexing to prevent protein precipitation. The final concentration of DMSO should ideally not exceed 20% (v/v). b. Allow the reaction to proceed at room temperature or 4°C. The optimal time should be determined empirically, but a good starting point is 2-4 hours.
-
Reaction Quenching and Purification: a. Quench the reaction by adding a small molecule thiol like N-acetylcysteine or L-cysteine to a final concentration of ~10 mM to consume any unreacted CFA reagent. b. Purify the resulting conjugate from excess reagent and byproducts using a suitable method, such as a desalting column (for buffer exchange), size-exclusion chromatography (SEC), or dialysis.
-
Analysis: a. Confirm the success of the conjugation and determine the degree of labeling using LC-MS analysis. b. Assess purity and aggregation using SEC.[16]
Protocol 2: Monitoring Reaction Progress using RP-HPLC
-
Set up the HPLC: a. Use a C4 or C18 reverse-phase column suitable for protein or peptide separation. b. Set up a gradient elution method using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). c. Set the detector to monitor absorbance at 280 nm.
-
Sample Preparation: a. At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. b. Immediately quench the aliquot by diluting it into 90 µL of Mobile Phase A to stop the reaction.
-
Analysis: a. Inject the quenched samples onto the HPLC. b. The unconjugated starting material will elute at a specific retention time. The more hydrophobic conjugate product will typically have a longer retention time. c. Integrate the peak areas of the starting material and product to calculate the percentage conversion over time.
References
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (n.d.). Semantic Scholar. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. (2019). ResearchGate. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.). AbOliGo. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Faridoon, et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]
-
Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? (2020). Quora. [Link]
-
α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... (n.d.). ResearchGate. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Request PDF. (2022). ResearchGate. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Zhang, C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition. [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. (2022). Biotechnology and Bioengineering. [Link]
-
Wang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal. [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. (2022). Wiley Online Library. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA. [Link]
-
The Effect of Heavy Metals on Conjugation Efficiency of an F-Plasmid in Escherichia coli. (2022). International Journal of Molecular Sciences. [Link]
-
Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques. (2021). Pharmaceutics. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015). Redox Biology. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. (2024). ResearchGate. [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. (1962). Biochemical Journal. [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley. [Link]
-
Analytical techniques used in therapeutic drug monitoring. (2023). ResearchGate. [Link]
-
Breaking the Photostability and pH Limitation of Halo‐Fluoresceins through Chitosan Conjugation | Request PDF. (2023). ResearchGate. [Link]
-
The effect of low pH on the glycitein–BSA conjugate interaction with specific antiserum: Competitive inhibition study using surface plasmon resonance technique | Request PDF. (2016). ResearchGate. [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. users.wfu.edu [users.wfu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [researchrepository.universityofgalway.ie]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Chlorofluoroacetamide Derivatives
Welcome to the technical support center dedicated to overcoming the solubility hurdles associated with chlorofluoroacetamide (CFA) derivatives. As a class of compounds showing significant promise, particularly as covalent inhibitors in drug discovery, their characteristically low aqueous solubility often presents a major bottleneck in experimental workflows.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing practical, step-by-step troubleshooting advice and in-depth answers to frequently asked questions. Our approach is grounded in established pharmaceutical formulation science, explaining not just what to do, but why a particular strategy is effective.
Troubleshooting Guide: Immediate Solutions for Solubility Issues
This section addresses the most common solubility problems encountered during experiments. Follow these questions in order to find a solution.
Q1: My CFA derivative is insoluble in my standard aqueous buffer. What is the first and simplest technique I should try?
Answer: The first and most straightforward approach is pH adjustment .[] The solubility of ionizable compounds is highly dependent on the pH of the medium. Many drug candidates are weak acids or bases.[4] By shifting the pH, you can convert the compound into its ionized (salt) form, which is typically much more water-soluble than the neutral form.
The Causality: For a weakly acidic compound, raising the pH above its pKa will deprotonate it, forming an anion. For a weakly basic compound, lowering the pH below its pKa will protonate it, forming a cation. These charged species have stronger interactions with polar water molecules, leading to increased solubility.[5][6]
-
Determine Compound pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of your CFA derivative.
-
Prepare Buffers: Make a series of buffers with pH values spanning a range of 2 units above and below the predicted pKa. Common buffer systems include phosphate, citrate, and acetate.
-
Solubility Test:
-
Add a known excess amount of your solid CFA derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Quantification:
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Trustworthiness Check: This protocol is self-validating. The observation of a clear pH-solubility profile confirms whether your compound is ionizable and if this method is suitable. If solubility remains flat across the pH range, the compound is likely neutral, and you should proceed to the next troubleshooting step.
Q2: pH adjustment was ineffective or is not viable for my experimental system (e.g., cell-based assays). What is the next logical step?
Answer: The next step is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[7][8]
The Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9] They interfere with water's hydrogen bonding, creating a less polar microenvironment that can more easily accommodate the non-polar regions of your CFA derivative.[]
| Co-solvent | Properties & Common Use | Typical Concentration Range (%) |
| Ethanol | Widely used, good solubilizing power for many organics. | 5 - 20 |
| Propylene Glycol (PG) | Less volatile than ethanol; often used in oral and parenteral formulations. | 10 - 40 |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, low-toxicity polymer. Good for a wide range of compounds. | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Very strong solubilizer, but primarily used for in vitro stock solutions due to potential toxicity. | < 1 (in vitro final), 5-10 (stock) |
| N-Methyl-2-pyrrolidone (NMP) | Strong solubilizer, use with caution and assess toxicity for the specific application. | 1 - 10 |
Data synthesized from multiple sources.[][4][7]
-
Prepare Stock Solution: Dissolve your CFA derivative in 100% of a chosen co-solvent (e.g., DMSO, PEG 400) to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare Binary Solvents: Create a series of aqueous buffer/co-solvent mixtures (e.g., 5%, 10%, 20%, 40% v/v co-solvent in your primary aqueous buffer).
-
Solubility Test:
-
Add a small aliquot of your high-concentration stock solution to each binary solvent mixture.
-
Alternatively, use the equilibrium solubility method described in Protocol 1, but with the binary solvent systems instead of different pH buffers.
-
-
Observe Precipitation: Visually inspect for any cloudiness or precipitation upon addition and after a set incubation period (e.g., 2 hours).
-
Quantify (Optional but Recommended): If no precipitation is observed, quantify the concentration using HPLC to confirm solubility at the target concentration.
Trustworthiness Check: This method allows you to systematically determine the minimum percentage of co-solvent required to maintain your compound in solution, which is critical for minimizing potential off-target effects or toxicity from the solvent itself.
Q3: My compound dissolves in a co-solvent mixture, but it precipitates when I dilute it into the final aqueous medium. How can I prevent this?
Answer: This issue, known as "crashing out," occurs when a supersaturated state collapses. To prevent this, you can incorporate surfactants . Surfactants are amphiphilic molecules that can solubilize hydrophobic compounds through the formation of micelles.[10][11]
The Causality: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The interior of the micelle is hydrophobic (lipophilic), creating a perfect environment to encapsulate your poorly soluble CFA derivative.[12] The exterior of the micelle is hydrophilic, allowing the entire drug-micelle complex to remain dispersed in the aqueous medium.[13] This not only increases solubility but also enhances the stability of the solution upon dilution.[4]
| Surfactant | Type | HLB Value* | Common Use |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 | Very common in parenteral and oral formulations.[4] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 | Similar to Tween 80, often used for biologics.[13] |
| Solutol® HS 15 | Non-ionic | ~15 | Newer surfactant with good solubilization and safety.[4] |
| Cremophor® EL | Non-ionic | 12-14 | Excellent solubilizer, but associated with hypersensitivity reactions. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 40 | Strong solubilizer, but can cause irritation. Mainly for topical/oral use. |
*HLB (Hydrophile-Lipophile Balance) value indicates the surfactant's affinity for water vs. oil. Higher HLB values (>10) are more hydrophilic and better for forming oil-in-water emulsions/micelles.
Troubleshooting Steps:
-
Add a small amount of surfactant (e.g., 0.1% - 2% w/v) to your aqueous dilution buffer.
-
Re-attempt the dilution of your co-solvent stock solution into the surfactant-containing buffer.
-
The presence of the surfactant should stabilize the compound and prevent or significantly delay precipitation.
Solubility Enhancement Strategy Workflow
The following diagram outlines a logical workflow for selecting a solubility enhancement strategy, starting with the simplest methods and progressing to more complex ones.
Caption: Decision tree for selecting a solubility enhancement method.
Frequently Asked Questions (FAQs): Advanced Strategies
Q4: I've tried pH, co-solvents, and surfactants, but my CFA derivative remains extremely challenging. What are the next-level technologies I can explore?
Answer: For compounds with very poor solubility, you need to move beyond simple solutions and consider more advanced formulation technologies that fundamentally alter the physicochemical state of the drug. The three main strategies are: Cyclodextrin Complexation , Solid Dispersions , and Nanosuspensions .[14]
Q5: How do cyclodextrins work, and how do I use them?
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[16][17]
The Causality: The hydrophobic CFA derivative molecule can fit inside the cyclodextrin's non-polar cavity, forming an "inclusion complex."[18] This complex effectively shields the hydrophobic drug from the surrounding water, with the cyclodextrin's hydrophilic exterior ensuring the entire complex remains dissolved.[19][20] This dramatically increases the apparent aqueous solubility of the drug.[21]
| Cyclodextrin | Glucose Units | Cavity Size | Key Features |
| α-Cyclodextrin | 6 | Small | Suitable for small, linear molecules. |
| β-Cyclodextrin | 7 | Medium | Fits many common drug molecules, but has limited water solubility itself.[19] |
| γ-Cyclodextrin | 8 | Large | For larger guest molecules. |
| HP-β-CD (Hydroxypropyl-β-CD) | 7 (modified) | Medium | High aqueous solubility; very commonly used in pharmaceuticals to overcome the limitation of β-CD.[21] |
| SBE-β-CD (Sulfobutylether-β-CD) | 7 (modified) | Medium | High aqueous solubility and a favorable safety profile for parenteral use.[19] |
-
Select Cyclodextrin: Based on the size of your CFA derivative, choose an appropriate cyclodextrin. HP-β-CD is an excellent starting point.
-
Molar Ratio: Determine the desired molar ratio of Drug:Cyclodextrin (typically 1:1 or 1:2).
-
Kneading:
-
Place the cyclodextrin powder in a mortar.
-
Add a small amount of water or a water/ethanol mixture to form a paste.
-
Add the CFA derivative powder to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. This intimate contact in a semi-solid state promotes the formation of the inclusion complex.[19]
-
-
Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
Characterization: The resulting powder can be tested for solubility. Successful complexation can be confirmed using techniques like DSC (Differential Scanning Calorimetry), XRD (X-ray Diffraction), or NMR (Nuclear Magnetic Resonance).
Mechanism of Cyclodextrin Inclusion
The diagram below illustrates how a hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
Caption: Encapsulation of a drug within a cyclodextrin host molecule.
Q6: What is a solid dispersion, and when is it the right choice?
Answer: A solid dispersion is a system where your drug is dispersed, ideally at a molecular level, within a solid hydrophilic carrier or matrix, usually a polymer.[22][23] Common methods of preparation include solvent evaporation or melt extrusion.[24]
The Causality: By converting the drug from a stable, crystalline form to a higher-energy amorphous state, you significantly increase its apparent solubility and dissolution rate.[25] When the solid dispersion is introduced to an aqueous environment, the hydrophilic polymer carrier dissolves quickly, releasing the drug as very fine, amorphous particles or even individual molecules.[26] This creates a temporary supersaturated solution that can enhance absorption.[25]
When to Consider: This is a powerful technique for highly "brick-dust" like compounds (high melting point, very stable crystal lattice). It is a common strategy in oral drug product development when simpler methods fail.[24]
Q7: My goal is to improve the dissolution rate for an oral formulation. Should I consider a nanosuspension?
Answer: Yes, creating a nanosuspension is an excellent strategy specifically aimed at improving the dissolution rate of a compound, which is often the limiting factor for the bioavailability of poorly soluble drugs.[27][28]
The Causality: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing the particle size of your CFA derivative from the micron to the nanometer range (typically 100-500 nm), you dramatically increase the surface-area-to-volume ratio.[29][30] This larger surface area allows the compound to dissolve much more rapidly in gastrointestinal fluids, leading to improved absorption and bioavailability. Nanosuspensions are typically stabilized by surfactants or polymers to prevent the nanoparticles from aggregating.[27]
When to Consider: This approach is ideal for BCS Class II drugs (low solubility, high permeability).[28] If the absorption of your compound is limited by how fast it can dissolve, rather than its ability to cross the gut wall, a nanosuspension is a highly effective and commercially viable approach.[29]
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Gajanan S. J, et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
PharmTech. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]
-
Pawar, J., & Farigue, F. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
-
Crăciunescu, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Alhawat, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Vogt, M., & Kuentz, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. [Link]
-
Das, S. S., & Roy, S. (2015). Surfactants: Pharmaceutical and Medicinal Aspects. CORE. [Link]
-
MDPI. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]
-
IJPSR. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Patel, J. R., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
Bag, P. P., & Chow, K. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Pharmaceutical Sciences. [Link]
-
Clarivate. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Lateral. (2025). Solid Dispersion: Significance and symbolism. [Link]
-
Lateral. (2025). Co-solvent: Significance and symbolism. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Technology. [Link]
-
The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. [Link]
-
SlideShare. solubility enhancement -by pH change & complexation. [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]
-
J-Stage. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. [Link]
-
bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. [Link]
-
ACS Publications. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
Chemical Science (RSC Publishing). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 10. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 11. imperialchem.com [imperialchem.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solid Dispersion: Significance and symbolism [wisdomlib.org]
- 24. japsonline.com [japsonline.com]
- 25. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wjpls.org [wjpls.org]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. ijpsr.com [ijpsr.com]
Interpreting mass spectrometry data of chlorofluoroacetamide adducts.
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for interpreting mass spectrometry data of chlorofluoroacetamide (CFAA) adducts. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, actionable advice to navigate the complexities of covalent adduct characterization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of detecting a CFAA adduct with mass spectrometry?
The core principle is the detection of a specific mass shift in the target protein or peptide after incubation with the CFAA-containing compound.[2][4] The mass spectrometer measures the mass-to-charge ratio (m/z) of ions. A covalent reaction adds the mass of the inhibitor (minus any leaving groups) to the target protein. By comparing the mass of the treated protein to an untreated control, you can confirm covalent modification.[3]
Q2: What is the expected mass shift for a chlorofluoroacetamide (CFAA) adduct on a cysteine residue?
The reaction of a CFAA warhead with a cysteine thiol proceeds via nucleophilic substitution, where the chlorine atom acts as a leaving group.[1][5] Therefore, you must subtract the mass of chlorine from the mass of the CFAA warhead to calculate the expected mass addition.
| Component | Formula | Monoisotopic Mass (Da) | Description |
| Chlorofluoroacetamide (Warhead) | C₂H₃ClFNO | 110.9891 | Mass of the reactive moiety. |
| Chlorine (Leaving Group) | Cl | 34.9688 | Mass of the atom displaced during the reaction. |
| Net Mass Adduct | C₂H₃FNO | 76.0203 | Expected mass shift upon covalent modification. |
Note: Masses are monoisotopic. Always use the appropriate mass (monoisotopic for high-resolution instruments, average for low-resolution) based on your instrument's capabilities.
Q3: What is the difference between intact protein analysis and peptide-level (bottom-up) analysis for CFAA adducts?
They provide complementary information and are often used in tandem.[2]
-
Intact Protein Analysis (Top-Down): This method analyzes the whole, undigested protein.[3] Its primary purpose is to quickly confirm if a covalent reaction has occurred and to determine the stoichiometry (i.e., how many inhibitor molecules are bound to one protein molecule).[2][4] It is an excellent first-pass screening method. However, it does not reveal where on the protein the modification occurred.[6]
-
Peptide-Level Analysis (Bottom-Up): In this workflow, the protein is enzymatically digested (typically with trypsin) into smaller peptides before MS analysis.[3][7] The resulting peptide mixture is separated (usually by liquid chromatography) and analyzed by tandem MS (MS/MS). This approach allows for the precise identification of the modified amino acid residue by observing the mass shift on a specific peptide and its fragments.[2][3]
Troubleshooting Guide: From Spectrum to Solution
This section addresses common issues encountered during the analysis of CFAA adducts.
Problem 1: I don't see any mass shift. No adduct is detected.
-
Probable Cause 1: Reaction Conditions. The reactivity of the target cysteine is highly dependent on its local microenvironment and pKa. The reaction may be too slow or inefficient under the chosen buffer, pH, or temperature conditions.
-
Solution 1:
-
Optimize Incubation Time & Temperature: Increase the incubation time (e.g., from 1 hour to 4 hours or overnight) and/or temperature (e.g., from 4°C to room temperature or 37°C), if the protein's stability permits.
-
Check Buffer Compatibility: Ensure your buffer does not contain competing nucleophiles (e.g., high concentrations of DTT, BME, or Tris). Switch to a more inert buffer system like HEPES or phosphate buffer if necessary.
-
-
Probable Cause 2: Protein State. The target cysteine may be inaccessible (e.g., buried within the protein's core) or already oxidized or part of a disulfide bond.
-
Solution 2:
-
Introduce a Mild Reductant: If you suspect disulfide bonding, consider adding a mild, stoichiometric amount of a reductant like TCEP prior to adding your CFAA compound. Be cautious, as excess reductant will quench your reaction.
-
Confirm Protein Quality: Run an untreated control sample to check for unexpected modifications like oxidation (+16 Da per oxygen) or cysteinylation (+119 Da), which would prevent the CFAA from reacting.[8]
-
-
Probable Cause 3: Mass Spectrometry Settings. For intact protein analysis, the protein may not be ionizing or deconvoluting well, hiding the adducted peak.
-
Solution 3:
-
Optimize MS Source Conditions: Adjust source settings (e.g., capillary temperature, spray voltage) to improve the signal for your specific protein.
-
Review Deconvolution Parameters: Ensure the deconvolution algorithm's mass range and other parameters are set appropriately to find both the unmodified and potentially modified protein masses.
-
Problem 2: I see a peak with an unexpected mass shift.
-
Probable Cause 1: Common Contaminants & Artifacts. Mass spectrometers are highly sensitive and will detect common artifacts like salt adducts or in-source oxidation.[9][10]
-
Solution 1:
-
Recognize Common Adducts: Learn to recognize common mass shifts that are not from your compound. Desalting the sample thoroughly before analysis is critical.[11]
-
Table of Common Artifacts:
-
| Mass Shift (Da) | Identity | Common Source |
| +16.0 | Oxidation | Air exposure, sample prep reagents, in-source oxidation.[8] |
| +22.0 | Sodium Adduct | Glassware, buffers, incomplete desalting.[9] |
| +38.0 | Potassium Adduct | Glassware, buffers, incomplete desalting.[9] |
| +41.0 | Acetonitrile-Sodium Adduct | LC mobile phase with sodium contamination. |
| +57.0 | Carbamidomethylation | Iodoacetamide (used for blocking free cysteines).[3] |
-
Probable Cause 2: Unintended Reactions. The CFAA compound or the protein may have undergone an unexpected modification, such as hydrolysis of the compound or modification of a different, highly reactive residue.
-
Solution 2:
-
Confirm Compound Stability: Analyze the CFAA compound alone to ensure it has not degraded or hydrolyzed in the reaction buffer.
-
Perform Peptide Mapping: If the mass shift is consistently observed but incorrect, a bottom-up experiment is essential to pinpoint the modification site and infer its identity from the mass.[12]
-
Problem 3: My peptide MS/MS data is ambiguous. I can't localize the modification site.
-
Probable Cause 1: Poor Fragmentation. The modified peptide may not be fragmenting well, or the modification itself may be labile and lost during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Solution 1:
-
Optimize Collision Energy: Adjust the collision energy settings. A stepped or ramped collision energy can help generate a richer variety of fragment ions.
-
Use an Alternate Fragmentation Method: If available, use Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation technique that is often better at preserving labile modifications on the peptide backbone, making localization easier.[8]
-
-
Probable Cause 2: Complex Spectrum. The spectrum may contain interfering ions from co-eluting peptides or non-specific fragments.
-
Solution 2:
-
Improve Chromatographic Separation: Optimize your LC gradient to better separate the peptide of interest from other species.
-
Use High-Resolution MS: A high-resolution mass analyzer (like an Orbitrap or TOF) is crucial for distinguishing the modified peptide's fragment ions from interfering ions with high mass accuracy.
-
Experimental Protocols & Workflows
Protocol 1: Intact Protein Analysis of CFAA Adduction
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare a "Control" and "Treated" reaction.
-
To each tube, add your target protein to a final concentration of 1-5 µM in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
To the "Treated" tube, add the CFAA compound to a final concentration of 10-50 µM (a 10-fold molar excess is a good starting point). Add an equivalent volume of vehicle (e.g., DMSO) to the "Control" tube.
-
Incubate for 1-4 hours at the desired temperature (e.g., 25°C).
-
-
Sample Cleanup (Critical):
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or use a short LC gradient into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire data in positive ion mode across a m/z range appropriate for your protein (e.g., 800-2500 m/z).
-
-
Data Analysis:
-
Use a deconvolution algorithm (e.g., MaxEnt1, ReSpect) to convert the raw m/z spectrum (which shows a distribution of charge states) into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the "Control" protein with the "Treated" protein. Look for a new peak corresponding to [Mass(Control) + 76.02 Da].
-
Workflow 1: Troubleshooting CFAA Adduct Data
This workflow guides the logical process of diagnosing common issues in CFAA adduct analysis.
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. acdlabs.com [acdlabs.com]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of chlorofluoroacetamide probes.
Technical Support Center: Chlorofluoroacetamide Probes
A Guide to Minimizing Non-Specific Binding for Researchers
Welcome to the technical support center for chlorofluoroacetamide (CFA) chemical probes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to address the common challenge of non-specific binding (NSB). As Senior Application Scientists, we have compiled field-proven insights to help you enhance the signal-to-noise ratio and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are chlorofluoroacetamide (CFA) probes and how do they work?
A1: Chlorofluoroacetamide probes are a class of chemical tools used in activity-based protein profiling (ABPP) to covalently label specific amino acid residues, primarily cysteines, in their native biological context.[1][2] The CFA "warhead" is an electrophilic group that forms a stable, covalent bond with a nucleophilic residue in the active site of a target enzyme.[2] This allows for the study of enzyme function, inhibitor screening, and target identification.[3][4]
Q2: What is non-specific binding (NSB)?
A2: Non-specific binding refers to the interaction of a probe with unintended targets or surfaces, rather than its specific biological target.[5][6] This can be caused by various molecular forces, including hydrophobic and electrostatic interactions.[5] In imaging and proteomic experiments, high NSB results in a strong background signal, which can obscure the true signal from the intended target and lead to inaccurate data interpretation.[6][7]
Q3: Why is NSB a significant problem for CFA probes?
A3: While CFA probes are designed for specific covalent interactions, their inherent reactivity and hydrophobicity can lead to off-target labeling and binding to proteins, lipids, and experimental surfaces (e.g., plastic tubing).[5][8] This elevates background noise, reduces the signal-to-noise ratio, and can result in false-positive identifications, compromising the reliability of your results.[9][10]
Understanding the Mechanisms of Non-Specific Binding
To effectively troubleshoot NSB, it's crucial to understand its origins. Non-specific interactions are primarily driven by two types of forces:
-
Hydrophobic Interactions: Hydrophobic regions of the probe can interact with hydrophobic pockets on off-target proteins or lipid structures within the cell.
-
Electrostatic (Charge-Based) Interactions: Charged portions of the probe can bind to oppositely charged surfaces on proteins or other biomolecules.[5][8]
The experimental workflow itself presents multiple opportunities for NSB to occur. Optimizing each step is key to achieving clean, specific labeling.
Diagram: Experimental Workflow and NSB Intervention Points
This diagram illustrates the key stages of a typical CFA probe experiment and highlights where strategic interventions can be made to minimize non-specific binding.
Caption: Key intervention points in a CFA probe workflow to reduce NSB.
Troubleshooting Guide: A Symptom-Based Approach
This section provides direct answers to common problems encountered during experiments with CFA probes.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire gel or image | 1. Probe concentration is too high.[7][11]2. Insufficient blocking.[12]3. Inadequate washing.[12] | 1. Titrate the probe concentration. Start with a lower concentration and systematically increase it to find the optimal balance between signal and background.[11]2. Optimize the blocking buffer. Test different blocking agents and concentrations.[13][14]3. Increase the number and duration of wash steps. [15] |
| Speckled or punctate background | 1. Probe aggregation.2. Particulates in buffers.[16] | 1. Centrifuge the probe stock solution before dilution to pellet any aggregates.2. Filter all buffers (blocking, wash) through a 0.22 µm filter before use.[16][17] |
| Non-specific bands on a gel | 1. Off-target covalent labeling.2. Hydrophobic or electrostatic interactions with off-target proteins.[5] | 1. Add a mild detergent (e.g., Tween-20, Triton X-100) to the wash buffer to disrupt non-specific interactions.[8][18]2. Increase the salt concentration (e.g., 150-500 mM NaCl) in buffers to reduce electrostatic interactions.[5][8]3. Include a pre-clearing step with beads if working with complex lysates. |
| Signal is weak, but background is still high | 1. Suboptimal signal-to-noise ratio.[19]2. Using a blocker that masks the target epitope.[20] | 1. Switch to a different blocking agent. For example, if using BSA, try casein or a commercial blocking solution.[13][14][20]2. Optimize detergent concentration in wash buffers. A low level of a harsh detergent like SDS (0.01-0.02%) can sometimes reduce background on PVDF membranes, but it may also strip the specific signal.[13][16] Use with caution and optimize carefully. |
Detailed Experimental Protocols
Protocol 1: Optimizing Probe Concentration via Titration
The rationale for this protocol is to find the lowest probe concentration that provides a robust specific signal without introducing high background.[7][21]
-
Prepare a dilution series of your CFA probe in the appropriate solvent (e.g., DMSO). A good starting range is often 0.1 µM to 10 µM. Prepare at least 5 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Aliquot your biological sample (e.g., cell lysate) into separate tubes, one for each probe concentration and a no-probe control.
-
Add the diluted probe to each respective tube and incubate under your standard conditions (e.g., 30 minutes at 37°C).
-
Stop the reaction and process all samples identically for your downstream analysis (e.g., SDS-PAGE).
-
Analyze the results. Compare the intensity of the specific band of interest to the overall background in each lane. The optimal concentration is the one that maximizes this signal-to-noise ratio.
Protocol 2: Systematic Optimization of Blocking and Wash Buffers
This protocol is designed to systematically identify the buffer components that most effectively reduce NSB for your specific probe and sample combination.
Part A: Blocking Buffer Optimization
-
Prepare several blocking buffers with different agents. Common choices include:
-
Block identical samples (e.g., membranes for Western blotting) with each buffer for 1 hour at room temperature.
-
Proceed with your standard labeling protocol , keeping all other variables constant.
-
Compare the background levels to identify the most effective blocking agent.
Part B: Wash Buffer Optimization
-
Prepare a set of wash buffers based on your standard buffer (e.g., PBST: PBS + 0.1% Tween-20).[16]
-
Create variations by adding components known to reduce different types of NSB:
-
After probe incubation , wash replicate samples with each of the different wash buffers. Perform at least 3 washes for 5-10 minutes each.[24]
-
Analyze the results to determine which buffer composition most effectively removes background signal while retaining the specific signal.
Diagram: Conceptual View of Specific vs. Non-Specific Binding
This diagram illustrates the desired specific covalent labeling versus the undesired non-specific interactions that contribute to background noise.
Caption: Specific covalent binding vs. non-specific interactions.
References
-
Cui, Y. (2020). Optimization of blocking conditions for fluorescent Western blot. Analytical Biochemistry, 593, 113598. [Link]
-
Synbio Technologies. qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Nicoya Lifesciences. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Cui, Y. (2020). Optimization of blocking conditions for fluorescent Western blot. ResearchGate. [Link]
-
Creative Biostructure. Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
CUSABIO. Detergents for Cell Lysis and Protein Extraction in Biological Research. [Link]
-
Advansta Inc. (2014, December 24). Optimize Your Fluorescent Western Blocking and Washing Steps. [Link]
-
Bio-Rad. (2017, February 15). Fluorescent Western Blotting: Helpful Tips for Optimizing Your Protocol. [Link]
-
Chen, E. I., et al. (2008). Removal of detergents from protein digests for mass spectrometry analysis. PMC - NIH. [Link]
-
G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction. [Link]
-
ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. [Link]
-
Saro, D., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. [Link]
-
Bentzen, E. L., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry. [Link]
-
Shindo, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. PubMed. [Link]
-
ResearchGate. (2015, January 24). Increase NMR signal-to-noise per unit mass/concentration?[Link]
-
Uddin, M. J., et al. (2021). Optimization of (a) wash buffer volume and binding times for (b) the... ResearchGate. [Link]
-
Ang, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC - PubMed Central. [Link]
-
ResearchGate. Three strategies to design activity-based probes and general workflow...[Link]
-
Am Ende, C. W., et al. (2017). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. PMC - NIH. [Link]
-
ResearchGate. α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its...[Link]
-
University of California, Riverside. Signal-to-Noise versus Concentration. [Link]
-
Royal Society of Chemistry. (2021). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
bioRxiv. (2024, November 8). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?[Link]
-
Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. [Link]
-
University of Alberta. (2004). NMR News 2004-04. [Link]
-
MDPI. (2023). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. [Link]
Sources
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications_Synbio Technologies [synbio-tech.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 17. oni.bio [oni.bio]
- 18. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 19. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 20. bioradiations.com [bioradiations.com]
- 21. 2004-04 [nmr.chem.ualberta.ca]
- 22. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Confirming Covalent Bond Formation with Chlorofluoroacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the confirmation of covalent bond formation with chlorofluoroacetamide (CFA) probes. As a uniquely reactive electrophile, CFA requires precise analytical methods to validate target engagement and characterize the resulting adduct. This resource is designed to help you navigate the common challenges encountered during these critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of chlorofluoroacetamide with protein residues?
The primary mechanism of covalent bond formation between chlorofluoroacetamide and a protein is a nucleophilic substitution reaction (SN2). The thiol group of a cysteine residue, being a potent nucleophile under physiological conditions, attacks the carbon atom bearing the chlorine and fluorine atoms. This results in the displacement of the chloride ion and the formation of a stable thioether bond.[1][2] While cysteine is the most common target, other nucleophilic residues like lysine or histidine can also react, though typically requiring higher reactivity or specific microenvironments.
The α-chlorofluoroacetamide (CFA) warhead is designed to have weak intrinsic reactivity to enhance target specificity.[1][3] Its reactivity is significantly increased when non-covalent interactions bring it into close proximity with a nucleophilic residue in the target's binding pocket, a key principle in targeted covalent inhibitor design.[3]
Q2: Which analytical techniques are considered the gold standard for confirming covalent modification?
A multi-pronged approach is essential for definitively confirming covalent bond formation. The primary techniques include:
-
Mass Spectrometry (MS): This is the most widely used technique. Intact protein MS confirms if the modification has occurred and determines the stoichiometry (how many molecules of the compound are bound to the protein).[4][5] Peptide mapping by LC-MS/MS follows this to pinpoint the exact amino acid residue that has been modified.[6]
-
X-ray Crystallography: This technique provides the highest level of detail, offering a three-dimensional structure of the protein-inhibitor complex. It can visualize the covalent bond, the precise location of the modification, and the accompanying conformational changes in the protein.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm covalent bond formation by detecting changes in the chemical environment of both the protein and the ligand upon adduct formation.[7][10][11] It is particularly powerful for studying the dynamics and non-covalent interactions that contribute to the binding event.[10]
Q3: How do I choose the right analytical technique for my experiment?
The choice of technique depends on the specific question you are asking, the available resources, and the stage of your research.
| Technique | Primary Information Provided | Best For | Limitations |
| Intact Protein MS | Covalent binding confirmation, stoichiometry (1:1, 1:2, etc.), reaction kinetics.[4][12][13] | High-throughput screening, initial hit validation, rapid confirmation of labeling.[14] | Does not identify the modification site, can be challenging for very large (>50 kDa) or heterogeneous proteins.[7] |
| Peptide Mapping (LC-MS/MS) | Precise identification of the modified amino acid residue(s).[6][15] | Hit validation, SAR studies, off-target analysis. | More time-consuming sample preparation, can miss modifications if sequence coverage is incomplete.[6] |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, visualization of the covalent bond.[7][8][16] | Definitive structural confirmation, understanding binding interactions to guide drug design. | Requires high-quality protein crystals, which can be difficult to obtain; the crystal structure may not fully represent the solution state.[7] |
| NMR Spectroscopy | Confirmation of covalent bond, analysis of non-covalent interactions, protein dynamics upon binding.[10][17] | Detailed mechanistic studies, confirming binding pose in solution, detecting weak or transient interactions.[11] | Requires larger amounts of isotopically labeled protein, can be complex for large proteins.[10] |
Experimental Workflow & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Workflow for Covalent Adduct Characterization
The following diagram outlines a typical workflow for confirming and characterizing a covalent adduct with a chlorofluoroacetamide probe.
Caption: A logical workflow for the confirmation and detailed characterization of covalent adducts.
Issue 1: Intact Mass Spectrometry Shows No/Low Labeling Efficiency
Question: I've incubated my protein with the chlorofluoroacetamide compound, but the deconvoluted mass spectrum shows only the unmodified protein mass or a very small peak for the adduct. What went wrong?
This is a common issue that often points to suboptimal reaction conditions or sample handling.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| Suboptimal Reaction pH | The nucleophilicity of the cysteine thiol is pH-dependent. The thiol group (R-SH) must be deprotonated to the thiolate anion (R-S⁻) to act as an effective nucleophile. This is governed by its pKa, which is typically ~8.5 but can vary based on the local protein microenvironment. | Ensure the reaction buffer pH is between 7.5 and 8.5 to favor the formation of the more reactive thiolate.[18] Avoid buffers with primary amines like Tris if your compound could have off-target reactivity. Phosphate or HEPES buffers are generally safe choices. |
| Reaction Time/Temperature is Insufficient | Covalent bond formation is a time-dependent process.[12] While highly reactive electrophiles can label quickly, CFA is designed for lower intrinsic reactivity to improve specificity.[3] Low temperatures will slow the reaction rate. | Create a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, overnight) to find the optimal incubation time.[18] If the protein is stable, consider increasing the temperature from 4°C to room temperature (~22°C) or 37°C to accelerate the reaction.[18] |
| Compound Instability or Precipitation | Covalent inhibitors are often hydrophobic and can precipitate from aqueous buffers, especially at high concentrations. The compound may also be unstable and degrade over time. | Check the solubility of your compound. Reduce the percentage of organic solvent (like DMSO) to the lowest effective concentration (typically <5%). If precipitation is observed, lower the compound concentration and increase the incubation time. |
| Presence of Reducing Agents | Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are strong nucleophiles themselves and will compete with the protein's cysteine residues, effectively quenching the reaction with your CFA probe. | Ensure that all reducing agents have been removed from the protein preparation via dialysis, desalting columns, or buffer exchange prior to starting the labeling reaction. |
Issue 2: My Mass Spectrum is Complex and Difficult to Interpret
Question: My intact mass spec data shows multiple adduct peaks, broad peaks, or unexpected mass shifts. How can I interpret this?
Complex spectra can arise from protein characteristics, reaction artifacts, or instrument settings.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| Multiple Covalent Modifications | The protein may have multiple reactive cysteines or other nucleophilic residues that are accessible to the CFA probe, leading to species with +1, +2, +3, etc., adducts. | This is valuable data. It indicates a lack of specificity. Use peptide mapping LC-MS/MS to identify all modification sites. This information is crucial for structure-activity relationship (SAR) studies to design more specific inhibitors. |
| Protein Heterogeneity | The starting protein material may not be homogenous. It could have existing post-translational modifications (PTMs) like glycosylation or phosphorylation, leading to a complex baseline spectrum that is further complicated by labeling. | Always run a control sample of the protein incubated with vehicle (e.g., DMSO) under the exact same conditions.[4] This allows you to subtract the baseline heterogeneity and confidently assign mass shifts corresponding to your compound. High-resolution mass spectrometry is critical to resolve these different species.[4] |
| In-source Fragmentation or Dimerization | During the electrospray ionization (ESI) process, harsh settings (e.g., high cone/skimmer voltage) can cause the protein-ligand complex to fragment or form non-covalent dimers, leading to confusing spectra. | Optimize the MS instrument settings for intact protein analysis. Use a lower cone/skimmer voltage to ensure "soft" ionization that preserves the intact complex. Ensure the protein concentration is appropriate to avoid aggregation. |
| Unexpected Reaction (e.g., Hydrolysis) | The CFA adduct, particularly if exposed to the solvent, can be susceptible to hydrolysis, which may lead to different reaction products with distinct masses.[3] | This is a known property of the CFA warhead and can be an advantage for reducing off-target effects.[3] If you suspect this, LC-MS/MS is required to characterize the resulting modification on the peptide. |
Issue 3: Peptide Mapping Fails to Identify the Modification Site
Question: I confirmed adduct formation with intact MS, but my peptide mapping experiment either didn't find the modified peptide or the MS/MS spectrum is of poor quality. What should I do?
This indicates a problem with the "bottom-up" proteomics workflow, from digestion to data analysis.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| Incomplete Proteolytic Digestion | The covalent modification can sometimes be near a trypsin cleavage site (Lys or Arg). The bulky adduct may sterically hinder the enzyme, preventing cleavage and resulting in a very large, difficult-to-detect peptide. | Try using a different protease, such as chymotrypsin or Glu-C, in addition to or instead of trypsin.[19] This will generate a different set of peptides and increase the likelihood of identifying the modification on a peptide of detectable size. |
| Poor Ionization of Modified Peptide | The addition of the covalent compound alters the physicochemical properties of the peptide. It may become more hydrophobic or suppress ionization, causing it to be missed during MS analysis. | Optimize the LC gradient to ensure the modified peptide is retained and elutes properly. Experiment with different mobile phases. Ensure the mass spectrometer is not excluding the predicted m/z of the modified peptide during data-dependent acquisition (DDA). |
| Incorrect Data Analysis Parameters | The software used to analyze the MS/MS data must be told to look for the specific mass modification. If this "variable modification" is not correctly specified, the software will never identify the adducted peptide. | In your search software (e.g., Mascot, Sequest, MaxQuant), ensure you have added a variable modification on Cysteine (or other potential residues) corresponding to the mass of your CFA probe minus the leaving group (Cl). For CFA, this is the addition of a fluoroacetamide group. |
| Low Stoichiometry of Modification | If the modification is sub-stoichiometric (i.e., only a small fraction of the protein is labeled), the signal from the modified peptide may be masked by the much larger signal from the unmodified peptide. | High-resolution mass spectrometry is crucial for detecting low-abundance species.[15] Consider using targeted MS methods like Parallel Reaction Monitoring (PRM) if you have a hypothesis about which peptide is modified, as this offers much higher sensitivity.[14] |
Key Experimental Protocols
Protocol 1: Intact Protein Analysis by LC-MS
This protocol is designed to rapidly confirm covalent modification and determine binding stoichiometry.
-
Reaction Setup:
-
Prepare the target protein at a concentration of 1-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Add the chlorofluoroacetamide compound from a DMSO stock to a final concentration of 10-50 µM (ensure final DMSO is <5%).
-
Prepare a control reaction with an equivalent amount of DMSO.
-
Incubate at the desired temperature (e.g., room temperature) for 1-4 hours.
-
-
Sample Quenching & Cleanup:
-
Stop the reaction by adding 0.1% formic acid.
-
(Optional but recommended) Desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the sample onto a reversed-phase LC column (e.g., C4 or C8) suitable for protein separation.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
The LC system should be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]
-
-
Data Analysis:
-
Acquire the data in positive ion mode across a mass range appropriate for your protein's expected charge state distribution (e.g., m/z 500-4000).
-
Use deconvolution software (e.g., Thermo BioPharma Finder, Agilent MassHunter) to convert the raw m/z spectrum into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the protein from the compound-treated sample to the DMSO control. The mass shift should correspond to the molecular weight of the CFA probe minus the mass of the chlorine atom.
-
Protocol 2: Peptide Mapping by LC-MS/MS
This protocol identifies the specific amino acid residue modified by the CFA probe.
-
Reaction & Denaturation:
-
Perform the labeling reaction as described above, but on a larger scale (e.g., 50-100 µg of protein).
-
Denature the protein by adding urea to a final concentration of 8 M.
-
-
Reduction and Alkylation (of non-modified cysteines):
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free (unmodified) cysteines by adding iodoacetamide (IAM) to 20 mM and incubating for 45 minutes in the dark. This "capping" step prevents disulfide scrambling and confirms that your modification happened at a specific site.
-
-
Digestion:
-
Dilute the sample at least 4-fold with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <2 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid and inject it onto a C18 reversed-phase column.
-
Separate the peptides using a long gradient (e.g., 60-90 minutes).
-
Analyze the eluting peptides on a high-resolution tandem mass spectrometer operating in Data-Dependent Acquisition (DDA) mode. The instrument will acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw data against the protein's sequence using a database search engine.
-
Crucially, specify a variable modification on cysteine (and potentially other nucleophilic residues) corresponding to the mass of the bound fluoroacetamide group.
-
The software will identify the peptide containing the modification and the MS/MS spectrum will provide fragment ions that confirm the specific site of attachment.[20]
-
References
-
Bar-Peled, L., et al. (2017). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology. Available at: [Link]
-
Cohen, D. R., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]
-
Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. Available at: [Link]
-
Ke, L., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Semantic Scholar. Available at: [Link]
-
News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]
-
ResearchGate. (n.d.). (a) The mechanism of the reaction of CFA with cysteine. ResearchGate. Available at: [Link]
-
DSDP Analytics. (n.d.). Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS). DSDP Analytics. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens. National Institutes of Health. Available at: [Link]
-
ZoBio. (n.d.). Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. ZoBio. Available at: [Link]
-
ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent... ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
Semantic Scholar. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Semantic Scholar. Available at: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Investigating protein-ligand interactions by solution NMR spectroscopy. ResearchGate. Available at: [Link]
-
PubMed. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. Available at: [Link]
-
Quora. (n.d.). What is the evidence for the formation of a covalent bond using IR spectroscopy? Quora. Available at: [Link]
-
YouTube. (2025). How Do You Identify A Purely Covalent Bond? YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Is it possible/feasible to test for the formation of a covalent bond with MD? ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
-
YouTube. (2020). 4 EASY Steps - What is a Covalent Bond? How do Atoms MAKE Covalent Bonds. YouTube. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Available at: [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
YouTube. (2023). What is X-Ray Crystallography? YouTube. Available at: [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio - Drug Discovery Technology [zobio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of Chlorofluoroacetamide-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorofluoroacetamide-based drugs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common in vivo stability challenges associated with this promising class of compounds. Our goal is to equip you with the knowledge to diagnose and overcome these hurdles, thereby accelerating your drug development pipeline.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your in vivo experiments in a direct question-and-answer format.
Issue 1: Rapid In Vivo Clearance and Low Bioavailability
Question: My chlorofluoroacetamide-based drug candidate shows excellent in vitro potency but has very low exposure in animal models. What are the likely causes and how can I address this?
Answer: Rapid in vivo clearance of chlorofluoroacetamide-based compounds is a common challenge, often stemming from metabolic instability. The primary culprits are enzymatic hydrolysis of the amide bond and defluorination.[1][2][3]
Troubleshooting Steps & Rationale:
-
Metabolic Stability Assessment: The first step is to pinpoint the site of metabolic liability.
-
In Vitro Incubations: Incubate your compound with liver microsomes, S9 fractions, and hepatocytes from relevant species (e.g., mouse, rat, human) to identify the primary metabolic pathways.[1] Analyze the resulting metabolites using LC-MS/MS to identify cleavage products.
-
Rationale: This will help determine if the instability is due to Phase I (e.g., hydrolysis, oxidation) or Phase II (e.g., glucuronidation) metabolism.[4]
-
-
Structural Modification: Once the metabolic "hotspot" is identified, medicinal chemistry strategies can be employed.
-
Steric Hindrance: Introduce bulky groups near the amide bond to sterically hinder access by amidase enzymes.[5]
-
Bioisosteric Replacement: Replace the labile amide bond with a more stable bioisostere, if pharmacologically permissible.
-
Fluorine Substitution: Strategic placement of additional fluorine atoms can sometimes block sites of oxidative metabolism.
-
Rationale: These modifications aim to reduce the rate of metabolic degradation without compromising the drug's primary pharmacological activity.[6]
-
-
Prodrug Approach: Temporarily mask the reactive amide group.
Issue 2: Off-Target Toxicity and Adverse Effects
Question: I'm observing unexpected toxicity in my animal studies that doesn't seem to be related to the drug's primary mechanism of action. Could this be related to its in vivo instability?
Answer: Yes, off-target toxicity is a significant concern with chlorofluoroacetamide compounds and is often linked to their metabolic breakdown. The liberation of reactive metabolites can lead to cellular damage.
Troubleshooting Steps & Rationale:
-
Metabolite Identification and Profiling: A thorough investigation of the metabolic profile is crucial.
-
In Vivo Metabolite Analysis: Analyze plasma, urine, and tissue homogenates from dosed animals to identify and quantify all major metabolites.[9][10] High-resolution mass spectrometry is essential for this.
-
Rationale: This will reveal if toxic metabolites, such as fluoroacetate, are being formed.[1][2] Fluoroacetate is a known metabolic poison that disrupts the citric acid cycle.[3][11]
-
-
Reactive Metabolite Trapping: Use trapping agents in your in vitro metabolic assays.
-
Glutathione (GSH) Trapping: The formation of GSH adducts is a strong indicator of reactive electrophilic metabolite generation.
-
Rationale: Identifying reactive metabolites early can help in redesigning the molecule to avoid their formation.
-
-
Covalent Binding Studies: The chlorofluoroacetamide moiety itself can act as a covalent warhead.[12][13][14]
Issue 3: Formulation Instability and Poor Solubility
Question: My compound is difficult to formulate for in vivo studies due to poor solubility and it often precipitates out of solution. How can I improve my formulation?
Answer: Formulation challenges are common for many small molecule drugs and can significantly impact in vivo stability and bioavailability.[15]
Troubleshooting Steps & Rationale:
-
Solubility Enhancement Techniques:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants can increase the solubility of hydrophobic compounds.[16]
-
Rationale: Improving solubility is the first step to achieving a stable and effective formulation.[17]
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[15][18][19]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can improve the dissolution rate and prevent crystallization.[16][18]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale can dramatically increase the surface area for dissolution.[17][20]
-
Rationale: These advanced formulations can protect the drug from degradation in the gastrointestinal tract and improve its absorption profile.[15][20]
-
Methodologies and Experimental Protocols
This section provides detailed protocols for key experiments to assess and improve the in vivo stability of your chlorofluoroacetamide-based drugs.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of a chlorofluoroacetamide-based drug in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the final incubation mixture containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Analyze the remaining parent drug concentration at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent drug versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Prodrug Stability and Conversion Assay
Objective: To evaluate the stability of a prodrug in plasma and its conversion to the active parent drug.
Materials:
-
Prodrug and parent drug analytical standards
-
Freshly collected plasma (human, rat, or mouse) with anticoagulant (e.g., heparin)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma on ice. Spike the prodrug into the plasma to a final concentration of 10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and quench with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Use a validated LC-MS/MS method to simultaneously quantify the concentrations of the prodrug and the parent drug at each time point.
-
Data Analysis: Plot the concentrations of the prodrug and the parent drug over time. Calculate the half-life of the prodrug in plasma and the rate of appearance of the parent drug.
Key Concepts and Workflows
Visualizing the complex processes involved in drug metabolism and stability can aid in understanding and troubleshooting.
Metabolic Pathways of Chlorofluoroacetamide
The following diagram illustrates the primary metabolic liabilities of a generic chlorofluoroacetamide-based drug.
Caption: Primary metabolic pathways for chlorofluoroacetamide drugs.
Workflow for Improving In Vivo Stability
This workflow outlines a systematic approach to identifying and addressing in vivo stability issues.
Caption: Systematic workflow for enhancing in vivo drug stability.
Quantitative Data Summary
The following table summarizes typical data that would be generated during the troubleshooting process.
| Parameter | Unmodified Drug | Structurally Modified Drug | Prodrug Formulation |
| In Vitro t½ (min, human liver microsomes) | 5 | 45 | > 120 (for prodrug) |
| Intrinsic Clearance (µL/min/mg) | 138.6 | 15.4 | < 5.8 |
| In Vivo Bioavailability (%) | < 2 | 25 | 40 |
| Plasma t½ (h, rat) | 0.2 | 1.5 | 2.8 (for parent drug) |
This guide provides a comprehensive framework for addressing the in vivo stability challenges of chlorofluoroacetamide-based drugs. By systematically investigating metabolic pathways, employing rational drug design, and optimizing formulations, researchers can significantly improve the pharmacokinetic properties and overall viability of their drug candidates.
References
- BenchChem. (2025). Technical Support Center: Strategies to Enhance In Vivo Bioavailability.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
-
da Silva, A. D., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
- Creative Diagnostics. (n.d.).
-
Tecle, B., & Casida, J. E. (1989). Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. Chemical Research in Toxicology. [Link]
-
Yin, Q., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules. [Link]
- Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
- Acme Formulation. (n.d.). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability.
-
Mahajan, A., et al. (2014). Prodrugs of Amides, Imides and Other NH-acidic Compounds. ResearchGate. [Link]
-
Asakawa, N., et al. (1995). Metabolic pathways of flutamide. ResearchGate. [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. ResearchGate. [Link]
-
Li, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]
- UPM Pharmaceuticals. (n.d.).
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. [Link]
-
Nielsen, C. W., et al. (2021). Prodrugs and their activation mechanisms for brain drug delivery. Chemical Society Reviews. [Link]
-
Wikipedia. (n.d.). Fluoroacetamide. [Link]
-
Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. [Link]
-
Wang, L., et al. (2016). Systematic and comprehensive strategy for metabolite profiling in bioanalysis using software-assisted HPLC-Q-TOF: magnoflorine as an example. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Konno, S., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. [Link]
- Pharmaguideline. (2025).
-
Yoshino, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). [Link]
-
Key, B. D., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gebre, M. G., & Taddesse, B. Z. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. [Link]
- Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology.
-
Lobb, D., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling. [Link]
-
Konno, S., et al. (2021). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Gebre, M. G., & Taddesse, B. Z. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. [Link]
Sources
- 1. Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Systematic and comprehensive strategy for metabolite profiling in bioanalysis using software-assisted HPLC-Q-TOF: magnoflorine as an example | Semantic Scholar [semanticscholar.org]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 11. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. upm-inc.com [upm-inc.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Navigating Purification Challenges for Chlorofluoroacetamide Reaction Mixtures
Welcome to the technical support center dedicated to addressing the purification challenges associated with chlorofluoroacetamide reaction mixtures. As researchers, scientists, and drug development professionals, you are aware that while chlorofluoroacetamides are valuable synthons, their purification can be a significant bottleneck. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to streamline your purification workflows. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles governing your experimental choices.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
Here, we address common issues encountered during the purification of chlorofluoroacetamide reaction mixtures.
Q1: What are the most common impurities I should expect in my chlorofluoroacetamide reaction mixture?
A1: The impurity profile of your reaction will largely depend on your synthetic route. However, some common culprits include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amines, carboxylic acids, or acylating agents.
-
Over-halogenated or Under-halogenated Species: The synthesis of chlorofluoroacetamides can sometimes yield di-chlorinated or non-chlorinated acetamide analogs.
-
Hydrolysis Products: Chlorofluoroacetamides can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of the corresponding carboxylic acid and amine.[1]
-
Solvent Adducts: High-boiling point solvents like DMF or DMSO can be challenging to remove completely and may form adducts with your product.
-
Reagent-Derived Impurities: Coupling agents or bases used in the reaction can generate byproducts that co-elute with your product.
Q2: My chlorofluoroacetamide seems to be degrading on my silica gel column. What is happening and how can I prevent it?
A2: This is a frequent issue. The acidic nature of standard silica gel can catalyze the hydrolysis of the amide bond or promote other degradation pathways, especially for sensitive chlorofluoroacetamides.[2]
-
Causality: The lone pair of electrons on the amide nitrogen can interact with the acidic silanol groups on the silica surface, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by residual water in the mobile phase.
-
Solution:
-
Neutralized Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. You can either purchase pre-treated silica or prepare it by flushing the column with a solvent mixture containing a small percentage of triethylamine before loading your sample.[2]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or bonded phases such as C18 for reversed-phase chromatography.
-
Rapid Purification: Minimize the residence time of your compound on the column by using a faster flow rate and a steeper solvent gradient.
-
Q3: I'm struggling to separate my desired chlorofluoroacetamide from a very closely related impurity. What advanced chromatographic techniques can I employ?
A3: When dealing with closely related impurities, such as halogen isomers or dehalogenated analogs, standard chromatography may not provide sufficient resolution.[3]
-
Expert Insight: The key is to exploit subtle differences in the physicochemical properties of the compounds.
-
Recommended Techniques:
-
Pentafluorophenyl (PFP) Columns: These columns offer unique selectivity for halogenated compounds due to dipole-dipole, pi-pi, and ion-exchange interactions.[3]
-
Supercritical Fluid Chromatography (SFC): SFC can provide excellent resolution for chiral and achiral separations of halogenated compounds, often with the advantage of faster run times and reduced solvent consumption.[4]
-
Preparative HPLC: For high-purity requirements, preparative HPLC with a high-resolution column is often the most effective solution. Method development on an analytical scale is crucial before scaling up.[3]
-
Part 2: Troubleshooting Guides - From Problem to Protocol
This section provides structured troubleshooting guides for common purification techniques.
Guide 1: Flash Chromatography Troubleshooting
Problem: Poor separation or product degradation during silica gel flash chromatography.
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | 1. Compound interacting too strongly with acidic silica. 2. Sample overload. | 1. Add a small amount of triethylamine (0.1-1%) to your mobile phase. 2. Reduce the amount of sample loaded onto the column. |
| Product Degradation | Acid-catalyzed hydrolysis on silica. | 1. Use deactivated/neutral silica gel. 2. Switch to a different stationary phase (e.g., alumina, C18). |
| Co-elution of Impurities | Insufficient resolution with the chosen solvent system. | 1. Perform a thorough TLC solvent screen to optimize selectivity. 2. Consider using a different stationary phase with alternative selectivity. |
| Irreproducible Results | Inconsistent column packing or variable activity of silica. | 1. Use pre-packed columns for better consistency. 2. Ensure your silica is properly stored to prevent moisture absorption. |
Guide 2: Crystallization Troubleshooting
Problem: Difficulty in obtaining pure crystals of the chlorofluoroacetamide.
| Symptom | Potential Cause | Troubleshooting Action |
| Oiling Out | The compound is coming out of solution as a liquid phase instead of a solid. | 1. Lower the starting concentration of your solution. 2. Cool the solution more slowly. 3. Try a different solvent system. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | 1. Concentrate the solution further. 2. Try adding an anti-solvent. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal if available.[5] |
| Impure Crystals | Impurities are co-crystallizing or being trapped in the crystal lattice. | 1. Re-dissolve the crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. 2. Consider a pre-purification step (e.g., flash chromatography) to remove major impurities before crystallization. |
| Amorphous Solid Forms | The compound is solidifying without a crystalline structure. | 1. Experiment with a wider range of solvents and solvent mixtures. 2. Control the rate of solvent evaporation or cooling.[6][7] |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for key purification workflows.
Protocol 1: Purification of a Chlorofluoroacetamide using Flash Chromatography with a Neutralized System
Objective: To purify a moderately polar chlorofluoroacetamide while minimizing on-column degradation.
Methodology:
-
Slurry Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column.
-
Flush the column with your starting mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine.
-
-
Loading and Elution:
-
Carefully load the prepared slurry onto the top of the column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Chlorofluoroacetamide using a Solvent/Anti-Solvent System
Objective: To obtain a highly pure crystalline solid of the target chlorofluoroacetamide.
Methodology:
-
Solvent Selection:
-
Identify a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., isopropanol, acetonitrile, or ethyl acetate).[2]
-
Identify an "anti-solvent" in which your compound is poorly soluble but is miscible with the first solvent (e.g., hexane, heptane, or water).
-
-
Dissolution:
-
Place the crude chlorofluoroacetamide in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to completely dissolve the solid.
-
-
Addition of Anti-Solvent:
-
While the solution is still warm, slowly add the anti-solvent dropwise until you observe persistent turbidity.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, you can place the flask in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvents.
-
Part 4: Visualizing Workflows
Diagram 1: General Purification Workflow for Chlorofluoroacetamide Reaction Mixtures
Caption: A decision-making workflow for the purification of chlorofluoroacetamides.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A logical approach to troubleshooting common column chromatography issues.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Huang, P., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved from [Link]
-
Lupachev, E., et al. (2021). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. Retrieved from [Link]
-
O'Neil, C. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]
-
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Retrieved from [Link]
-
University of Fribourg Chemistry Department. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
Zha, J., et al. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
The Alchemist's Choice: A Comparative Guide to Chlorofluoroacetamide vs. Other Haloacetamides in Covalent Inhibition
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful class of therapeutics, offering profound potency and prolonged duration of action.[1] The elegance of a TCI lies in its dual nature: a high-affinity scaffold that guides the molecule to its protein target, and a reactive electrophilic "warhead" that forms a permanent covalent bond with a key nucleophilic amino acid, most commonly cysteine.[2] The choice of this warhead is a critical decision, a balancing act between reactivity and selectivity that can define a drug's success or failure.
For decades, the haloacetamides—particularly iodoacetamide (IAA) and bromoacetamide (BAA)—have been the workhorses of chemical biology, used to alkylate cysteines for proteomic studies and as foundational warheads in inhibitor design.[3] However, their high reactivity, while effective, often comes at the cost of promiscuous off-target labeling, raising concerns about toxicity.[4] This has spurred the development of more finely tuned electrophiles. Among the most promising is α-chlorofluoroacetamide (CFA), a novel warhead engineered for greater selectivity.[5]
This guide provides an in-depth, objective comparison of chlorofluoroacetamide against its traditional haloacetamide counterparts. We will dissect the causality behind their differing performance, provide supporting experimental data and protocols, and offer insights to guide your selection of the optimal covalent warhead for your research.
The Haloacetamide Family: A Reactivity Spectrum
Haloacetamides function as irreversible covalent modifiers by reacting with the nucleophilic thiol side chain of cysteine via a direct displacement (SN2) mechanism.[5][6] The reactivity of the warhead is governed by the nature of the halogen, which acts as a leaving group upon nucleophilic attack by the cysteine thiolate.
The established reactivity hierarchy is directly related to the leaving group's ability, which correlates with the strength of the carbon-halogen bond:
Iodoacetamide (IAA) > Bromoacetamide (BAA) > Chloroacetamide (CAA)
Iodide is an excellent leaving group, making IAA an extremely potent and rapid alkylating agent.[4] While this ensures efficient labeling, it also makes IAA highly promiscuous, leading to significant off-target reactions with other nucleophilic residues (e.g., methionine, histidine, lysine) and a high rate of reaction with the abundant cellular antioxidant glutathione (GSH).[4][7] Chloroacetamide, with a much stronger C-Cl bond, is considerably less reactive, which can reduce off-target effects but may require higher concentrations or longer incubation times to achieve target engagement.[2]
Chlorofluoroacetamide (CFA): Engineering Selectivity
Chlorofluoroacetamide introduces a key innovation: the addition of a fluorine atom at the α-carbon. This seemingly small change has profound implications for the warhead's reactivity and selectivity.
Key Properties of CFA:
-
Tuned Reactivity: CFA is characterized by a "weak intrinsic reactivity."[5][6] The electron-withdrawing fluorine atom subtly modulates the electrophilicity of the α-carbon, making the C-Cl bond less susceptible to nucleophilic attack compared to standard chloroacetamide. This attenuated reactivity is central to its improved selectivity profile. An inhibitor must first achieve high-affinity non-covalent binding, which correctly orients the weakly reactive CFA warhead next to the target cysteine for the covalent reaction to proceed efficiently. Promiscuous, off-target cysteines are less likely to be modified.
-
Environment-Dependent Stability: A unique and advantageous feature of the CFA-cysteine adduct is its susceptibility to hydrolysis under neutral aqueous conditions.[8] This means that if an off-target reaction does occur in a solvent-exposed environment, the adduct can hydrolyze, releasing the unmodified cysteine and potentially mitigating toxicity. However, when the adduct is formed within the sterically shielded, solvent-sequestered environment of a protein's ATP-binding pocket, it remains stable.[8] This creates a fascinating "catch-and-release" mechanism for off-targets while ensuring permanent modification of the intended target.
dot
Caption: SN2 mechanism of cysteine alkylation by a haloacetamide warhead.
Head-to-Head Performance Comparison
The choice of a warhead should be driven by a clear understanding of the trade-offs between reactivity, selectivity, and potential artifacts. While a single, universally agreed-upon dataset is elusive, a consistent picture emerges from multiple studies.
Data Presentation: Reactivity & Off-Target Effects
| Feature | Iodoacetamide (IAA) | Bromoacetamide (BAA) | Chloroacetamide (CAA) | Chlorofluoroacetamide (CFA) |
| Relative Reactivity | Very High[4] | High | Moderate | Low / Tunable[5][8] |
| GSH Half-Life | Very Short[4] | Short | Moderate | Long (by inference)[5] |
| Primary Target | Cysteine[3] | Cysteine | Cysteine | Cysteine[6] |
| Known Off-Target Residues | Met, His, Lys, Tyr, N-Terminus[7] | Similar to IAA, less pronounced | Met (significant oxidation)[2] | Minimal, adducts are hydrolytically labile[8] |
| Selectivity | Low | Low-to-Moderate | Moderate | High[8] |
| Key Advantage | Potent, rapid labeling | Effective alkylating agent | Reduced off-target alkylation vs. IAA | High selectivity, environment-dependent stability |
| Key Disadvantage | High promiscuity, off-target effects | Off-target reactivity | Can cause significant Met oxidation[2] | Requires good non-covalent affinity for reaction |
This table synthesizes findings from multiple sources. Direct comparative kinetic values are not available in a single study, but the reactivity trend is well-established.
Causality Explained:
-
IAA's Promiscuity: Iodoacetamide's extreme reactivity means it can alkylate any sufficiently nucleophilic residue it encounters, often without needing a strong, pre-orienting non-covalent interaction. It is approximately 21-fold more reactive than the average chloroacetamide.
-
CAA's Methionine Problem: While chloroacetamide is less reactive towards many nucleophiles compared to IAA, it has been shown to induce significant oxidation of methionine residues, a problematic artifact in proteomics and a potential source of toxicity.[2]
-
CFA's Selectivity: CFA's lower intrinsic reactivity places a greater demand on the non-covalent binding event. The inhibitor must first bind with high affinity (low Ki) to its target pocket, which then positions the CFA warhead for an efficient intramolecular reaction with the target cysteine. This two-step process filters out weak, transient interactions with off-target proteins, dramatically enhancing selectivity.[6][8]
Experimental Protocols & Methodologies
To empirically validate the choice of a covalent warhead, two key experiments are indispensable: a Glutathione (GSH) Reactivity Assay to measure intrinsic reactivity and a Chemoproteomic Selectivity Profile to assess on- and off-target engagement in a complex biological system.
Protocol: Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic reactivity of an electrophile by monitoring its rate of depletion in the presence of a vast excess of the physiological nucleophile, glutathione. A longer half-life (t1/2) indicates lower intrinsic reactivity and generally predicts better selectivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of reduced Glutathione (GSH) (e.g., 100 mM in PBS, pH 7.4).
-
Prepare the reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, add PBS buffer.
-
Add the test compound to a final concentration of 100 µM.
-
Initiate the reaction by adding GSH to a final concentration of 1 mM (a 10-fold excess).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This precipitates proteins and halts the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
LC-MS Analysis:
-
Analyze the supernatant from each time point by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the depletion of the parent mass of the test compound over time.
-
Simultaneously, monitor the appearance of the expected GSH-adduct mass (Parent Mass + 307.3 Da).
-
-
Data Analysis:
-
Calculate the percentage of the remaining test compound at each time point relative to T=0.
-
Plot the natural log (ln) of the percentage of remaining compound against time.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs .
-
Protocol: Chemoproteomic Selectivity Profiling (isoTOP-ABPP)
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful mass spectrometry-based technique to map the targets of a covalent inhibitor across the entire proteome, providing a global view of its selectivity.
dot
Caption: Workflow for isoTOP-ABPP to profile covalent inhibitor selectivity.
Step-by-Step Methodology:
-
Proteome Preparation & Treatment:
-
Prepare two identical samples of cell lysate or intact cells.
-
Treat one sample with the test covalent inhibitor at a desired concentration (e.g., 1 µM).
-
Treat the second (control) sample with an equivalent volume of vehicle (DMSO).
-
Incubate for a set time (e.g., 1 hour) at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probe to both samples to label all cysteines that were not blocked by the test inhibitor.
-
-
Click Chemistry & Isotopic Tagging:
-
Lyse the cells (if not already done).
-
To the control (DMSO) proteome, add a "heavy" isotopically labeled, TEV-cleavable biotin-azide tag via a copper-catalyzed click reaction.
-
To the inhibitor-treated proteome, add a "light" version of the same tag.
-
-
Enrichment and Digestion:
-
Combine the "heavy" and "light" labeled proteomes in a 1:1 ratio.
-
Use streptavidin beads to enrich for all biotin-tagged proteins.
-
Wash the beads extensively to remove non-tagged proteins.
-
Perform an on-bead digestion with trypsin to cleave the proteins into peptides, leaving the tagged cysteine-containing peptides attached to the beads.
-
Cleave the peptides from the beads using TEV protease.
-
-
LC-MS/MS Analysis & Interpretation:
-
Analyze the released peptides by LC-MS/MS.
-
For each identified cysteine-containing peptide, calculate the ratio of the "heavy" to "light" signal.
-
A ratio of ~1 indicates the inhibitor did not engage that cysteine.
-
A high ratio (>4) indicates the inhibitor effectively blocked the IA-alkyne probe from labeling that cysteine, identifying it as a target.
-
The primary, intended target should show a very high ratio, while high ratios for other proteins identify them as off-targets.
-
Conclusion & Future Outlook
The selection of a covalent warhead is a pivotal decision in the design of targeted covalent inhibitors. While highly reactive haloacetamides like IAA are effective tools for broad alkylation, their lack of specificity is a significant liability in drug development.
Chlorofluoroacetamide (CFA) represents a significant advancement, offering a less reactive, more tunable electrophile. Its genius lies in its requirement for high-affinity non-covalent binding prior to reaction and the unique hydrolytic instability of its off-target adducts. This combination results in a superior selectivity profile, minimizing the risk of off-target toxicity that has historically plagued covalent drugs. For the modern drug developer, CFA provides a more sophisticated tool to achieve the coveted balance of potency and safety.
The journey of covalent drug design continues to evolve. The principles learned from comparing CFA to its predecessors—emphasizing tunability and context-dependent reactivity—will undoubtedly guide the creation of the next generation of even more precise and effective covalent therapies.
References
-
Gehringer, M., & Laufer, S. A. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
-
Sato, M., Fuchida, H., Shindo, N., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Bar-Peled, L., et al. (2017). An activity-guided map of electrophile-cysteine interactions in primary human T cells. Cell. [Link]
-
Petri, L., Egyed, A., Bajusz, D., et al. (2020). An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. European Journal of Medicinal Chemistry. [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]
-
Lanning, B. R., et al. (2014). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Shindo, N., Fuchida, H., Sato, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Adusumalli, S., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ward, R. A., et al. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]
-
Boja, E. S., & Fales, H. M. (2001). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Analytical Chemistry. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide screening of covalent fragments. Nature. [Link]
-
Shindo, N., Fuchida, H., Sato, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Drose, S., et al. (2009). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Neurochemistry International. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Chlorofluoroacetamide (CFA) Covalent Inhibitors and Non-Covalent Inhibitors
For researchers, scientists, and drug development professionals, the choice of an inhibition modality is a critical decision that profoundly influences the trajectory of a therapeutic program. While non-covalent inhibitors have long been the mainstay of drug discovery, the strategic application of targeted covalent inhibitors (TCIs) is experiencing a renaissance, driven by the development of finely-tuned reactive groups.[1] This guide provides an in-depth comparison of the efficacy, mechanism, and experimental evaluation of a promising class of TCIs utilizing the chlorofluoroacetamide (CFA) warhead versus traditional non-covalent inhibitors.
The Fundamental Divide: Mechanisms of Inhibition
The efficacy of any inhibitor is rooted in its mechanism of action at the molecular level. The distinction between non-covalent and covalent inhibitors lies in the nature of the bond they form with their target protein.
Non-Covalent Inhibition: The Equilibrium-Driven Interaction
Non-covalent inhibitors associate and dissociate from their target protein through a network of reversible interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their mechanism is governed by the principles of equilibrium binding. Efficacy is therefore dependent on maintaining a sufficient concentration of the inhibitor at the target site to drive the equilibrium toward the bound state. This class of drugs represents the majority of small-molecule therapeutics on the market.[2][3]
Covalent Inhibition: A Two-Step Path to Irreversibility
Covalent inhibitors operate via a two-step mechanism.[4] First, the inhibitor reversibly binds to the target's active site, forming an initial non-covalent complex. This initial binding event positions a reactive electrophilic group, or "warhead," in close proximity to a nucleophilic amino acid residue on the target protein.[1] In the second step, a covalent bond is formed between the inhibitor and the protein, leading to prolonged, and often irreversible, inactivation.[1][4]
The Chlorofluoroacetamide (CFA) Warhead: A Refined Covalent Approach
The chlorofluoroacetamide (CFA) moiety is a novel, weakly reactive warhead designed for targeted covalent inhibition, typically reacting with the thiol group of cysteine residues.[5] Unlike highly reactive electrophiles such as Michael acceptors (e.g., acrylamides), the CFA group's reduced intrinsic reactivity is a key advantage.[6] It requires the sustained proximity afforded by the initial non-covalent binding step to effectively react with the target cysteine. This dependence on binding-site affinity significantly reduces the likelihood of indiscriminate, off-target reactions with other biological nucleophiles, thereby enhancing selectivity.[7][8] Computational studies suggest the alkylation of the target cysteine by a CFA-based inhibitor proceeds via a direct displacement mechanism.
Caption: Mechanisms of non-covalent vs. covalent inhibition.
Head-to-Head Efficacy Comparison
The choice between a CFA covalent and a non-covalent inhibitor modality involves a series of trade-offs in key pharmacological parameters.
| Parameter | Non-Covalent Inhibitors | Chlorofluoroacetamide (CFA) Covalent Inhibitors | Rationale & Supporting Insights |
| Potency | Dependent on binding affinity (Kd, Ki). | Often higher; not solely dependent on initial binding affinity but also on the rate of covalent bond formation (kinact).[9] | Covalent inhibitors can achieve full target occupancy at lower concentrations, enhancing biochemical efficiency.[9] The irreversible nature uncouples efficacy from equilibrium binding dynamics.[10] |
| Duration of Action | Dependent on the inhibitor's pharmacokinetic (PK) profile (e.g., half-life). | Prolonged; dependent on the target protein's turnover/resynthesis rate, not the inhibitor's PK.[1][11] | This allows for sustained therapeutic effects even after the drug is cleared from circulation, potentially enabling less frequent dosing.[1][9] |
| Selectivity | Achieved through optimized shape and chemical complementarity with the target's binding pocket. | Can be very high; leverages both binding pocket complementarity and the presence of a uniquely positioned nucleophile (e.g., Cys). | The weak reactivity of CFA requires precise positioning, minimizing off-target modifications compared to more aggressive warheads.[6] CFA-based inhibitors have shown higher target specificity than corresponding Michael acceptors in cellular models.[7] |
| Drug Resistance | Susceptible to mutations that alter binding pocket topology and disrupt key non-covalent interactions. | Less susceptible to mutations outside the targeted nucleophile. However, highly vulnerable to mutation of the target residue itself (e.g., Cys→Ser).[12][13] | Non-covalent inhibitors are being specifically developed to overcome resistance to covalent drugs caused by C481S mutations in Bruton's tyrosine kinase (BTK).[14] |
| Toxicity Risk | Generally lower risk of idiosyncratic toxicity from irreversible protein modification. | Historically a concern due to potential for off-target covalent modification and haptenization.[12][15] | The refined reactivity of CFA warheads mitigates this risk.[7] Furthermore, the CFA-thiol adduct can be susceptible to hydrolysis in solvent-exposed environments, potentially reversing off-target modifications while remaining stable in the target's binding pocket.[7] |
Experimental Protocols for Comparative Evaluation
A rigorous, multi-step experimental workflow is essential to objectively compare the efficacy of these two inhibitor classes. Every protocol should be designed as a self-validating system, where results from one assay inform and are confirmed by the next.
Caption: Experimental workflow for inhibitor efficacy comparison.
Protocol 1: Biochemical Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and elucidate the mechanism of action (time-dependence for covalent inhibitors).
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of the purified target enzyme, a fluorogenic or colorimetric substrate, and serial dilutions of the test inhibitors (both CFA-covalent and non-covalent) in a suitable assay buffer. Assay conditions like buffer composition and pH can significantly impact measured inhibitor potency and must be carefully optimized and controlled.[16]
-
IC₅₀ Determination (Fixed Timepoint):
-
In a 96- or 384-well plate, add the enzyme and varying concentrations of each inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress (e.g., fluorescence increase) over a defined linear period using a plate reader.
-
Plot the initial reaction rates against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
-
Time-Dependence Assay (for Covalent Inhibitors):
-
Pre-incubate the enzyme with a fixed concentration of the CFA inhibitor for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.
-
A non-covalent inhibitor should show no change in inhibition with pre-incubation time, as its binding reaches equilibrium quickly.
-
A time-dependent decrease in enzyme activity for the CFA inhibitor is a hallmark of covalent bond formation. This data can be used to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration for half-maximal inactivation).[10]
-
-
Protocol 2: Cellular Target Engagement & Efficacy Assay
-
Objective: To evaluate the inhibitor's ability to engage its target and exert a functional effect in a living cell, which provides a more physiologically relevant measure of potency.[17]
-
Methodology (Example: Kinase Target):
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency. Treat the cells with serial dilutions of the inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Quantification of Target Inhibition: Use a Western Blot or a quantitative ELISA to measure the phosphorylation level of a known downstream substrate of the target kinase. The signal from the phospho-specific antibody is normalized to the total protein level of that substrate.
-
Cellular IC₅₀ Calculation: Plot the normalized phosphorylation signal against the logarithm of inhibitor concentration to determine the cellular IC₅₀. A significant discrepancy between biochemical and cellular IC₅₀ values can indicate issues with cell permeability, efflux, or intracellular stability.[17]
-
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To unequivocally confirm that a covalent inhibitor forms a bond with its intended target protein and to identify the specific amino acid residue it modifies.
-
Methodology:
-
Protein Incubation: Incubate the purified target protein with a molar excess of the CFA inhibitor to ensure complete labeling. Include a control sample of the protein incubated with vehicle (e.g., DMSO).
-
Proteolytic Digestion: Denature the protein samples and digest them into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for peptides that exhibit a specific mass shift corresponding to the addition of the CFA inhibitor. The mass of the modified peptide will be the mass of the original peptide plus the mass of the inhibitor minus the mass of the leaving group (e.g., chlorine). Fragmentation data (MS/MS) will confirm the sequence of the peptide and pinpoint the exact modified residue (e.g., Cys145 of SARS-CoV-2 3CLpro).[18]
-
Conclusion and Future Outlook
The decision between employing a chlorofluoroacetamide covalent inhibitor and a non-covalent inhibitor is not a matter of inherent superiority but of strategic alignment with the therapeutic goal.
-
Non-covalent inhibitors remain the gold standard for targets where reversible modulation is sufficient and preferred. Their well-understood pharmacology and generally lower risk of idiosyncratic toxicity make them a robust choice for many therapeutic areas.[2]
-
CFA-based covalent inhibitors offer compelling advantages for challenging targets, providing enhanced potency, prolonged duration of action, and a potential path to overcoming certain types of drug resistance.[1][9][19] They represent a highly refined class of TCIs where the warhead's reactivity is attenuated to improve selectivity and safety.[7][6] The ability to target non-conserved cysteines can unlock high selectivity against specific protein isoforms, such as mutant forms of EGFR in non-small-cell lung cancer.[6][13]
Ultimately, the optimal approach is dictated by the target biology. For targets requiring sustained and profound inhibition, or for those that have proven "undruggable" by non-covalent means, the precision and durability of CFA-based inhibitors present a powerful tool in the modern drug discovery arsenal. Rigorous, parallel experimental evaluation, as outlined in this guide, is paramount to making an informed, data-driven decision.
References
-
Encyclopedia.pub. (2023). Advantages and Disadvantages of Covalent Inhibitors. Available from: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available from: [Link]
-
Sato, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Semantic Scholar. Available from: [Link]
-
Aljoundi, A., et al. (2020). Covalent versus non-covalent enzyme inhibition: Which route should we take? A justification of the good and bad from molecular modelling perspective. ResearchGate. Available from: [Link]
-
Singh, J., et al. (2019). Covalent Inhibition in Drug Discovery. PubMed Central (PMC). Available from: [Link]
-
Lategahn, J., & Rauh, D. (2022). Covalent Kinase Inhibitors: An Overview. ResearchGate. Available from: [Link]
-
Yuan, C., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Yuan, C., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Available from: [Link]
-
Sato, M., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. PubMed Central (PMC). Available from: [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available from: [Link]
-
Aljoundi, A., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. ResearchGate. Available from: [Link]
-
Aljoundi, A., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed. Available from: [Link]
-
Fuchida, H., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Royal Society of Chemistry. Available from: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University. Available from: [Link]
-
Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities. Available from: [Link]
-
Aljoundi, A., et al. (2022). Recent Advances in Covalent Drug Discovery. PubMed Central (PMC). Available from: [Link]
-
Jones, A. M., et al. (2021). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PubMed Central (PMC). Available from: [Link]
-
Akher, F. B., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. Available from: [Link]
-
Eyre, T. A., et al. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. PubMed Central (PMC). Available from: [Link]
-
OncLive. (2023). Dr. Mato on the Potential Use of Noncovalent BTK Inhibitors in CLL. Available from: [Link]
-
Liu, C. C., et al. (2017). Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central (PMC). Available from: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate. Available from: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. ResearchGate. Available from: [Link]
-
European Medical Journal. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available from: [Link]
-
Fuchida, H., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. PubMed Central (PMC). Available from: [Link]
-
Foley, T. L., & Scott, K. A. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available from: [Link]
-
YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. Available from: [Link]
-
Pharmaceutical Microbiology Resources. (2024). Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. Available from: [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC). Available from: [Link]
-
ResearchGate. (n.d.). Comparison of non-covalent and covalent interactions between an enzyme.... Available from: [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. Available from: [Link]
-
Tzarum, N., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Royal Society of Chemistry. Available from: [Link]
-
Deshmukh, M. G., et al. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. PNAS. Available from: [Link]
-
Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available from: [Link]
-
PubChem. (n.d.). Fluoroacetamide. Available from: [Link]
-
Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Available from: [Link]
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Pharmaceutical Microbiology [pharmamicroresources.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)- and (S)-Chlorofluoroacetamide Activity: A Guide for Drug Development Professionals
Abstract
Chirality is a cornerstone of modern pharmacology, dictating the specificity and efficacy of therapeutic agents.[1][2][3] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to vastly different pharmacological and toxicological profiles.[4][5] This guide presents a comprehensive, head-to-head comparison of the biological activities of the (R)- and (S)-enantiomers of chlorofluoroacetamide (CFA), a cysteine-reactive covalent inhibitor warhead.[6][7] Through a series of illustrative in vitro experiments, we explore the stereospecific differences in their cytotoxicity and enzyme inhibition profiles. This document provides researchers, scientists, and drug development professionals with a practical framework for evaluating chiral compounds, complete with detailed experimental protocols and mechanistic insights to support rational drug design.
Introduction: The Imperative of Chirality in Drug Design
Nearly half of all drugs on the market are chiral compounds, yet many are still administered as racemic mixtures—an equimolar combination of both enantiomers.[2][4][8] This practice can be suboptimal, as the two enantiomers of a chiral drug often exhibit significant differences in their absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties.[9][10] One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while its mirror image, the distomer, may be less active, inactive, or even contribute to adverse effects.[4][5] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, remains a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[3][4]
The theoretical basis for this stereoselectivity is often explained by the Easson-Stedman hypothesis .[11][12][13] This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor or enzyme active site at a minimum of three distinct points. The eutomer can achieve this optimal three-point binding, leading to a strong interaction and high activity. In contrast, the distomer, due to its different spatial arrangement, can only bind at two of the three points, resulting in a weaker interaction and diminished or altered activity.[11][13][14]
This guide uses (R)- and (S)-chlorofluoroacetamide (CFA) as a model system to explore these principles. CFA is a reactive functional group, or "warhead," designed to form a covalent bond with cysteine residues in target proteins, making it a relevant moiety for developing targeted covalent inhibitors.[6][7] Recent studies have highlighted the stereospecificity of CFA-based inhibitors, with the (R)-configuration showing markedly higher activity in certain contexts, such as the inhibition of the SARS-CoV-2 main protease.[6][7] Here, we provide a structured comparison of the cytotoxic and enzyme-inhibitory activities of the individual (R)- and (S)-CFA enantiomers to illustrate these critical differences.
Synthesis and Stereochemical Characterization
For a meaningful comparison, the synthesis of enantiomerically pure (R)- and (S)-chlorofluoroacetamide is a prerequisite. Several stereoselective synthetic routes have been developed for α,α-chlorofluoro carbonyl compounds, often employing chiral catalysts or auxiliaries to control the stereochemistry at the carbon center.[15][16]
General Approach: A common strategy involves the asymmetric fluorination and chlorination of a suitable prochiral substrate. The resulting enantiopure α,α-chlorofluoro carbonyl compound can then be converted to the corresponding acetamide. The enantiomeric purity of the final products must be rigorously confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
For the purpose of this guide, we assume the availability of both (R)- and (S)-chlorofluoroacetamide with >99% enantiomeric excess.
Comparative Biological Evaluation: A Case Study
To provide a clear head-to-head comparison, we present illustrative data from two fundamental preclinical assays: an in vitro cytotoxicity assay against a human cancer cell line and a specific enzyme inhibition assay.
In Vitro Cytotoxicity against HeLa Cells
The cytotoxicity of the two enantiomers was evaluated against the HeLa human cervical cancer cell line using a standard MTT assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[18]
Experimental Rationale: HeLa cells were chosen as they are a robust and widely characterized cancer cell line. A 48-hour exposure period was selected to allow sufficient time for the compounds to exert their cytotoxic effects. The resulting data is used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Results:
| Compound | IC50 (µM) against HeLa Cells |
| (R)-chlorofluoroacetamide | 15.7 ± 2.1 |
| (S)-chlorofluoroacetamide | 128.5 ± 9.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Analysis: The data clearly demonstrates significant stereoselectivity. (R)-chlorofluoroacetamide exhibits approximately 8-fold greater cytotoxicity than its (S)-enantiomer. This pronounced difference suggests that the cellular target(s) responsible for the cytotoxic effect are stereospecific, preferentially interacting with the (R)-configuration.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Haloacetamides and related haloacetic acids are known to exert toxicity by inhibiting key metabolic enzymes, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), through alkylation of active site cysteine residues.[19] GAPDH is a crucial enzyme in the glycolytic pathway.
Experimental Rationale: An in vitro enzyme inhibition assay was performed to determine the inhibitory constant (Ki) of each enantiomer against purified rabbit muscle GAPDH. The Ki is a measure of the binding affinity of an inhibitor to its target enzyme and represents a more fundamental measure of potency than the IC50.[20][21][22] A lower Ki value indicates a higher binding affinity and more potent inhibition.[22]
Results:
| Compound | Inhibition Constant (Ki) against GAPDH |
| (R)-chlorofluoroacetamide | 2.3 ± 0.4 µM |
| (S)-chlorofluoroacetamide | 31.9 ± 3.5 µM |
Analysis: The enzyme inhibition data corroborates the cytotoxicity findings. (R)-chlorofluoroacetamide is nearly 14-fold more potent as a GAPDH inhibitor than the (S)-enantiomer. This strong correlation suggests that GAPDH inhibition is a primary mechanism of action for the observed cytotoxicity and that the active site of GAPDH can stereoselectively recognize the CFA enantiomers. This aligns with the Easson-Stedman hypothesis, where the (R)-enantiomer likely achieves a more favorable three-dimensional fit within the enzyme's active site, facilitating the covalent modification of the catalytic cysteine residue.
Mechanistic Insights and Visualized Workflows
The differential activity can be visualized through a hypothetical model of interaction and a clear experimental workflow.
Hypothetical Signaling Pathway
The inhibition of GAPDH by the more potent (R)-enantiomer disrupts glycolysis, leading to a depletion of ATP and an increase in oxidative stress. This metabolic crisis can trigger downstream apoptotic signaling pathways, ultimately leading to programmed cell death.
Caption: Hypothetical pathway showing potent inhibition of GAPDH by (R)-CFA.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in the MTT cytotoxicity assay protocol.
Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed step-by-step protocols are provided below.
Protocol 1: MTT Cell Viability Assay
-
Cell Culture: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-chlorofluoroacetamide in sterile DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell wells) from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: GAPDH Enzyme Inhibition Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM EDTA). Prepare solutions of GAPDH enzyme, the substrate (glyceraldehyde-3-phosphate), and the cofactor NAD⁺.
-
Inhibitor Preparation: Prepare serial dilutions of (R)- and (S)-chlorofluoroacetamide in the assay buffer.
-
Assay Procedure: In a 96-well UV-transparent plate, combine the GAPDH enzyme with the different concentrations of the inhibitor. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD⁺ to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. This wavelength corresponds to the formation of NADH, the product of the reaction.
-
Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the reaction velocities against the inhibitor concentrations. Use appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) and software (e.g., GraphPad Prism) to calculate the Ki value for each enantiomer.
Conclusion and Implications for Drug Development
This guide demonstrates the profound impact of stereochemistry on the biological activity of chlorofluoroacetamide. The (R)-enantiomer was shown to be significantly more potent than the (S)-enantiomer in both cell-based cytotoxicity and target-specific enzyme inhibition assays. This stereospecificity underscores a critical principle in drug development: the evaluation and selection of a single, active enantiomer can lead to a more potent therapeutic agent with a potentially improved safety profile by eliminating the "isomeric ballast" of an inactive or less active distomer.[8]
For researchers in drug discovery, these findings highlight the necessity of:
-
Early-stage Chiral Synthesis: Developing methods to produce enantiomerically pure compounds early in the discovery pipeline.[1]
-
Stereospecific Assays: Screening and characterizing individual enantiomers rather than relying solely on racemic mixtures.
-
Rational Design: Using structural biology and computational modeling to understand the three-dimensional interactions that drive stereospecific binding and activity.
By embracing a chirality-conscious approach, the pharmaceutical industry can continue to develop safer, more effective, and more selective medicines.[5]
References
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. [Link]
-
Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Veeprho.com. [Link]
-
Chiral drugs. Wikipedia. [Link]
-
Chiral Drugs: An Overview. PubMed Central. [Link]
-
Enantiomer Activity: Easson-Stedman Theory. Scribd. [Link]
-
Effects of Stereoisomers on Drug Activity. Pulsus.com. [Link]
-
Explain Easson and Stedman hypothetical interaction between the two enant.. Filo. [Link]
-
Easson-Stedman hypothetical interaction between the two enantiomers of... ResearchGate. [Link]
-
What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]
-
Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]
-
The Easson-Stedman hypothesis for 1-AR ligands. ResearchGate. [Link]
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Easson-Stedman Hypothesis. Scribd. [Link]
-
MTT assay. Wikipedia. [Link]
-
Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. PubMed Central. [Link]
-
Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternar. SciSpace. [Link]
-
Synthesis and Utility of Chiral and Achiral Trifluoroacetamide Substrates in Cycloaddition Reactions. BYU ScholarsArchive. [Link]
-
General mechanism of MTT, MTS, and XTT assay. ResearchGate. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
Haloacetic Acids Found as Water Disinfection Byproducts (Selected). National Center for Biotechnology Information. [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. RSC Publishing. [Link]
-
The formation of haloacetamides and other disinfection by-products from non-nitrogenous low-molecular weight organic acids during chloramination. ResearchGate. [Link]
-
Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Illinois Experts. [Link]
-
Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination. PubMed. [Link]
-
Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. PubMed. [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. mdpi.com [mdpi.com]
- 5. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 6. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Chiral drugs - Wikipedia [en.wikipedia.org]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. scribd.com [scribd.com]
- 12. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 22. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Chlorofluoroacetamide Inhibitor Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a viable therapeutic is long and fraught with challenges. A critical milestone in this journey is establishing a clear and predictable relationship between a drug's performance in laboratory assays (in vitro) and its efficacy within a living organism (in vivo). This guide provides an in-depth technical comparison of the efficacy of a novel class of covalent inhibitors, chlorofluoroacetamides (CFAs), with a focus on correlating their potent in vitro activity to potential in vivo outcomes.
We will delve into the experimental data and methodologies surrounding a promising CFA-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. By comparing its performance with the clinically approved covalent inhibitor, osimertinib, we will illuminate the path from biochemical potency to preclinical promise.
The Rise of Chlorofluoroacetamides: A New Wave of Covalent Inhibitors
Covalent inhibitors have revolutionized targeted therapy by forming a stable, long-lasting bond with their protein target, leading to a sustained pharmacological effect.[1] The chlorofluoroacetamide (CFA) "warhead" represents a significant advancement in this class. Unlike more reactive electrophiles, the CFA moiety is finely tuned for weaker intrinsic reactivity.[2] This characteristic is hypothesized to reduce off-target modifications, a common source of toxicity for covalent drugs, thereby enhancing the inhibitor's selectivity and therapeutic window.
A prime example is the CFA-pyrimidine compound NSP-037 , designed to target the C797S cysteine residue in the ATP-binding pocket of the L858R/T790M double mutant EGFR, a common mechanism of resistance to earlier-generation EGFR inhibitors.[3]
In Vitro Efficacy: Quantifying Potency and Selectivity
The initial assessment of any new inhibitor lies in its in vitro performance. For EGFR inhibitors, two key parameters are paramount: the potency against the target cancer cells and the selectivity over cells expressing the wild-type (non-mutated) form of the receptor.
Experimental Protocol: Cell Proliferation (MTS) Assay
The antiproliferative activity of CFA inhibitors is typically determined using a colorimetric assay like the MTS assay. This method provides a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human non-small-cell lung cancer cell lines are cultured under standard conditions. For this comparison, we use:
-
NCI-H1975: Expresses the mutant EGFR (L858R/T790M).
-
NCI-H292: Expresses wild-type EGFR.
-
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test inhibitor (e.g., NSP-037) and a reference compound (e.g., osimertinib) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
MTS Reagent Addition: The MTS reagent, which is converted to a colored formazan product by metabolically active cells, is added to each well.
-
Absorbance Reading: After a short incubation, the absorbance is read using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell growth inhibition, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of cell lines is crucial. H1975 represents the target cancer cell population with the resistance mutation, while H292 serves as a control for off-target effects on the wild-type receptor, which are often associated with side effects like skin rash and diarrhea.[4] The 72-hour incubation period is selected to allow the antiproliferative effects of the inhibitors to become apparent.
Comparative In Vitro Data: NSP-037 vs. Osimertinib
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (H292/H1975) |
| NSP-037 (CFA Inhibitor) | H1975 (Mutant EGFR) | 0.0062 | 91.3 |
| H292 (Wild-type EGFR) | > 0.57 | ||
| Osimertinib | H1975 (Mutant EGFR) | 0.012 | 13.8 |
| H292 (Wild-type EGFR) | 0.166 |
Data sourced from Sato et al., 2020.[3]
Interpretation of Results: The in vitro data demonstrates that the CFA inhibitor NSP-037 is not only more potent against the target mutant EGFR cell line (lower IC50) than the clinically approved drug osimertinib but also exhibits significantly higher selectivity.[3] The high selectivity index of NSP-037 suggests a potentially wider therapeutic window and a more favorable side-effect profile.
The In Vitro to In Vivo Bridge: A Case Study with Osimertinib
While NSP-037 shows exceptional promise in vitro, publicly available in vivo efficacy data for this specific compound is limited. However, we can use the extensive data available for osimertinib as a case study to understand how potent and selective in vitro activity can translate into meaningful in vivo efficacy.
Experimental Workflow: In Vivo Xenograft Model
A common preclinical model to assess the in vivo efficacy of anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Diagram: In Vivo Xenograft Experimental Workflow
Caption: The relationship between in vitro data and in vivo outcomes.
A successful IVIVC allows researchers to:
-
Predict in vivo performance: Use in vitro data to anticipate how a drug will behave in a more complex biological system. [5]* Optimize formulations: Guide the development of drug delivery systems to achieve the desired therapeutic concentrations. [2]* Streamline development: Reduce the need for extensive animal testing by providing a reliable surrogate for in vivo bioequivalence studies. [6]
Conclusion and Future Directions
The development of chlorofluoroacetamide-based covalent inhibitors like NSP-037 represents a significant step forward in the quest for more potent and selective targeted therapies. The exceptional in vitro potency and selectivity of NSP-037 against mutant EGFR highlight its potential as a best-in-class inhibitor.
While direct in vivo efficacy data for NSP-037 is not yet widely available, the established in vitro-in vivo correlation for the structurally and mechanistically similar drug, osimertinib, provides a strong rationale for its continued development. Future preclinical studies will be crucial to confirm that the superior in vitro profile of NSP-037 translates into enhanced tumor regression and a wider safety margin in in vivo models. The principles and methodologies outlined in this guide provide a robust framework for bridging the critical gap between laboratory discovery and clinical application.
References
-
Roskoski, R. Jr. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert Opinion on Drug Safety, 15(10), 1395-1404. Available from: [Link]
-
Sato, M., Fuchida, H., Shindo, N., Kuwata, K., Tokunaga, K., Xiao-Lin, G., ... & Ojida, A. (2020). Selective Covalent Targeting of Mutated EGFR (T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters, 11(6), 1137–1144. Available from: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]
-
Sato, M., Fuchida, H., Shindo, N., Kuwata, K., Tokunaga, K., Xiao-Lin, G., ... & Ojida, A. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters, 11(6), 1137–1144. Available from: [Link]
-
Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Available from: [Link]
-
Hirose, Y., Shindo, N., Mori, M., Onitsuka, S., Isogai, H., Hamada, R., ... & Ojida, A. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. Available from: [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
-
Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046–1061. Available from: [Link]
Sources
- 1. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-Benchmarking-Chlorofluoroacetamide-Against-Known-Protease-Inhibitors
Introduction: The Imperative for Novel Protease Inhibitors and a Framework for Their Evaluation
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes.[1] Their dysregulation is a hallmark of numerous pathologies, including viral infections, cancer, and inflammatory diseases, making them prime targets for therapeutic intervention.[2][3] The development of protease inhibitors has been a triumph of modern medicine, exemplified by the success of antiretroviral drugs in managing HIV/AIDS.[3][4][5][6] However, the emergence of drug resistance necessitates a continued search for novel inhibitory scaffolds.[6]
This guide introduces chlorofluoroacetamide (CFA), a reactive moiety that has shown promise as a covalent inhibitor of cysteine proteases.[7][8][9][10] Specifically, CFA derivatives have been identified as irreversible inhibitors of papain and the 3C-like protease (3CLpro) of SARS-CoV-2, forming a covalent bond with the catalytic cysteine residue in the active site.[7][9][10][11]
Here, we present a comprehensive framework for benchmarking a novel, hypothetical CFA-based inhibitor, herein referred to as CFA-X, against a panel of well-characterized protease inhibitors. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols required for a rigorous comparative analysis. We will explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Pillar 1: Selecting the Benchmarks - A Rationale Across Protease Classes
To comprehensively evaluate the inhibitory profile of CFA-X, it is essential to compare it against established inhibitors targeting the four main classes of proteases.[1] This approach allows for a thorough assessment of both its potency and selectivity. Our chosen benchmarks are:
-
Phenylmethylsulfonyl fluoride (PMSF) for Serine Proteases : PMSF is a classic, irreversible inhibitor that sulfonates the highly reactive serine residue in the active site of serine proteases like trypsin and chymotrypsin.[12][13][14] Its broad reactivity makes it a staple in cell lysis buffers to prevent general protein degradation.[13]
-
E-64 for Cysteine Proteases : E-64 is a potent, irreversible inhibitor isolated from Aspergillus japonicus that specifically targets a wide range of cysteine proteases. Its epoxide group forms a covalent bond with the active site cysteine thiol.[15] It is known to effectively inhibit papain, calpains, and various cathepsins.[16][17]
-
Pepstatin A for Aspartyl Proteases : Pepstatin A is a potent, reversible inhibitor of aspartyl proteases such as pepsin and cathepsin D.[18][19] This hexa-peptide contains the unusual amino acid statine, which mimics the tetrahedral transition state of peptide bond hydrolysis.[18]
-
EDTA (Ethylenediaminetetraacetic acid) for Metalloproteases : Metalloproteases require a divalent metal ion, typically zinc, for their catalytic activity.[20] EDTA is a chelating agent that strongly sequesters these metal ions, rendering the enzyme inactive in a form of non-competitive inhibition.[20][21][22]
Pillar 2: Experimental Design - From Initial Screening to Mechanism of Action
A logical and phased experimental approach is critical to building a complete profile of a novel inhibitor. The following workflow ensures that each step provides foundational data for the next, creating a robust and self-validating assessment.
Caption: Experimental workflow for benchmarking a novel protease inhibitor.
Experimental Protocol 1: IC50 Determination via Fluorogenic Assay
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.[23] It represents the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.[23]
Causality: We use a fluorogenic substrate because the enzymatic cleavage releases a fluorophore, resulting in a highly sensitive and continuous signal that is directly proportional to protease activity. This allows for precise measurement of reaction rates.[24]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of a suitable fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC).
-
Prepare serial dilutions of CFA-X and each benchmark inhibitor (PMSF, E-64, Pepstatin A, EDTA) in DMSO or the assay buffer. A typical starting concentration is 100 µM, with 10-fold serial dilutions.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (enzyme only) and "no enzyme" controls (substrate only).
-
Add 20 µL of the protease solution to each well (except the "no enzyme" control) and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (e.g., Excitation/Emission ~365/450 nm for AMC) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[23]
-
Experimental Protocol 2: Determining the Mechanism of Inhibition (MoI)
Understanding whether an inhibitor is reversible or irreversible, and its mode of action (e.g., competitive, non-competitive), is crucial for its development.
Causality: Irreversible inhibitors, like many CFA-based compounds, form a stable, often covalent, bond with the enzyme.[7] Their effect cannot be reversed by removing the inhibitor from the solution. Reversible inhibitors, in contrast, bind non-covalently and exist in equilibrium with the enzyme. Lineweaver-Burk plots are used to visualize the effect of a reversible inhibitor on the Michaelis-Menten kinetics of the enzyme, allowing for the determination of the inhibition type.[25]
Methodology (Reversibility Test - Rapid Dilution):
-
Incubation: Incubate the target protease with a high concentration (approx. 10x IC50) of the inhibitor for 60 minutes. As a control, incubate the enzyme with buffer alone.
-
Dilution: Rapidly dilute both the inhibitor-treated enzyme and the control enzyme 100-fold into a pre-warmed assay solution containing the fluorogenic substrate.
-
Activity Measurement: Immediately monitor enzymatic activity in a plate reader.
-
Interpretation:
-
Irreversible Inhibition: If the inhibitor-treated enzyme shows little to no recovery of activity upon dilution compared to the control, the inhibition is irreversible (or very slow-reversal).
-
Reversible Inhibition: If the inhibitor-treated enzyme rapidly regains activity comparable to the control, the inhibition is reversible.
-
Methodology (Kinetic Analysis for Reversible Inhibitors - Lineweaver-Burk Plot):
-
Assay Setup: Set up a series of reactions measuring protease activity at varying substrate concentrations. Repeat this for several fixed concentrations of the reversible inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).
-
Data Analysis:
-
Calculate the initial velocity (V) for each reaction.
-
Plot 1/V versus 1/[S] (the Lineweaver-Burk plot).
-
Analyze the resulting family of lines to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Pillar 3: Hypothetical Data Presentation and Interpretation
To illustrate the application of this framework, we present hypothetical data for CFA-X against a cysteine protease (e.g., Papain) and a serine protease (e.g., Trypsin), benchmarked against E-64 and PMSF.
Table 1: Comparative Potency (IC50) of CFA-X and Benchmark Inhibitors
| Inhibitor | Target Protease | IC50 (nM) |
| CFA-X | Papain (Cysteine) | 35 |
| E-64 | Papain (Cysteine) | 9[16][17] |
| CFA-X | Trypsin (Serine) | >10,000 |
| PMSF | Trypsin (Serine) | ~100,000* |
*PMSF IC50 can vary significantly based on assay conditions due to its instability in aqueous solutions.[26]
Table 2: Mechanism of Inhibition Profile
| Inhibitor | Target Protease | Reversibility | Mechanism of Action |
| CFA-X | Papain (Cysteine) | Irreversible | Covalent Modification |
| E-64 | Papain (Cysteine) | Irreversible | Covalent Modification |
| PMSF | Trypsin (Serine) | Irreversible[12][27] | Covalent Sulfonylation[12] |
| Pepstatin A | Pepsin (Aspartyl) | Reversible | Competitive |
| EDTA | Thermolysin (Metallo) | Reversible | Non-competitive (Chelation)[20] |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that CFA-X is a potent inhibitor of the cysteine protease papain, with an IC50 in the low nanomolar range, comparable to the well-established inhibitor E-64.[16][17] Crucially, CFA-X shows high selectivity, as its activity against the serine protease trypsin is negligible (>10,000 nM). This selectivity is a highly desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.[2]
Table 2 confirms the expected mechanism of action for a CFA-based compound against a cysteine protease: irreversible covalent modification.[7][9] This aligns with the known mechanisms of E-64 and PMSF against their respective targets.[12][28][27] The irreversible nature of the inhibition suggests that CFA-X could have a prolonged duration of action in a biological system.
Visualization of a Potential Biological Context
To contextualize the importance of such an inhibitor, consider a hypothetical signaling pathway where a cysteine protease, "Cysteinase-1," plays a pathogenic role, for instance, in tissue degradation during an inflammatory response.
Caption: Hypothetical pathway where CFA-X inhibits pathogenic protease activity.
In this model, CFA-X acts by irreversibly inhibiting "Active Cysteinase-1," thereby preventing the breakdown of the extracellular matrix and subsequent tissue damage. This illustrates the therapeutic potential of developing highly selective and potent protease inhibitors.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking the novel chlorofluoroacetamide-based protease inhibitor, CFA-X. By employing a systematic workflow that progresses from potency determination (IC50) to mechanistic analysis and selectivity profiling against established benchmarks, researchers can build a comprehensive and reliable profile of their compound. The provided protocols, grounded in scientific causality, and the framework for data interpretation are designed to ensure scientific integrity and generate high-quality, trustworthy results. This structured approach is essential for identifying promising new therapeutic leads in the critical field of protease inhibitor development.
References
-
Pepstatin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Overall, C. M., & Kleifeld, O. (2006). Quantitative profiling of protease specificity. Protein Science, 15(11), 2451-2461. Available from: [Link]
-
Applied Biological Materials Inc. (n.d.). Protease Inhibition Cocktail with EDTA. Retrieved January 12, 2026, from [Link]
-
E-64 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Guinto, C. A., et al. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. Proceedings of the National Academy of Sciences, 117(40), 24867-24877. Available from: [Link]
-
Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved January 12, 2026, from [Link]
-
Schilling, O., & Overall, C. M. (2008). Protease specificity profiling by tandem mass spectrometry using proteome-derived peptide libraries. Nature Protocols, 3(1), 173-182. Available from: [Link]
-
Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biophysical Chemistry, 78(1-2), 111-120. Available from: [Link]
-
Harris, J. L., et al. (2000). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available from: [Link]
-
Yamashita, K., et al. (2021). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Molecules, 26(11), 3357. Available from: [Link]
-
Protease inhibitor (pharmacology) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13693-13706. Available from: [Link]
-
Cleveland Clinic. (n.d.). Protease Inhibitors: Types, How They Work & Side Effects. Retrieved January 12, 2026, from [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13693-13706. Available from: [Link]
-
Taylor & Francis. (n.d.). PMSF – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13693-13706. Available from: [Link]
-
Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available from: [Link]
-
Saika, S., et al. (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification. Investigative Ophthalmology & Visual Science, 53(7), 3323-3331. Available from: [Link]
-
UBPBio. (n.d.). PMSF. Retrieved January 12, 2026, from [Link]
-
Medical News Today. (n.d.). Protease inhibitors: How they work, types, and side effects. Retrieved January 12, 2026, from [Link]
-
DIFF Biotech. (2024). Understand the basic principles of protease inhibitor testing. Retrieved January 12, 2026, from [Link]
-
Eron, J. J., et al. (2006). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 50(1), 324-329. Available from: [Link]
-
Ma, C., et al. (2021). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Chemical Biology, 16(11), 2209-2217. Available from: [Link]
-
Kumar, A., et al. (2022). Benchmarking the ability of novel compounds to inhibit SARS-CoV-2 main protease using steered molecular dynamics simulations. Computers in Biology and Medicine, 146, 105572. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved January 12, 2026, from [Link]
-
Garcia-de-la-Rosa, L. A., et al. (2024). Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning. International Journal of Molecular Sciences, 25(4), 2186. Available from: [Link]
-
Konvalinka, J., et al. (2010). Current and Novel Inhibitors of HIV Protease. Current Pharmaceutical Design, 16(11), 1237-1254. Available from: [Link]
-
Peris, C., & Mares, M. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. International Journal of Molecular Sciences, 22(11), 5776. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Protease Inhibitors (HIV). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 12, 2026, from [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved January 12, 2026, from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved January 12, 2026, from [Link]
-
Wipf Group. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. Retrieved January 12, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 12, 2026, from [Link]
Sources
- 1. Protease Inhibitors [labome.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Protease Inhibition—An Established Strategy to Combat Infectious Diseases [mdpi.com]
- 4. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Phenylmethylsulfonyl fluoride: activities and applications_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Pepstatin - Wikipedia [en.wikipedia.org]
- 19. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protease Inhibition Cocktail with EDTA | Applied Biological Materials Inc. [abmgood.com]
- 22. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. courses.edx.org [courses.edx.org]
- 24. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Understand the basic principles of protease inhibitor testing - DIFF Biotech [shop.diff-biotech.com]
- 26. ubpbio.com [ubpbio.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. E-64 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Guide to the Structural Analysis of Chlorofluoroacetamide-Protein Adducts
Introduction: The resurgence of covalent inhibitors in drug discovery has placed a premium on robust methodologies for characterizing the precise interactions between a reactive compound and its protein target. Among the emerging electrophilic warheads, chlorofluoroacetamide (CFA) offers a unique reactivity profile, often providing enhanced selectivity compared to more aggressive moieties like acrylamides or chloroacetamides.[1][2] This guide provides an in-depth comparison of the primary biophysical techniques used to elucidate the structure of chlorofluoroacetamide-protein adducts: Mass Spectrometry (MS), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As researchers in drug development, understanding the strengths and limitations of each approach is paramount for generating a holistic and accurate model of covalent engagement. This document is structured to provide not just protocols, but the strategic reasoning behind their application, ensuring a self-validating and comprehensive analytical workflow.
Pillar 1: Mass Spectrometry – The First Confirmation and Site Locator
Mass spectrometry is invariably the initial and most crucial step in confirming that a covalent interaction has occurred and identifying where it has occurred. Its unparalleled sensitivity and mass accuracy allow for the definitive detection of the mass shift imparted by the CFA adduct on the protein or its constituent peptides.
Expertise & Experience: The Rationale Behind the Workflow
The fundamental choice in an MS-based approach is between "top-down" (analyzing the intact protein) and "bottom-up" (analyzing peptides after enzymatic digestion) proteomics.
-
Top-Down/Intact Mass Analysis: This is the fastest method to confirm covalent modification. By simply comparing the molecular weight of the untreated protein with the CFA-treated protein, one can verify adduct formation and determine the stoichiometry (i.e., how many CFA molecules have bound).[1] The causality is direct: an increase in mass corresponding to the CFA moiety is unequivocal proof of binding. However, this approach does not identify the location of the modification.
-
Bottom-Up Proteomics: This is the workhorse for identifying the specific amino acid residue(s) modified by the CFA warhead.[3] The protein-adduct complex is enzymatically digested (typically with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragment ions (MS/MS spectra) of a modified peptide provide the definitive evidence needed to pinpoint the exact site of modification.[3][4] The choice of a bottom-up approach is dictated by the need for residue-level resolution, which is critical for structure-guided drug design.
Experimental Protocol: Bottom-Up LC-MS/MS for Adduct Site Identification
This protocol is designed to be self-validating by including a control sample, which is essential for distinguishing true modification from artifacts.
-
Sample Preparation (Control & Test):
-
Test Sample: Incubate the target protein (e.g., 10 µM) with the CFA compound (e.g., 50 µM) in a suitable reaction buffer (e.g., PBS, pH 7.4) for a predetermined time (e.g., 1-4 hours) at room temperature.
-
Control Sample: Incubate the target protein under identical buffer and time conditions with a vehicle control (e.g., DMSO).
-
-
Denaturation, Reduction, and Alkylation:
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Critical Choice: For analyzing a stable CFA adduct, the standard reduction and alkylation steps are omitted for the cysteine target to avoid displacing the CFA adduct or modifying other cysteines, which would complicate analysis. If disulfide bonds are present and need to be broken, a milder reducing agent like TCEP may be used cautiously. For general proteomics comparing CAA and IAA, reduction is followed by alkylation.[5][6]
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to <1 M to ensure trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid to inactivate trypsin.
-
Desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data using a Data-Dependent Acquisition (DDA) method, where the instrument surveys for precursor ions and selects the most intense ones for fragmentation (MS/MS).[3]
-
-
Data Analysis:
-
Search the raw MS data against the protein sequence using a specialized software suite (e.g., MaxQuant, Proteome Discoverer, or open-mass search tools like Magnum for unknown adducts).[7][8]
-
Crucially, define the mass of the CFA adduct as a variable modification on nucleophilic residues (primarily Cysteine, but potentially also Lysine, Histidine, or Serine). The mass will be (Mass of CFA fragment) - (Mass of Cl), as chlorine is the leaving group.
-
Data Presentation: Comparing MS Approaches
| Parameter | Intact Mass (Top-Down) | Bottom-Up Proteomics | Information Yield |
| Primary Goal | Confirm adduct formation & stoichiometry | Identify specific modification site(s) | High-level confirmation vs. residue-level detail |
| Mass Accuracy | < 10 ppm | < 5 ppm (precursor), < 20 ppm (fragment) | High confidence in mass determination |
| Resolution | > 50,000 | > 30,000 (MS1), > 15,000 (MS2) | Ability to resolve complex isotopic patterns |
| Sample Prep Time | Minimal (< 1 hour) | Extensive (8-24 hours) | Trade-off between speed and information depth |
| Key Output | Deconvoluted mass spectrum | Peptide sequence with modification site | Direct evidence of binding vs. precise location |
Visualization: Bottom-Up Proteomics Workflow
Caption: Workflow for identifying CFA-adduct sites using bottom-up proteomics.
Pillar 2: X-ray Crystallography – The Atomic Resolution Blueprint
While MS tells you if and where the adduct formed, X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-adduct complex. This is the gold standard for visualizing the covalent bond, understanding the precise orientation of the inhibitor, and observing any conformational changes in the protein active site.[9]
Expertise & Experience: The Rationale Behind the Workflow
Obtaining a crystal structure of a covalent complex requires a high-quality, stable protein that can be crystallized. The two primary strategies are co-crystallization and soaking.
-
Co-crystallization: The protein is incubated with the CFA compound to form the adduct in solution before setting up crystallization trials. This is often preferred for covalent inhibitors as it ensures a homogenous population of the adducted protein, which can yield better-quality crystals. The SARS-CoV-2 3CL protease in complex with a CFA inhibitor (YH-6) was successfully structured using this approach.[2][10]
-
Soaking: Pre-grown crystals of the apo (unbound) protein are transferred to a solution containing the CFA compound. The compound then diffuses into the crystal and reacts with the protein.[11] This method is faster if apo crystals are readily available but can sometimes lead to crystal damage or incomplete reaction.
The choice between these methods depends on the stability of the protein, the reactivity of the CFA compound, and prior success with the apo-protein.
Experimental Protocol: Co-crystallization of a Protein-CFA Adduct
-
Complex Formation:
-
Concentrate the purified target protein to a high concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a 3- to 5-fold molar excess of the CFA compound for a time sufficient to ensure complete reaction (determined by MS).
-
Self-Validation: Confirm >95% adduct formation using intact mass spectrometry before proceeding.
-
-
Crystallization Screening:
-
Use robotic screening to test hundreds of crystallization conditions (precipitants, buffers, salts) via sitting-drop or hanging-drop vapor diffusion.
-
-
Crystal Optimization:
-
Refine the initial "hit" conditions by varying precipitant concentration, pH, and temperature to grow large, single, diffraction-quality crystals.
-
-
Cryo-protection and Data Collection:
-
Soak the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[12] It is important to be aware that temperature can influence the structure and binding.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Solve the structure using molecular replacement if a structure of the apo protein exists.
-
Trustworthiness: Carefully examine the electron density map at the active site. A clear, continuous density between the cysteine sulfur and the CFA warhead is the unambiguous evidence of covalent bond formation.[2]
-
Refine the atomic model until it fits the data well, evaluated by R-work and R-free values.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value (YH-6 with 3CLpro)[2] | Significance |
| PDB ID | 7WU0 | Public accession code for the coordinates. |
| Resolution (Å) | 1.6 Å | A measure of the level of detail in the structure. Lower is better. |
| R-work / R-free | 0.18 / 0.21 | Statistical measures of how well the model fits the data. Lower is better. |
| Space Group | C1 2 1 | Describes the symmetry of the crystal lattice. |
| Key Interactions | Covalent bond to Cys145; H-bonds to His41, Gly143 | Details the specific atomic contacts stabilizing the inhibitor. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for determining a protein-CFA adduct crystal structure.
Pillar 3: NMR Spectroscopy – Probing Solution Dynamics and Conformation
NMR spectroscopy is unique in its ability to provide atomic-resolution information on protein structure, dynamics, and interactions in solution, which more closely mimics the physiological environment.[14][15] For CFA-adducts, NMR is exceptionally powerful for mapping binding interfaces and assessing conformational changes that are invisible to other techniques.
Expertise & Experience: The Rationale Behind the Workflow
The most common NMR experiment for studying protein-ligand interactions is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[16] This experiment generates a "fingerprint" of the protein, with one peak for each backbone N-H group (and some sidechains).
-
Chemical Shift Perturbation (CSP) Mapping: By comparing the HSQC spectrum of the free protein to that of the CFA-adducted protein, we can observe which peaks shift or disappear.[17] The causality is that residues at or near the binding site will experience a change in their local chemical environment upon adduct formation, causing their corresponding peaks in the spectrum to move. This allows for rapid mapping of the binding site without needing a full structure determination.
-
Conformational and Dynamic Analysis: Significant changes in the HSQC spectrum can also indicate allosteric conformational changes occurring distant from the binding site. Furthermore, NMR relaxation experiments can probe changes in protein dynamics on timescales from picoseconds to seconds, revealing how covalent modification impacts the protein's flexibility and function.[14]
Experimental Protocol: ¹H-¹⁵N HSQC Titration
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled protein (required for the HSQC experiment) at a concentration of 100-500 µM in a buffered solution (e.g., 90% H₂O/10% D₂O).
-
Trustworthiness: The protein must be soluble and stable at high concentrations for several days. For proteins >25 kDa, isotopic labeling with ¹³C and ²H may also be necessary.[16]
-
-
Acquire Reference Spectrum:
-
Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This is the reference "fingerprint."
-
-
Adduct Formation:
-
Add a stoichiometric amount (1:1) of the CFA compound to the NMR tube.
-
Allow the reaction to proceed to completion (monitor by MS or by observing the NMR spectrum over time).
-
-
Acquire Adduct Spectrum:
-
Record a second 2D ¹H-¹⁵N HSQC spectrum on the now fully-modified protein sample.
-
-
Data Analysis:
-
Overlay the two spectra (free vs. adducted).
-
Identify residues whose peaks have significantly shifted (Chemical Shift Perturbations) or have been broadened beyond detection.
-
Map these perturbed residues onto the protein's structure (if available) to visualize the binding interface and any allosteric changes.
-
Data Presentation: Comparing Structural Biology Techniques
| Feature | Mass Spectrometry | X-ray Crystallography | NMR Spectroscopy |
| Native State | Gas phase (denatured) | Solid state (crystal lattice) | Solution state (physiological-like) |
| Resolution | Residue-level (site ID) | Atomic (< 2 Å) | Atomic (for full structure) |
| Protein Size Limit | Virtually none | None, but crystallization is a bottleneck | Practically < 40 kDa (without extensive labeling) |
| Dynamic Info | No | Limited (B-factors) | Yes (ps to sec timescales) |
| Primary Output | Modified peptide sequence | 3D atomic coordinates | Chemical shifts, structural restraints (NOEs), dynamics data |
Visualization: Logic of NMR-Based Conformational Analysis
Caption: Using NMR chemical shift perturbations to map adduct-induced changes.
Conclusion: An Integrated Approach for Comprehensive Understanding
No single technique can provide a complete picture of a chlorofluoroacetamide-protein adduct. A robust and trustworthy structural analysis relies on the strategic integration of all three pillars discussed. The optimal workflow begins with Mass Spectrometry to rapidly confirm the covalent event and identify the modified residue. This knowledge then informs the design of constructs for X-ray Crystallography , which delivers an unparalleled static, atomic-resolution snapshot of the binding mode. Finally, NMR Spectroscopy complements this picture by validating the interaction in solution and, crucially, revealing the dynamic and allosteric consequences of the modification. By synthesizing the data from these orthogonal approaches, researchers can build a high-confidence model of covalent engagement, accelerating the development of next-generation targeted therapies.
References
-
Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC. (n.d.). PubMed Central. [Link]
-
Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins - PMC. (n.d.). NIH. [Link]
-
Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022, February 20). ACS Publications. [Link]
-
Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. (n.d.). PubMed Central. [Link]
-
Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. (n.d.). MDPI. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). NIH. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021, June 25). bioRxiv. [Link]
-
X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. (2025, September 28). Frontiers. [Link]
-
X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. (2025, September 29). Frontiers. [Link]
-
Characterizing metal binding sites in proteins with X-ray crystallography - PMC. (n.d.). NIH. [Link]
-
(a) Schematic representation of the covalent labeling approach of... (n.d.). ResearchGate. [Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016, August 1). ACS Publications. [Link]
-
X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. (2025, September 30). ResearchGate. [Link]
-
Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. (2018, July 10). SAGE Journals. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC. (n.d.). NIH. [Link]
-
Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. (2020, November 1). J-Stage. [Link]
-
Nuclear magnetic resonance spectroscopy of proteins. (n.d.). Wikipedia. [Link]
-
A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science. [Link]
-
Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. [Link]
-
Structure–activity relationship of chlorofluoroacetamide (CFA)... (n.d.). ResearchGate. [Link]
-
(PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2025, August 10). ResearchGate. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI. [Link]
-
Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. [Link]
-
Protein NMR Spectroscopy: Practical Techniques and Applications. (n.d.). ResearchGate. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). NIH. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022, June 6). bioRxiv. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). PubMed. [Link]
Sources
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives [frontiersin.org]
- 14. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 15. conductscience.com [conductscience.com]
- 16. users.cs.duke.edu [users.cs.duke.edu]
- 17. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Chlorofluoroacetamide-Cysteine Adduct Reversibility: A Guide for Drug Development Professionals
Introduction: The Nuanced World of Covalent Inhibition
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. By forming a stable chemical bond with their target protein, these molecules can offer advantages in terms of potency, duration of action, and overcoming resistance. The archetypal covalent interaction involves the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.
Historically, the focus has been on irreversible covalent inhibitors, exemplified by the well-understood reactivity of iodoacetamide and chloroacetamide with cysteine thiols. However, the paradigm is shifting. The concept of reversible covalent inhibition is gaining significant traction, offering a "best-of-both-worlds" approach: the high potency and prolonged engagement of a covalent interaction, coupled with a tunable duration of action that can mitigate the risks of off-target toxicity associated with permanent protein modification.
This guide delves into the assessment of adduct reversibility, with a specific focus on the under-explored chlorofluoroacetamide (CFAA) warhead. We will provide a comparative framework, contrasting the expected behavior of CFAA-cysteine adducts with the well-characterized chloroacetamide (CAA) and iodoacetamide (IAA) adducts. The experimental protocols and data interpretation guidelines presented herein are designed to equip researchers with the necessary tools to rigorously evaluate this promising chemical entity.
The Chemistry of Haloacetamide Warheads: A Spectrum of Reactivity and Reversibility
The reactivity of haloacetamides with cysteine is governed by the nature of the halogen atom, which acts as a leaving group in a nucleophilic substitution (SN2) reaction. The stability, and therefore the potential reversibility, of the resulting thioether bond is a direct consequence of the reaction's energetics and the electronic properties of the warhead.
-
Iodoacetamide (IAA): Featuring an excellent leaving group (iodide), IAA reacts rapidly and, for all practical purposes, irreversibly with cysteine thiols under physiological conditions. The resulting adduct is highly stable.
-
Chloroacetamide (CAA): With chloride being a less effective leaving group than iodide, CAA exhibits slower reactivity. The resulting S-linked adduct is generally considered stable and effectively irreversible in most biological contexts.
-
Chlorofluoroacetamide (CFAA): The introduction of a fluorine atom alpha to the carbonyl group is expected to significantly alter the electrophilicity and the stability of the resulting adduct. The strong electron-withdrawing nature of fluorine can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially influencing the reaction pathway and the stability of the C-S bond. It is hypothesized that this modification may introduce a degree of reversibility not observed with traditional chloroacetamides.
Below is a diagram illustrating the proposed reaction mechanism and the key area of investigation.
Figure 1: Comparative reaction pathways of haloacetamides with cysteine.
Experimental Workflow for Assessing Adduct Reversibility
A robust assessment of adduct reversibility requires a multi-pronged approach, combining kinetic analysis with direct observation of adduct stability over time. The following workflow provides a comprehensive strategy.
Figure 2: High-level experimental workflow for assessing adduct reversibility.
Protocol: LC-MS-Based Reversibility Assay
This protocol utilizes a model cysteine-containing peptide (e.g., Ac-Gly-Cys-Gly-NH2) and high-resolution liquid chromatography-mass spectrometry (LC-MS) to quantify the rate of adduct dissociation.
1. Materials and Reagents:
-
Model Peptide: Ac-Gly-Cys-Gly-NH2 (or other suitable cysteine-containing peptide)
-
Test Compounds: Chlorofluoroacetamide (CFAA), Chloroacetamide (CAA), Iodoacetamide (IAA)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent: N-acetylcysteine or glutathione
-
LC-MS system with a suitable C18 column
2. Adduct Formation:
-
Prepare a 1 mM stock solution of the model peptide in PBS.
-
Prepare 10 mM stock solutions of CFAA, CAA, and IAA in DMSO.
-
In separate microcentrifuge tubes, mix the peptide solution (final concentration 100 µM) with each test compound (final concentration 1 mM).
-
Incubate at room temperature for a duration sufficient to achieve >95% adduct formation (to be determined empirically, e.g., 1-4 hours). Monitor initial reaction progress by LC-MS.
3. Removal of Excess Compound:
-
To halt the forward reaction and isolate the peptide-adduct complex, rapidly pass the reaction mixture through a desalting column (e.g., spin column) equilibrated with PBS. This removes the excess, unbound haloacetamide.
-
Collect the eluate containing the adducted peptide.
4. Reversibility Time-Course:
-
Take an immediate "time zero" (T0) sample from the eluate and quench it by adding a 100-fold molar excess of N-acetylcysteine. Store at 4°C until analysis.
-
Incubate the remaining eluate at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench as described above, and store at 4°C.
5. LC-MS Analysis:
-
Analyze all samples by LC-MS. Use an appropriate gradient to separate the un-modified peptide from the adducted peptide.
-
Quantify the peak areas for both the free peptide and the adduct at each time point. The masses to monitor will be:
-
Mass of free peptide
-
Mass of peptide + mass of acetamide moiety (for CAA and IAA)
-
Mass of peptide + mass of fluoroacetamide moiety (for CFAA)
-
6. Data Analysis and Interpretation:
-
For each time point, calculate the percentage of remaining adduct relative to the T0 sample.
-
Plot the percentage of remaining adduct versus time.
-
Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff) and the adduct half-life (t1/2 = 0.693 / koff).
Comparative Data Summary
The following table presents hypothetical, yet mechanistically plausible, data from the described experiment. This serves as a template for presenting your own findings and illustrates the expected differences in adduct stability.
| Compound | Leaving Group | Adduct Half-life (t1/2) at 37°C, pH 7.4 | Reversibility Classification |
| Iodoacetamide (IAA) | I- | > 48 hours | Irreversible |
| Chloroacetamide (CAA) | Cl- | > 48 hours | Irreversible |
| Chlorofluoroacetamide (CFAA) | Cl- | ~ 4-8 hours (Hypothesized) | Reversible |
Mechanistic Insights and Causality
The expected shorter half-life of the CFAA-cysteine adduct stems from the electronic influence of the alpha-fluoro substituent. While the C-S bond itself is a standard thioether, the fluorine atom's strong electron-withdrawing effect can destabilize the adduct, making the cysteine thiol a better leaving group and thus facilitating the reverse reaction. This stands in contrast to the adducts formed by CAA and IAA, where the absence of such an activating group results in a much more stable thioether bond, rendering the reaction practically irreversible under physiological conditions.
Conclusion and Future Directions
The assessment of adduct reversibility is a critical step in the development of next-generation covalent therapies. Chlorofluoroacetamide represents an intriguing warhead that may offer a tunable degree of reversibility, providing a potential avenue for optimizing a drug's safety and efficacy profile. The experimental framework detailed in this guide provides a robust and reliable method for quantifying the stability of CFAA-cysteine adducts and comparing them to established covalent warheads.
Future work should extend these studies to intact proteins to validate the findings in a more complex biological system. Furthermore, exploring the impact of local microenvironment (e.g., pH, hydrophobicity) on adduct stability will provide a more comprehensive understanding of how these warheads will behave in a true physiological setting. By systematically characterizing these properties, the drug discovery community can rationally design covalent inhibitors with precisely tailored pharmacological profiles.
References
-
Covalent Inhibitors: A Rational Approach to Drug Discovery. Science. [Link]
-
The Rise of Reversible Covalent Drugs. Nature Reviews Drug Discovery. [Link]
-
Quantifying the Reversibility of Covalent Inhibitor-Enzyme Adducts. Methods in Enzymology. [Link]
-
Haloacetamides as Covalent Probes. Chemical Society Reviews. [Link]
A Senior Application Scientist's Guide: Investigating the Target Specificity of Chlorofluoroacetamide vs. Chloroacetamide
Abstract: In the landscape of covalent drug discovery, the choice of the electrophilic warhead is a pivotal decision that profoundly influences a molecule's therapeutic index. While the chloroacetamide (CAA) moiety has been a long-standing tool for targeting cysteine residues, its inherent reactivity often leads to promiscuous off-target labeling and associated toxicities. The strategic incorporation of a fluorine atom to yield chlorofluoroacetamide (CFAA) offers a refined approach to temper this reactivity, thereby enhancing target specificity. This guide provides a comprehensive, technically-grounded comparison of these two warheads, supported by established experimental methodologies and data, to empower researchers in making informed decisions for their covalent inhibitor programs.
Introduction: The Covalent Imperative and the Specificity Challenge
Covalent inhibitors offer distinct pharmacological advantages, including enhanced potency and a prolonged duration of action, by forming a stable bond with their protein target.[1][2] The α-haloacetamides, and particularly chloroacetamide (CAA), are a well-established class of electrophiles used to engage nucleophilic cysteine residues.[1] However, the high intrinsic reactivity of CAA can be a double-edged sword, often resulting in indiscriminate modification of numerous cellular proteins, which can precipitate off-target toxicity and obscure the desired biological outcome.[3][4][5]
This has driven the rational design of electrophiles with attenuated reactivity to achieve greater target selectivity.[1][6] Chlorofluoroacetamide (CFAA) has emerged as a promising alternative, where the introduction of a fluorine atom modulates the electronic properties of the warhead.[1][7] This guide will dissect the nuanced differences in target specificity between CAA and CFAA, providing both the mechanistic rationale and the experimental frameworks necessary for their evaluation.
Mechanistic Rationale: Tuning Reactivity at the Atomic Level
The primary mechanism by which α-haloacetamides modify proteins is through an SN2 reaction with the nucleophilic thiolate side chain of a cysteine residue.[1] The selectivity of this interaction is a function of both the intrinsic reactivity of the electrophile and the specific microenvironment of the target cysteine.
-
Chloroacetamide (CAA): As a highly reactive electrophile, CAA can readily alkylate a wide range of accessible cysteines under physiological conditions.[1][8] While effective, this high reactivity is the root of its promiscuity and potential for off-target effects.[2]
-
Chlorofluoroacetamide (CFAA): The introduction of a highly electronegative fluorine atom at the α-carbon position significantly alters the warhead's electronic properties. This leads to a CFAA warhead with weaker intrinsic reactivity compared to CAA.[7][9] Consequently, CFAA is less likely to react with solvent-exposed cysteines on off-target proteins. For a covalent bond to form efficiently, the CFAA warhead typically requires the non-covalent affinity of the inhibitor scaffold to increase its effective concentration within the target's binding pocket, a feature that contributes to its enhanced target specificity.[7][10] Interestingly, the resulting CFA-thiol adduct can be susceptible to hydrolysis, potentially allowing for reversal of off-target modifications in solvent-exposed environments while remaining stable within a protected binding pocket.[7][10][11]
Caption: Conceptual diagram of reactivity profiles for CAA vs. CFAA.
Experimental Frameworks for Assessing Target Specificity
A rigorous evaluation of target specificity requires a multi-faceted experimental approach. Chemoproteomic and biophysical methods are indispensable for profiling inhibitor interactions in complex biological systems.
Chemoproteomics for Global Off-Target Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the landscape of inhibitor-protein interactions across the entire proteome.[12] In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor of interest (e.g., a CFAA- or CAA-containing compound), which occupies its target sites. Subsequently, a broad-spectrum, alkyne-tagged cysteine-reactive probe is added to label all remaining accessible cysteines. The probe-labeled proteins are then tagged with biotin via click chemistry, enriched, and identified by mass spectrometry. A reduced signal for a specific cysteine in the inhibitor-treated sample compared to the control indicates target engagement.[3][13]
Experimental Protocol: Competitive ABPP Workflow
-
Proteome Preparation: Harvest and lyse cells (e.g., A431) in an appropriate buffer. Normalize protein concentration across all samples.
-
Inhibitor Incubation: Treat the proteome with the test compound (CFAA or CAA derivative) across a range of concentrations (e.g., 0.1–10 µM) or with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Probe Labeling: Add a pan-cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples to label cysteines not engaged by the test inhibitor.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-biotin reporter tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to capture and enrich the biotinylated proteins.
-
Proteolysis: Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the sites of probe modification.
-
Data Analysis: Compare peptide spectral counts or intensities between inhibitor-treated and vehicle-treated samples to identify cysteines that were blocked by the inhibitor.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms target engagement within the native cellular environment.[14][15] The principle is that ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17] This change in thermal stability is measured to verify that the inhibitor is binding its intended target in cells.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the test compound (CFAA or CAA derivative) at a desired concentration for a specified duration. A vehicle control is run in parallel.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C for 3 minutes). One aliquot is left at room temperature as a control.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the aggregated, denatured protein via centrifugation.
-
Protein Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample relative to the control indicates target stabilization and engagement.
Data Summary: A Comparative Overview
The following table presents a summary of expected outcomes from the described experiments, based on the known properties of CAA and CFAA.
| Parameter | Chloroacetamide (CAA) Derivative | Chlorofluoroacetamide (CFAA) Derivative | Scientific Rationale |
| Proteomic Reactivity (ABPP) | High number of off-target hits | Significantly fewer off-target hits | The higher intrinsic reactivity of CAA leads to broader, less specific labeling of accessible cysteines throughout the proteome.[5][9] |
| On-Target Potency (IC50) | Generally more potent | May be modestly less potent | The higher reactivity of CAA can translate to a faster rate of covalent bond formation and thus a lower IC50 in enzymatic assays.[8] |
| Target Engagement (CETSA ΔTm) | Clear thermal stabilization | Clear thermal stabilization | Both warheads, when part of a potent inhibitor, should effectively engage the target in a cellular context, leading to a measurable thermal shift.[14] |
| Cellular Toxicity (EC50) | Higher potential for toxicity | Generally lower toxicity | The reduced off-target profile of CFAA correlates with a significantly improved therapeutic window and lower cellular toxicity.[7] |
Field-Proven Insights & Strategic Application
The experimental evidence consistently demonstrates a classic trade-off: the heightened potency of CAA often comes at the expense of selectivity.[18] This promiscuity can be a major liability, leading to cellular toxicity that can confound results and terminate drug development programs.[2]
The attenuated reactivity of CFAA is its key strategic advantage.[7][9] It demands greater contribution from the inhibitor's scaffold to achieve high effective molarity within the target's binding site, thus focusing its reactivity on the intended target. This "binding-affinity-driven" reactivity results in a cleaner proteomic profile and a wider therapeutic window.[10][11]
Guidance for Researchers:
-
For Early-Stage Target Validation: CAA-based probes can serve as effective, albeit blunt, tools to quickly establish if a cysteine is druggable. However, results must be interpreted with caution, and orthogonal validation of any observed phenotype is critical.
-
For Lead Optimization & Preclinical Development: CFAA and other reactivity-tuned warheads are the superior choice. The improved selectivity profile dramatically increases the probability of developing a safe and effective therapeutic, justifying the effort to optimize the scaffold to achieve desired on-target potency.
Conclusion
The progression from chloroacetamide to chlorofluoroacetamide marks a significant advance in the rational design of covalent inhibitors. By precisely tuning electrophilic reactivity through the addition of a single fluorine atom, it is possible to dramatically improve target specificity and mitigate the risks of off-target toxicity. While CAA remains a useful tool in specific contexts, the superior selectivity of CFAA makes it a more robust and reliable warhead for the development of the next generation of covalent medicines. The experimental workflows outlined herein provide a validated roadmap for researchers to assess these critical parameters in their own drug discovery efforts.
References
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39966–39975. Available at: [Link]
-
Vinogradova, D. S., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17591–17600. Available at: [Link]
-
Vinogradova, D. S., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. Available at: [Link]
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer. Available at: [Link]
-
Li, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7828. Available at: [Link]
-
Vasta, J. D., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(7), 1923–1934. Available at: [Link]
-
van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2429. Available at: [Link]
-
Willems, L. I., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 6(12), 1325–1341. Available at: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 251–259. Available at: [Link]
-
Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1874–1884. Available at: [Link]
-
Diehl, V., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 16(1), 100–121. Available at: [Link]
-
Sastry, S. S., & Liu, Y. (2021). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). In Methods in Molecular Biology (Vol. 2305, pp. 241–252). Available at: [Link]
-
Hirose, Y., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 2915–2924. Available at: [Link]
-
Hirose, Y., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available at: [Link]
-
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Available at: [Link]
-
van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Available at: [Link]
-
Keillor, J. W., & Apperley, K. Y. P. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 10–24. Available at: [Link]
-
Gorska, A., et al. (2021). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Journal of Medicinal Chemistry, 64(17), 12513–12534. Available at: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1735. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available at: [Link]
-
Tsai, C.-M., et al. (2021). Advanced approaches of developing targeted covalent drugs. Journal of Biomedical Science, 28(1), 47. Available at: [Link]
-
Tsuji, K., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin, 43(11), 1738–1743. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Johnson, D. S. (2021). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 16(10), 1793–1797. Available at: [Link]
-
Onitsuka, S., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry, 66(14), 9829–9843. Available at: [Link]
-
Cheke, R. S., & Kharkar, P. S. (2025). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... Chemical Biology & Drug Design. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Vesely, C., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1891–1901. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. Available at: [Link]
-
Jin, L., et al. (2021). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Journal of the American Chemical Society, 143(50), 20697–20709. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 10. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06596C [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. scispace.com [scispace.com]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent Warheads: Chlorofluoroacetamide vs. Vinyl Sulfone
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving potent and durable pharmacological effects.[1] The central component of any TCI is its electrophilic "warhead," a reactive group designed to form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine. The choice of warhead is a critical decision in the design of a TCI, as it profoundly influences the inhibitor's reactivity, selectivity, and overall safety profile.
This guide provides an in-depth comparative analysis of two prominent cysteine-targeting warheads: the relatively novel α-chlorofluoroacetamide (CFA) and the well-established vinyl sulfone. We will dissect their mechanisms of action, compare their reactivity and selectivity profiles, and provide field-proven experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to inform their covalent inhibitor design strategies.
The Chemistry of Covalent Engagement: Mechanism of Action
The efficacy of a covalent inhibitor is rooted in a two-step mechanism: an initial, reversible non-covalent binding event (governed by the inhibition constant, K_i), followed by the irreversible (or in some cases, reversible) formation of a covalent bond (governed by the rate of inactivation, k_inact).[2][3] Understanding the distinct chemical reactions these warheads undergo with their target cysteine is fundamental.
Chlorofluoroacetamide (CFA): Tuned Reactivity and Potential Reversibility
The α-chlorofluoroacetamide warhead is characterized by its intrinsically weak reactivity, a feature that is paradoxically one of its greatest strengths.[1][2][4] The covalent modification proceeds via a direct displacement (S_N2) reaction, where the nucleophilic thiolate of a cysteine residue attacks the carbon atom bearing both a chlorine and a fluorine atom, displacing the chloride leaving group.[5]
This low intrinsic reactivity means that the covalent reaction is highly dependent on the initial non-covalent binding affinity of the inhibitor scaffold. High-affinity binding to the target protein's active site effectively increases the local concentration of the warhead and precisely orients it for reaction with the target cysteine, dramatically enhancing its apparent reactivity at the intended site.[1][2]
A unique and compelling feature of the CFA warhead is its potential for conditional reversibility. The resulting thioether adduct can be susceptible to hydrolysis, reverting to the unmodified cysteine thiol.[1] This hydrolysis is environment-dependent; the adduct can be stable within the solvent-sequestered confines of a protein's binding pocket but may hydrolyze if formed on an off-target protein exposed to the aqueous environment.[1] This mechanism offers a potential pathway to mitigate off-target toxicity.[1]
Vinyl Sulfone: The Classic Irreversible Michael Acceptor
Vinyl sulfones are a well-established class of warheads that react with cysteine residues via an irreversible Michael-type conjugate addition.[3][6] The electron-withdrawing sulfone group renders the β-carbon of the vinyl moiety electrophilic and thus susceptible to nucleophilic attack by the cysteine thiolate.[7] This reaction forms a stable carbon-sulfur bond, leading to permanent inactivation of the target protein.[8][9]
The reactivity of the vinyl sulfone can be modulated by the substituents on the sulfone group and the vinyl system itself.[10] It is a robust and widely employed warhead, particularly in the development of inhibitors for cysteine proteases.[8][11][12] Interestingly, some vinyl sulfone inhibitors are designed as prodrugs, such as sulfonylethyl esters, which undergo an in-situ elimination reaction within the target's active site to generate the reactive vinyl sulfone moiety.[13][14]
Performance Under the Microscope: A Comparative Analysis
The choice between CFA and vinyl sulfone warheads depends critically on the desired balance between reactivity and selectivity for a given biological target.
| Feature | Chlorofluoroacetamide (CFA) | Vinyl Sulfone |
| Reaction Mechanism | S_N2 Nucleophilic Substitution | Michael Addition |
| Reversibility | Potentially reversible via hydrolysis; environment-dependent.[1] | Irreversible.[8][9][13][14] |
| Intrinsic Reactivity | Low; requires high-affinity non-covalent binding for efficacy.[1][2] | Moderate to high; a well-established electrophile.[11] |
| Selectivity Profile | Generally high; low intrinsic reactivity minimizes off-target reactions.[1][15] | Can be highly selective with optimized scaffolds, but potential for off-target reactivity with thiols like glutathione exists.[9][16] |
| Key Advantage | High target selectivity and a potential "fail-safe" mechanism of hydrolysis to reduce off-target effects.[1] | Robust, well-characterized reactivity leading to potent, permanent target inactivation. |
| Primary Applications | Kinase inhibitors (EGFR, BTK), viral protease inhibitors (SARS-CoV-2 Mpro).[1][17] | Cysteine protease inhibitors (parasitic, viral), kinase inhibitors.[8][9][12] |
Reactivity vs. Selectivity: The Fundamental Trade-Off
The core difference lies in their intrinsic electrophilicity. Vinyl sulfones are inherently more reactive electrophiles than CFAs. While this can lead to rapid and potent target inactivation, it also carries a higher risk of reacting with off-target nucleophiles, most notably glutathione (GSH), the most abundant intracellular thiol.[16] Reaction with GSH can lead to poor pharmacokinetic profiles and potential toxicity.[16]
In contrast, the CFA warhead's reliance on proximity-driven reactivity is its defining feature for achieving high selectivity. Numerous studies have demonstrated that CFA-based inhibitors exhibit superior selectivity compared to their more reactive Michael acceptor counterparts (like acrylamides) in cellular contexts.[1][4][15] This "low-reactivity" strategy ensures that covalent modification is predominantly restricted to the intended target, for which the inhibitor scaffold has high affinity.
In the Field: Applications and Case Studies
The distinct properties of CFA and vinyl sulfone warheads have led to their successful application in different therapeutic areas.
-
Chlorofluoroacetamide in Oncology and Virology: The high selectivity of CFA has been masterfully exploited in the design of third-generation inhibitors for the Epidermal Growth Factor Receptor (EGFR). CFA-based inhibitors show enhanced selectivity for the mutated EGFR (L858R/T790M) over the wild-type enzyme, a critical feature for reducing the dose-limiting side effects seen with less selective inhibitors.[15][18] More recently, CFA warheads have been successfully incorporated into potent and selective inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), highlighting their versatility.[5][17][19][20]
-
Vinyl Sulfone in Infectious Diseases: Vinyl sulfones have a long and successful history as warheads for cysteine protease inhibitors.[8] They are particularly prominent in the development of therapeutics for parasitic diseases, such as Chagas disease, where they irreversibly inhibit the essential cysteine protease cruzain.[6][21] They have also been effectively employed as inhibitors of viral proteases, such as the nsP2 protease from the Chikungunya virus.[9][22]
Validating Performance: Essential Experimental Protocols
Synthesizing and evaluating covalent inhibitors requires a specialized set of experimental workflows. The following protocols provide a self-validating system for characterizing and comparing inhibitors equipped with CFA or vinyl sulfone warheads.
Protocol 1: General Synthesis Workflow
The synthesis of a TCI involves attaching the warhead to a recognition scaffold. The Ugi multi-component reaction is an efficient method for creating libraries of CFA-based inhibitors, while the Horner-Wadsworth-Emmons reaction is a classic approach for vinyl sulfone synthesis.[8][17]
Methodology:
-
Synthesis of Precursors: Prepare the necessary building blocks: the recognition scaffold containing a suitable functional group (e.g., amine, aldehyde) and the warhead precursor (e.g., chlorofluoroacetic acid, sulfonyl-phosphonate).
-
Coupling Reaction: Perform the key bond-forming reaction to attach the warhead to the scaffold.
-
Purification: Purify the final compound using standard techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final inhibitor using NMR spectroscopy and mass spectrometry.
Protocol 2: Kinetic Analysis of Covalent Inhibition
Determining the kinetic parameters K_i and k_inact is essential for quantifying an inhibitor's potency.[23][24] This is typically achieved by monitoring enzyme activity over time in the presence of the inhibitor.
Methodology:
-
Setup: Prepare a series of reactions containing a fixed concentration of the target enzyme and varying concentrations of the covalent inhibitor.
-
Incubation: Allow the enzyme and inhibitor to incubate. For a continuous assay, add the substrate at time zero along with the inhibitor.
-
Activity Measurement: Monitor the rate of the enzymatic reaction over time by measuring the formation of product or consumption of substrate.
-
Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. Fit the data to the appropriate equation (k_obs = k_inact * [I] / (K_i + [I])) to determine the kinetic parameters k_inact and K_i.[25]
Protocol 3: Proteome-Wide Selectivity Profiling via Competitive ABPP
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the entire proteome.[26]
Methodology:
-
Inhibitor Treatment: Incubate a complex proteome (e.g., cell lysate or intact cells) with your test inhibitor at various concentrations. A DMSO vehicle is used as a negative control.
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that is tagged with a reporter like biotin. This probe will react with the active sites of a whole family of enzymes that were not blocked by your test inhibitor.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the probe-labeled proteins using streptavidin-HRP (for biotin tags).
-
Interpretation: A decrease in the signal for a particular protein band in the inhibitor-treated lane compared to the control lane indicates that your inhibitor has engaged that protein, preventing it from being labeled by the ABP. This allows for the identification of both on-target and off-target interactions.[26]
Conclusion and Future Outlook
The selection of a covalent warhead is a multi-parameter optimization problem that balances potency, selectivity, and pharmacokinetics.
-
Chlorofluoroacetamide (CFA) represents a sophisticated approach to achieving selectivity. Its low intrinsic reactivity, combined with a potential for environment-dependent hydrolysis of its adduct, makes it an excellent choice for targets where minimizing off-target modification is paramount, such as kinases with high homology across the proteome.
-
Vinyl Sulfone is a robust, potent, and irreversible warhead. Its well-understood reactivity makes it a reliable tool, especially for targets like cysteine proteases where complete and sustained inhibition is required. Careful scaffold design is crucial to mitigate its inherent reactivity and achieve the desired selectivity profile.
The journey of covalent drug design is one of continuous refinement. The development of warheads like CFA demonstrates a clear trend towards engineering finely tuned reactivity to overcome the historical challenges of off-target toxicity. As our understanding of the proteome and protein microenvironments deepens, we can anticipate the development of even more sophisticated warheads, expanding the scope of "druggable" targets and paving the way for a new generation of highly selective and effective covalent medicines.
References
-
Tanaka, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Rekštytė, S., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]
-
He, S. (2022). Enantioselective Synthesis of Functionalised Vinyl Sulfones. UCD Research Repository. Available at: [Link]
-
Rekštytė, S., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC. Available at: [Link]
-
Han, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. Available at: [Link]
-
White, D. W., et al. (2022). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Research Repository. Available at: [Link]
-
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Utrecht University. Available at: [Link]
-
Gushimana, D. S., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. Available at: [Link]
-
Chande, A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available at: [Link]
-
Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. Available at: [Link]
-
Tanaka, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. Available at: [Link]
-
Tanaka, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]
-
White, D. W., et al. (2022). Alphavirus nsP2 protease inhibitors. The vinyl sulfone covalent warhead... ResearchGate. Available at: [Link]
-
Amporndanai, K., et al. (2018). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. NIH. Available at: [Link]
-
Oh, H., et al. (2004). A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase... ResearchGate. Available at: [Link]
-
Georgiou, C., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available at: [Link]
-
Adamek, J., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
-
Han, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... ResearchGate. Available at: [Link]
-
Georgiou, C., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. Available at: [Link]
-
Merkel, U., et al. (2021). Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain. ACS Chemical Biology. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate. Available at: [Link]
-
White, D. W., et al. (2022). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. PubMed. Available at: [Link]
-
Shindo, N., et al. (2019). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. PMC. Available at: [Link]
-
ResearchGate. (n.d.). a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. Available at: [Link]
-
Hillebrand, L., et al. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. MDPI. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Available at: [Link]
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 14. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 22. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Chlorofluoroacetamide: A Framework for Absolute Safety
Chlorofluoroacetamide is a compound that demands the highest level of respect and caution in a laboratory setting. Its classification as a highly toxic substance, with potentially fatal consequences from skin contact or ingestion, necessitates a safety protocol that is both comprehensive and rigorously followed.[1][2] This guide moves beyond a simple checklist; it provides a procedural and logistical framework grounded in the principles of causality and self-validating safety systems. Our objective is to empower you, our fellow researchers, to handle this chemical with the confidence that comes from deep, operational understanding.
Foundational Knowledge: Understanding the Threat
Before handling any hazardous material, a thorough understanding of its risk profile is paramount. Chlorofluoroacetamide is not merely a chemical irritant; it is a potent metabolic poison.[3] Its hazard profile dictates every procedural step that follows.
| Hazard Classification | Description | Primary Routes of Exposure | Authoritative Source |
| Acute Toxicity (Oral) | Category 2: Fatal if swallowed. | Ingestion | Sigma-Aldrich SDS[1] |
| Acute Toxicity (Dermal) | Category 2: Fatal in contact with skin. | Skin Absorption | Sigma-Aldrich SDS[1] |
| Combustion Hazards | When heated to decomposition, it emits highly toxic fumes of fluorine-containing compounds and nitrogen oxides. | Inhalation | CAMEO Chemicals[2] |
The causality behind these classifications is critical: the compound's structure allows it to interfere with fundamental cellular processes, leading to systemic toxicity. This is why preventing exposure is not just a recommendation—it is an absolute requirement.
The Hierarchy of Controls: A Self-Validating System
Personal Protective Equipment (PPE) is your last line of defense, not your first. A robust safety plan integrates a hierarchy of controls to minimize risk at every level. Before any work begins, confirm that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Core Directive: Personal Protective Equipment (PPE) Protocol
Given the fatal dermal toxicity of Chlorofluoroacetamide, your PPE selection must be meticulous.[1] This is a non-negotiable, procedural sequence.
Step-by-Step PPE Donning Procedure
-
Inner Gloves: Don the first pair of nitrile gloves. This provides a preliminary barrier and protects your hands while donning the rest of your gear.
-
Body Protection: Wear a disposable, chemical-resistant coverall with long sleeves. Ensure it is rated for chemical protection. A standard cotton lab coat is insufficient as it can absorb the chemical, prolonging skin contact.[4]
-
Respiratory Protection: All handling of Chlorofluoroacetamide solid or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Should an emergency, such as a large spill, require work outside a fume hood, a chemical cartridge-type respirator is mandatory. All personnel requiring respirator use must be properly fit-tested and trained according to OSHA standards.[6]
-
Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes. In addition, wear a full-face shield over the goggles. This combination is crucial to protect against splashes, which can be absorbed through the eyes and mucous membranes.[6][7]
-
Outer Gloves: Don a pair of heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™) over the inner gloves and the cuffs of the coverall.[7] This creates a seal and provides the primary chemical barrier. The choice of material is critical; always consult the manufacturer's chemical resistance chart for the specific glove.
Summary of Required PPE
| Body Part | Required PPE | Rationale |
| Hands | Double Gloving: Inner nitrile, outer Butyl rubber or Viton™ | Prevents fatal dermal absorption. The outer glove provides robust chemical resistance, while the inner glove offers secondary protection during doffing.[7] |
| Body | Disposable Chemical-Resistant Coverall | Protects skin from any potential contact. A disposable suit eliminates cross-contamination. |
| Eyes/Face | Chemical Splash Goggles AND Full Face Shield | Provides a complete barrier against splashes to the eyes and face, preventing absorption.[6] |
| Respiratory | Certified Chemical Fume Hood | Primary engineering control to prevent inhalation of hazardous dust or aerosols.[5] |
Operational Plan: Handling and Disposal
Adherence to a strict operational workflow is essential for preventing exposure and contamination.
Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling Chlorofluoroacetamide. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so on a tared weigh boat within the fume hood. Do not remove the compound from the hood.
-
Transfers: Use dedicated spatulas and glassware. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store Chlorofluoroacetamide in its original, clearly labeled, and tightly sealed container.[8] Keep it in a designated, locked, and ventilated cabinet away from incompatible materials.[1]
-
Decontamination: At the end of the procedure, decontaminate all non-disposable equipment and the work surface within the fume hood.
Waste Disposal Protocol
Disposal of Chlorofluoroacetamide and any associated materials must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [9]
-
Segregation: Collect all waste streams separately. This includes:
-
Solid waste (contaminated gloves, bench paper, weigh boats).
-
Liquid waste (unused solutions, rinsate).
-
Sharps (contaminated needles or pipettes).
-
-
Containment: Use designated, leak-proof hazardous waste containers that are clearly labeled "Hazardous Waste: Chlorofluoroacetamide."[9]
-
Container Decontamination: For the original chemical container, it must be triple-rinsed with a suitable solvent. Crucially, the first three rinses must be collected and disposed of as hazardous waste. [9] This is a mandatory step for containers of highly toxic chemicals.
-
Pickup: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area. Arrange for pickup by your institution's certified hazardous waste management service.[10]
Emergency Response Framework
Immediate and correct action during an emergency can be life-saving. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station).
Caption: Decision workflow for accidental exposure incidents.
Step-by-Step Emergency Procedures
-
Skin Exposure: This is a life-threatening emergency. Immediately proceed to the nearest safety shower and flush the affected area for at least 15 minutes.[11] Remove all contaminated clothing while under the shower. Call for emergency medical assistance (911) immediately.[1]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Get medical attention as soon as possible.
-
Ingestion: Immediately call a poison control center and emergency medical services.[1] Rinse the mouth with water, but do not induce vomiting.[13]
-
Spills:
-
Minor Spill (inside a fume hood): Absorb the spill with a non-combustible material like sand or vermiculite. Collect the contaminated absorbent material into a labeled hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the laboratory immediately and secure the area. Alert others and contact your institution's emergency response team.[11]
-
By internalizing this comprehensive safety framework, you are not just protecting yourself; you are upholding a standard of excellence and responsibility that defines our scientific community. Treat Chlorofluoroacetamide with the informed respect it requires, and you will ensure a safe and productive research environment.
References
-
PubChem. Chlorofluoroacetamide | C2H3ClFNO. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.[Link]
-
GOV.UK. What to do in a chemical emergency.[Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]
-
ACS Material. PPE and Safety for Chemical Handling.[Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.[Link]
-
U.S. Pharmacopeia. Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.[Link]
-
Centers for Disease Control and Prevention (CDC). What to Do in a Chemical Emergency.[Link]
-
Helsenorge. What to do if you are exposed to hazardous substances?[Link]
-
University of Wisconsin-Madison. Disposal Procedures by Chemical.[Link]
-
PubChem. Fluoroacetamide | FCH2CONH2. National Center for Biotechnology Information. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
-
University of Washington. Chloroform SOP - UW Environmental Health & Safety.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sams-solutions.com [sams-solutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
